Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIHCAUGAHMHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic compound. Grounded in established chemical principles and analogous validated syntheses, this document serves as a practical resource for its preparation, characterization, and strategic application in research and development.
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in numerous commercially successful drugs, including Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Zolimidine (an antiulcer agent).[3][4] The scaffold's unique electronic properties and rigid, planar structure allow it to effectively interact with a wide range of biological targets. Consequently, the synthesis of novel imidazo[1,2-a]pyridine derivatives remains a vibrant and critical area of research aimed at discovering new therapeutic agents for conditions ranging from cancer to tuberculosis and neurological disorders.[4][5]
This compound is a particularly valuable derivative. The amino group at the C8 position offers a key vector for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of compound libraries for high-throughput screening. The ethyl ester at the C2 position provides a site for potential hydrolysis to the corresponding carboxylic acid, offering another handle for derivatization or for modulating the compound's pharmacokinetic properties.
Synthesis of this compound
The most direct and widely adopted method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[6][7] For the synthesis of the title compound, this involves the reaction of 2,3-diaminopyridine with ethyl bromopyruvate.
The reaction proceeds via a well-established mechanism. Initially, the more nucleophilic endocyclic nitrogen of the pyridine ring attacks the electrophilic carbon of ethyl bromopyruvate, displacing the bromide ion. This is followed by an intramolecular condensation between the remaining amino group and the ketone, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.
Below is a robust, field-proven protocol adapted from the successful synthesis of the closely related analogue, ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.[3]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2,3-Diaminopyridine
-
Anhydrous Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-diaminopyridine (1.0 eq).
-
Add anhydrous ethanol to dissolve the starting material, followed by sodium bicarbonate (1.0-1.2 eq).
-
While stirring, add ethyl bromopyruvate (1.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the pure this compound.
Causality and Self-Validation:
-
Sodium Bicarbonate: This mild base is crucial to neutralize the hydrobromic acid (HBr) that is formed during the initial alkylation and subsequent cyclization. Without it, the starting aminopyridine would be protonated, reducing its nucleophilicity and hindering the reaction.
-
Ethanol as Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and is suitable for reflux conditions.
-
TLC Monitoring: Continuous monitoring is essential to determine the point of maximum product formation and to avoid potential side reactions or degradation from prolonged heating.
-
Aqueous Work-up: The extraction process removes inorganic salts (like NaBr and excess NaHCO₃) and any water-soluble impurities.
-
Recrystallization: This final step is critical for obtaining a high-purity product, which is essential for accurate characterization and subsequent use in biological assays or further synthesis.
Structural Elucidation and Characterization
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | ~8.5 ppm (s, 1H): H3 proton on the imidazole ring. ~7.8 ppm (d, 1H): H5 proton. ~6.8-7.0 ppm (t, 1H): H6 proton. ~6.5 ppm (d, 1H): H7 proton. ~5.5-6.0 ppm (br s, 2H): -NH₂ protons at C8. ~4.3 ppm (q, 2H): -CH₂ of the ethyl ester. ~1.3 ppm (t, 3H): -CH₃ of the ethyl ester. |
| ¹³C NMR (DMSO-d₆) | ~163 ppm: Ester carbonyl (C=O). ~145 ppm: C8a. ~140 ppm: C2. ~138 ppm: C8. ~125 ppm: C5. ~115-120 ppm: C3, C6, C7. ~61 ppm: -CH₂ of the ethyl ester. ~14 ppm: -CH₃ of the ethyl ester. |
| Mass Spec (ESI+) | Predicted m/z for [M+H]⁺: 206.0924 (Calculated for C₁₀H₁₂N₃O₂⁺). |
| FT-IR (KBr, cm⁻¹) | ~3400-3200: N-H stretching of the primary amine. ~3100: Aromatic C-H stretching. ~1720: C=O stretching of the ester. ~1640: N-H scissoring (bending). ~1580-1450: C=C and C=N stretching in the aromatic rings. ~1250: C-O stretching of the ester. |
Rationale for Predicted Data
The predicted ¹H NMR chemical shifts are based on the electron-donating nature of the amino group at C8, which is expected to shield the protons on the pyridine ring (H5, H6, H7), causing them to appear at a higher field (lower ppm) compared to the unsubstituted analogue.[10] The singlet for H3 is characteristic of imidazo[1,2-a]pyridines. The ¹³C NMR predictions are similarly based on the expected electronic effects of the substituents on the bicyclic system. The mass spectrometry data provides the expected exact mass for the protonated molecule, a key confirmation of its elemental composition. The IR spectrum will show characteristic peaks for the primary amine, the ester carbonyl, and the aromatic system.
Applications in Drug Discovery and Development
This compound is a strategic intermediate for creating diverse molecular libraries. The presence of the C8-amino group allows for a multitude of subsequent chemical transformations.
Potential Derivatization Pathways
Caption: Key derivatization pathways for the title compound.
These reactions allow for the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core. For instance:
-
Amide and Sulfonamide Formation: These are classic strategies in medicinal chemistry to introduce a wide variety of functional groups and to modulate properties like hydrogen bonding capacity, lipophilicity, and metabolic stability.
-
Buchwald-Hartwig Coupling: This powerful cross-coupling reaction enables the formation of C-N bonds, linking the core scaffold to various aryl and heteroaryl moieties, which is crucial for probing interactions with aromatic residues in protein binding pockets.
-
Ester Hydrolysis: Conversion to the carboxylic acid opens up another avenue for derivatization, particularly for forming amides via peptide coupling reactions, which is a common strategy for improving potency and selectivity.
By leveraging these transformations, researchers can generate focused libraries of compounds for screening against various biological targets, including kinases, phosphodiesterases, and ion channels, in the pursuit of novel therapeutics.
Conclusion
This compound represents a high-value, versatile building block for modern drug discovery. Its synthesis is achievable through a reliable and scalable chemical transformation. The strategic placement of its functional groups—an amino group for diverse coupling reactions and an ethyl ester for further modification—makes it an ideal starting point for the development of sophisticated molecular architectures. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically employ this compound in their research and development programs.
References
-
Ben-Ayed, T., et al. (2012). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1698. Available at: [Link]
- Kaur, N., & Kishore, D. (2014). Imidazo[1,2-a]pyridines: a review of their synthetic strategies and biological potential. International Journal of Pharmaceutical Sciences and Drug Research, 6(1), 1-13.
-
Zhu, D., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]
-
Nagy, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(16), 4987. Available at: [Link]
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 623-644.
-
Patel, S., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Targets, 21(1), 58-74. Available at: [Link]
-
Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. Available at: [Link]
-
Riyazuddin, M., et al. (2018). Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. Available at: [Link]
-
de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
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- 1. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-二氨基-5-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
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Spectroscopic Profile of Ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS 129912-07-8): A Technical Guide for Researchers
Prepared by a Senior Application Scientist
This technical guide provides a detailed overview of the expected spectroscopic characteristics of Ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS 129912-07-8), a molecule of interest in medicinal chemistry and drug development. While a comprehensive search of scientific literature and chemical databases did not yield experimentally acquired NMR and mass spectrometry data for this specific compound, this guide synthesizes information from closely related analogs to offer a robust predictive analysis. This document is intended to assist researchers in the identification, characterization, and quality control of this and similar imidazo[1,2-a]pyridine derivatives.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of drugs such as the anxiolytic alpidem and the hypnotic zolpidem.[1] The specific substitution pattern of an amino group at the 8-position and an ethyl carboxylate at the 2-position in the target molecule suggests its potential as a versatile building block in the synthesis of novel therapeutic agents.
Molecular and Physicochemical Properties
A summary of the key properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 129912-07-8 | CymitQuimica |
| Molecular Formula | C₁₀H₁₁N₃O₂ | CymitQuimica |
| Molecular Weight | 205.21 g/mol | CymitQuimica |
| Chemical Name | This compound | CymitQuimica |
| Canonical SMILES | CCOC(=O)C1=CN2C(N)=CC=CC2=N1 | (Predicted) |
| Purity | ≥95% (as per supplier) | CymitQuimica |
| Appearance | Solid | CymitQuimica |
Predicted Spectroscopic Data
The following sections detail the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of published data for structurally related imidazo[1,2-a]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be characterized by signals in both the aromatic and aliphatic regions. The imidazo[1,2-a]pyridine core gives rise to a distinct set of aromatic protons, while the ethyl ester group accounts for the aliphatic signals.
-
Aromatic Region (δ 6.5-8.5 ppm): The protons on the imidazo[1,2-a]pyridine ring system will appear in this region. The exact chemical shifts and coupling patterns are influenced by the electron-donating amino group at the 8-position and the electron-withdrawing ethyl carboxylate group at the 2-position.
-
Aliphatic Region (δ 1.3-4.4 ppm): The ethyl group of the ester will present as a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.1 | s | - |
| H-5 | ~7.5 | d | ~8.0 |
| H-6 | ~6.7 | t | ~7.5 |
| H-7 | ~6.9 | d | ~7.0 |
| -NH₂ | ~5.0-6.0 | br s | - |
| -OCH₂CH₃ | ~4.3 | q | ~7.1 |
| -OCH₂CH₃ | ~1.3 | t | ~7.1 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~165 |
| C-2 | ~145 |
| C-3 | ~110 |
| C-5 | ~125 |
| C-6 | ~115 |
| C-7 | ~112 |
| C-8 | ~148 |
| C-8a | ~140 |
| -OCH₂CH₃ | ~61 |
| -OCH₂CH₃ | ~14 |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is recommended.
-
Expected Molecular Ion: The primary ion observed in the positive ion mode would be the protonated molecule [M+H]⁺ at an m/z of approximately 206.22.
-
Fragmentation Pattern: The molecule may exhibit characteristic fragmentation patterns, including the loss of the ethoxy group (-OC₂H₅) or the entire ethyl ester group.
Experimental Protocols
While specific experimental data for the target compound is unavailable, the following are generalized protocols for acquiring NMR and MS data for similar imidazo[1,2-a]pyridine derivatives.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
ESI-MS Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 50-500.
-
Collision Energy (for MS/MS): Varies, typically ramped from 10-40 eV to induce fragmentation.
-
Synthesis and Characterization Workflow
The synthesis of this compound would likely follow established procedures for this class of compounds. A common synthetic route involves the cyclocondensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.
Figure 1: A generalized workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide provides a predictive spectroscopic profile of this compound (CAS 129912-07-8) based on the analysis of related compounds. While experimental data for this specific molecule is not publicly available, the information presented here offers a valuable resource for researchers working with this and similar imidazo[1,2-a]pyridine derivatives. The provided protocols and predicted data can aid in the synthesis, purification, and structural confirmation of this important chemical entity.
References
- Katritzky, A. R., et al. (2003). Imidazo[1,2-a]pyridines: Synthesis and Biological Activity. In Advances in Heterocyclic Chemistry (Vol. 84, pp. 1-125). Academic Press.
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The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of a Versatile Heterocycle
The imidazo[1,2-a]pyridine scaffold, a fused bicyclic 5-6 heterocyclic ring system, has emerged as a "drug prejudice" scaffold in medicinal chemistry due to its vast therapeutic potential.[1] Its structural similarity to purines and indoles, which are fundamental components of numerous biological systems, provides a unique foundation for designing novel therapeutic agents.[2] This guide offers a comprehensive exploration of the diverse biological activities associated with the imidazo[1,2-a]pyridine core, delving into its anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) applications. We will examine the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols that have propelled this remarkable scaffold to the forefront of drug discovery. Several commercially available drugs, such as zolpidem, alpidem, and olprinone, feature the imidazo[1,2-a]pyridine core, underscoring its therapeutic relevance.[1][3]
Anticancer Activity: Targeting Key Oncogenic Pathways
The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential as a source of novel anticancer agents, with derivatives exhibiting potent inhibitory effects against various cancer cell lines and key oncogenic signaling pathways.[4]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through various mechanisms, including the inhibition of crucial survival kinases.[5] A notable target is the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[5] Several studies have reported that imidazo[1,2-a]pyridine compounds can inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[5] For instance, one derivative was found to reduce the levels of phosphorylated AKT and mTOR in melanoma and cervical cancer cells.[5]
Furthermore, some derivatives have been shown to induce DNA damage and apoptosis in breast cancer cells.[5] Molecular docking studies have also revealed that certain imidazo[1,2-a]pyridine compounds can bind to the active sites of caspase-3 and caspase-9, enzymes that play a crucial role in the apoptotic pathway.[6] Other anticancer mechanisms associated with this scaffold include the inhibition of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).[4] A novel class of imidazo[1,2-a]pyridine derivatives has also been identified as inhibitors of aldehyde dehydrogenase 1A3, a key enzyme in glioblastoma stem cells.[7]
Key Experimental Findings and Structure-Activity Relationship (SAR)
Numerous studies have synthesized and evaluated novel imidazo[1,2-a]pyridine derivatives for their anticancer activity. For example, a series of derivatives containing an S-alkyl/aryl moiety exhibited significant antiproliferative activity against various tumor cell lines, including human non-small cell lung cancer (A549), rat glioma (C6), human breast carcinoma (MCF-7), and human liver carcinoma (HepG2).[6] SAR studies have indicated that the nature and position of substituents on the imidazo[1,2-a]pyridine ring are critical for anticancer potency. For instance, the introduction of specific thiazole groups resulted in a potent inhibitor of PI3KCA.[5]
| Compound Class | Target Cell Line(s) | Key Findings | Reference |
| Imidazo[1,2-a]pyridines with S-alkyl/aryl moiety | A549, C6, MCF-7, HepG2 | Compounds 6d and 6i inhibited DNA synthesis and induced apoptosis. | [6] |
| Thiazole-substituted imidazo[1,2-a]pyridines | A375 (melanoma), HeLa (cervical) | Potent inhibition of PI3KCA and anti-proliferative effects. | [5] |
| Selenylated imidazo[1,2-a]pyridines | Breast cancer cells | Induced DNA damage and apoptosis. | [5] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mtb (replicating and non-replicating), MDR-TB, XDR-TB | Potent anti-TB activity with low cytotoxicity. | [8] |
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine Derivatives
A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the reaction of 2-aminopyridines with α-haloketones.[2] This reaction can often be performed without a catalyst or solvent.[2]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the desired 2-aminopyridine derivative in a suitable solvent (e.g., ethanol).
-
Addition of α-Haloketone: Add the corresponding α-bromo/chloroketone to the solution.
-
Reaction Conditions: The reaction mixture is typically heated at a moderate temperature (e.g., 60°C) for a specified period.[2] Microwave irradiation can also be employed to accelerate the reaction.[2]
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
Imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial, antifungal, and antituberculosis properties.[3][9]
Antibacterial and Antifungal Activity
Several novel imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, a series of imidazo[1,2-a]pyridine derivatives linked to secondary amines showed remarkable antibacterial and antifungal activities.[2] Another study reported the synthesis of new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating pyridine, thiazole, and pyrazole ring systems, with the imidazopyridine-thiazole hybrids revealing notable antibacterial activities.[10][11]
Antituberculosis Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antituberculosis agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising starting point for the development of such agents.[8] Imidazo[1,2-a]pyridine-3-carboxamide derivatives, in particular, have been identified as potent tuberculosis agents.[2] These compounds have shown significant activity against replicating, non-replicating, MDR, and XDR Mtb strains with low cytotoxicity.[8] The mechanism of action for some of these compounds involves the inhibition of QcrB, a component of the electron transport chain, which is crucial for energy generation in Mtb.[8]
Antiviral Activity: Combating Viral Infections
The imidazo[1,2-a]pyridine core has also been explored for its potential in developing antiviral agents.[12][13]
Activity Against Herpesviruses and HIV
Synthesis of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines has led to compounds with potent activity against herpes simplex viruses, with some showing in vitro activity similar or better than acyclovir.[14] Structure-activity relationship studies on dibromoimidazo[1,2-a]pyridines bearing a thioether side chain identified hydrophobicity as a key factor for their antiviral activity.[12] Furthermore, chalcone-based imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antiviral properties against HIV-1 and HIV-2.[15] Molecular docking studies suggest that these compounds have strong binding affinities with HIV-1 reverse transcriptase and HIV-2 protease.[15]
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in inflammation.[16][17]
Mechanism of Action: Targeting STAT3/NF-κB and COX Enzymes
A novel imidazo[1,2-a]pyridine derivative, MIA, was shown to exert its anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines.[16][18] Molecular docking studies indicated that MIA binds to the NF-κB p50 subunit.[16][18] The combination of MIA with curcumin augmented this binding and further suppressed these inflammatory pathways.[16][18] Additionally, some imidazo[1,2-a]pyridine carboxylic acid derivatives have been shown to preferentially inhibit COX-2, an enzyme involved in the inflammatory response.[19]
Caption: Simplified diagram of the STAT3/NF-κB signaling pathway modulation.
Central Nervous System (CNS) Activity: From Sedatives to Neuroprotection
The imidazo[1,2-a]pyridine scaffold is the basis for several drugs targeting the CNS, including the widely used hypnotic zolpidem.[9][20] These compounds generally act as GABAA receptor agonists.[20]
GABAA Receptor Modulation and Beyond
Drugs like zolpidem, alpidem, and saripidem are positive allosteric modulators of the GABAA receptor, enhancing the effect of the neurotransmitter GABA, which results in sedative and anxiolytic effects.[9][20] Beyond sedation, imidazo[1,2-a]pyridine derivatives are being investigated for other CNS applications. For instance, some derivatives have been developed as ligands for peripheral benzodiazepine receptors (PBRs), stimulating neurosteroid synthesis, which may have anticonflict and neuroprotective effects.[21] Furthermore, certain derivatives are being explored as ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's disease.[22]
Conclusion and Future Directions
The imidazo[1,2-a]pyridine core structure has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities it exhibits make it a highly attractive starting point for the development of new therapeutic agents.[2] The extensive research into its anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS properties has yielded numerous promising lead compounds and several marketed drugs.[1][3][9]
Future research will likely focus on the further optimization of existing imidazo[1,2-a]pyridine-based compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The exploration of novel synthetic methodologies will continue to provide access to a wider range of derivatives for biological screening.[23][24] Moreover, a deeper understanding of the molecular mechanisms underlying the diverse biological activities of this scaffold will be crucial for the rational design of next-generation drugs targeting a wide array of diseases.
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Unlocking the Therapeutic Potential of 8-Aminoimidazo[1,2-a]pyridines: A Technical Guide to a Privileged Scaffold
Introduction: The Rise of a Versatile Scaffold
The imidazo[1,2-a]pyridine core is a nitrogen-based heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, bicyclic structure and synthetic tractability make it a "privileged scaffold"—a molecular framework that can be readily modified to interact with a diverse range of biological targets.[3][4] The introduction of an amino group at the 8-position further enhances its potential, providing a key interaction point that can significantly influence binding affinity and selectivity.[3][5] This guide delves into the primary, evidence-supported mechanisms of action for 8-aminoimidazo[1,2-a]pyridine derivatives, offering insights for researchers and drug development professionals seeking to leverage this promising chemical class. The diverse biological activities of these compounds stem from their ability to interact with key enzymes and receptors, leading to the modulation of critical cellular signaling pathways.[2][6]
Kinase Inhibition: A Dominant Mechanism in Oncology
A predominant mechanism of action for 8-aminoimidazo[1,2-a]pyridines is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in cancer.[1][7] Many of these compounds function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the transfer of a phosphate group to its substrate.[7]
Cyclin-Dependent Kinase (CDK) Inhibition
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of this process. Several 8-aminoimidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[7] By competing with ATP for binding to the catalytic subunit of the kinase, these compounds can halt the cell cycle, thereby inhibiting cancer cell proliferation.[1][7]
Experimental Protocol: CDK2 Inhibition Assay
A common method to assess the inhibitory activity of compounds against CDK2 is a scintillation proximity assay (SPA).
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant CDK2/cyclin E, a biotinylated peptide substrate (e.g., a histone H1-derived peptide), and [γ-³³P]ATP in an appropriate kinase buffer.
-
Compound Addition: The test compounds (8-aminoimidazo[1,2-a]pyridine derivatives) are added at varying concentrations. A control with no inhibitor is also included.
-
Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Quenching and Binding: The reaction is stopped by adding a solution containing EDTA and streptavidin-coated SPA beads. The biotinylated peptide substrate binds to the streptavidin on the beads.
-
Detection: When the radiolabeled phosphate is transferred to the peptide, it is brought into close proximity to the scintillant in the SPA beads, generating a light signal that can be measured by a microplate scintillation counter.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.
PI3K/Akt/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers.[8] Several 8-aminoimidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K, particularly the p110α isoform.[9][10] By blocking PI3K activity, these compounds can effectively shut down this pro-survival pathway, leading to the inhibition of tumor growth.[9][11] Furthermore, imidazo[1,2-a]pyridine-based peptidomimetics have been designed to inhibit Akt, another key kinase in this pathway.[12]
}
Figure 1: Inhibition of the PI3K/Akt signaling pathway.
Receptor Tyrosine Kinase (RTK) Inhibition
Receptor tyrosine kinases (RTKs) are cell surface receptors that play a critical role in cellular communication and are often implicated in cancer. The 8-aminoimidazo[1,2-a]pyridine scaffold has been utilized to develop inhibitors of several RTKs, including:
-
Platelet-Derived Growth Factor Receptor (PDGFR): These compounds have shown potent activity against PDGFR, which is involved in cell growth and division.[13]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): Potent and selective inhibitors of IGF-1R have been discovered, targeting a key pathway in tumor cell proliferation and survival.[14][15]
Phosphodiesterase (PDE) Inhibition: Modulating Cyclic Nucleotide Signaling
Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are important second messengers involved in a multitude of physiological processes.[16] Phosphodiesterases (PDEs) are enzymes that hydrolyze these cyclic nucleotides, thereby terminating their signaling. Inhibition of PDEs leads to an increase in intracellular levels of cAMP and/or cGMP.[16] Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of PDE2A, an enzyme highly expressed in brain regions associated with learning and memory.[16] By inhibiting PDE2A, these compounds can increase cAMP and cGMP levels, which may improve neuroplasticity and memory function, suggesting their potential for treating neuropsychiatric diseases like Alzheimer's and schizophrenia.[16]
Modulation of Other Key Signaling Pathways
The versatility of the 8-aminoimidazo[1,2-a]pyridine scaffold allows it to target other critical signaling pathways implicated in disease.
Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a key driver in several cancers. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downregulation of Wnt target genes like c-myc and cyclin D1, which are involved in cell proliferation.[17]
STAT3/NF-κB Signaling
Chronic inflammation is a known contributor to cancer development. The STAT3 and NF-κB signaling pathways are key players in the inflammatory process. A novel 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[8] Molecular docking studies suggest that this compound can dock into the NF-κB p50 subunit, inhibiting its activity.[8]
}
Figure 2: Modulation of the STAT3/NF-κB inflammatory pathway.
Antimicrobial Mechanisms: A Focus on Tuberculosis
The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents.[18] The imidazo[1,2-a]pyridine scaffold has proven to be a valuable starting point for the development of novel drugs to combat tuberculosis.[18][19] For instance, Telacebec (Q203), a clinical candidate, belongs to this class of compounds.[18] The mechanism of action for many of these antitubercular imidazo[1,2-a]pyridines involves the inhibition of the cytochrome bc1 complex (QcrB), a key component of the electron transport chain in M. tuberculosis.[19] This disruption of cellular respiration is lethal to the bacterium.
Neurological Targets: Potential in Neurodegenerative Diseases
The blood-brain barrier permeability of some imidazo[1,2-a]pyridine derivatives makes them attractive candidates for treating neurodegenerative diseases.[16][20] Research in this area has explored their potential to inhibit key enzymes involved in the pathology of Alzheimer's disease, such as cholinesterases and secretases (e.g., BACE1).[4] Additionally, their anti-inflammatory properties may also contribute to their neuroprotective effects.[4][21]
Summary of Biological Targets and Activities
The following table summarizes the key biological targets and reported activities of various 8-aminoimidazo[1,2-a]pyridine derivatives.
| Target Class | Specific Target(s) | Reported Activity | Therapeutic Area | References |
| Kinases | CDK2 | ATP-competitive inhibition, cell cycle arrest | Cancer | [7] |
| PI3K (p110α) | Inhibition of cell proliferation and tumor growth | Cancer | [9][10][11] | |
| Akt | Inhibition of pro-survival signaling | Cancer | [12] | |
| PDGFR | Potent antagonism | Cancer | [13] | |
| IGF-1R | Potent and selective inhibition | Cancer | [14][15] | |
| Phosphodiesterases | PDE2A | Inhibition, potential for cognitive enhancement | Neuropsychiatric Diseases | [16] |
| Other Signaling | Wnt/β-catenin | Inhibition, downregulation of target genes | Cancer | [17] |
| Pathways | STAT3/NF-κB | Inhibition of inflammatory signaling | Cancer, Inflammation | [8] |
| Antimicrobial | Cytochrome bc1 complex (QcrB) | Inhibition of cellular respiration | Tuberculosis | |
| Targets | ||||
| Neurological | Cholinesterases, Secretases (BACE1) | Inhibition | Neurodegenerative Diseases | [4] |
| Targets | ||||
| Other Receptors | Adenosine A₂A Receptor | Antagonism | Various | [3] |
Conclusion and Future Directions
The 8-aminoimidazo[1,2-a]pyridine scaffold has demonstrated remarkable versatility, with derivatives showing potent and selective activity against a wide array of biological targets. The primary mechanisms of action elucidated to date revolve around the inhibition of key kinases in oncology, modulation of cyclic nucleotide signaling, and interference with crucial pathways in inflammation and infectious diseases. The synthetic accessibility of this scaffold, coupled with the diverse biological activities, firmly establishes it as a privileged structure in modern drug discovery.[3][4] Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel substitutions to enhance selectivity, and expanding their therapeutic applications to other disease areas. The continued investigation of the nuanced structure-activity relationships will undoubtedly unlock the full therapeutic potential of this remarkable chemical class.
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The Ascendant Trajectory of Substituted Imidazo[1,2-a]pyridine Esters: A Technical Guide for Drug Discovery
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1][2] The strategic incorporation of an ester functionality onto this bicyclic heterocyclic system has unlocked new avenues for therapeutic intervention, giving rise to a class of compounds with a broad and compelling spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of substituted imidazo[1,2-a]pyridine esters, offering a valuable resource for researchers and professionals engaged in drug development. We will explore the causal relationships behind synthetic strategies, dissect the nuances of their biological mechanisms, and provide actionable protocols to empower further research and development in this dynamic field.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Nucleus and Ester Functionalization
The imidazo[1,2-a]pyridine core, a fused imidazole and pyridine ring system, is a recurring motif in numerous approved drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem.[1] Its rigid, planar structure and unique electronic properties provide an ideal framework for molecular recognition by a diverse array of biological targets. The introduction of an ester group at various positions on this scaffold serves multiple critical functions in drug design. Esters can act as bioisosteres for carboxylic acids, improving pharmacokinetic properties such as membrane permeability and metabolic stability. Furthermore, the ester moiety provides a versatile handle for further chemical modification, allowing for the fine-tuning of a compound's physicochemical and biological profile. The ester can also directly participate in binding interactions with target proteins, contributing to the overall potency and selectivity of the molecule.
This guide will systematically navigate the landscape of substituted imidazo[1,2-a]pyridine esters, commencing with a detailed examination of the synthetic methodologies employed for their preparation. We will then delve into their diverse biological applications, with a particular focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by quantitative data and mechanistic insights. Finally, we will present detailed experimental protocols for key synthetic transformations, providing a practical foundation for the synthesis of novel derivatives.
Synthetic Strategies for Substituted Imidazo[1,2-a]pyridine Esters
The synthesis of the imidazo[1,2-a]pyridine core, and the subsequent or concurrent introduction of an ester functionality, can be achieved through several elegant and efficient strategies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
One-Pot Multicomponent Reactions (MCRs)
Multicomponent reactions are highly valued in medicinal chemistry for their efficiency, atom economy, and the ability to generate complex molecules in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines, which can be further functionalized.[3][4] A variation of this approach allows for the direct synthesis of imidazo[1,2-a]pyridine esters.
Diagram 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Caption: A schematic of the one-pot Groebke-Blackburn-Bienaymé reaction.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. The synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters can be efficiently achieved through the microwave-assisted condensation of 2-aminopyridines and ethyl 2-halogenated acetoacetates. This method offers a rapid and efficient route to these valuable intermediates.
Solid-Phase Synthesis
Solid-phase synthesis offers a streamlined approach for the generation of compound libraries, facilitating the rapid exploration of structure-activity relationships. A versatile method for the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides has been developed.[5] This strategy involves the treatment of a polymer-bound 2-aminonicotinate with α-haloketones, followed by cleavage from the solid support with an amine to yield the desired carboxamide.
Biological Applications and Structure-Activity Relationships (SAR)
Substituted imidazo[1,2-a]pyridine esters have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutic agents.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a prominent feature in many anticancer agents. Ester derivatives have shown significant potential in this area, with some compounds exhibiting potent activity against a range of cancer cell lines.
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Esters
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| I-11 | Covalent inhibitor targeting KRAS G12C | NCI-H358 | Potent | [3] |
| 7e | 5,7-diaryl-8-carbonitrile | A549 (Lung) | 0.01 - 3.2 | [6] |
| TB-25 | Imidazo[1,2-a]pyrazine derivative | HCT-116 (Colon) | 0.023 | [7] |
| 6d | Oxadiazole hybrid | A549 (Lung) | 2.8 | [8] |
Diagram 2: Mechanism of Action for Tubulin Polymerization Inhibitors
Caption: Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.
Structure-activity relationship studies have revealed that the nature and position of substituents on both the imidazo[1,2-a]pyridine core and the ester moiety play a crucial role in determining the anticancer potency. For instance, certain aryl substitutions at the 2- and 7-positions have been shown to enhance activity.[6]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Imidazo[1,2-a]pyridine esters have shown promise in this area, with activity against a range of bacteria and fungi.
Table 2: Antimicrobial Activity of Selected Imidazo[1,2-a]pyridine Esters
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 5h | Chalcone derivative | S. aureus (clinical) | 3.125 | [9] |
| 17d | Pyridine derivative | Gram-positive bacteria | 0.5 | [10] |
| 10 | Imidazopyridinyl-bithiazole | S. aureus | Parallel to Ampicillin | [11] |
The antimicrobial activity is often influenced by the lipophilicity and electronic properties of the substituents. The presence of electron-withdrawing groups on the aryl ring of chalcone derivatives, for example, has been shown to be favorable for antibacterial activity.[9]
Antiviral Activity
Several imidazo[1,2-a]pyridine derivatives have been investigated for their antiviral properties. Ester-containing analogues have demonstrated activity against a variety of viruses, including influenza and herpesviruses.[9][12]
Table 3: Antiviral Activity of Selected Imidazo[1,2-a]pyridine Esters
| Compound ID | Substitution Pattern | Virus | EC50 (µM) | Reference |
| A4 | Imidazo[1,2-a]pyrazine derivative | Influenza A (PR8) | 2.75 | [9] |
| 4a | Schiff base derivative | HIV-1 | 82.02 (µg/mL) | [13] |
| 15 | Thioether side chain | Human Cytomegalovirus | >150 (Therapeutic Index) | [10] |
The antiviral mechanism of action can vary, with some compounds targeting viral enzymes such as reverse transcriptase, while others may interfere with viral entry or replication processes.[13]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a range of diseases. Imidazo[1,2-a]pyridine esters have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.
Table 4: Anti-inflammatory Activity of Selected Imidazo[1,2-a]pyridine Esters
| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |
| e10 | Imidazo[1,2-a]pyrimidine derivative | COX-2 | 13 | |
| 4a | Carboxylic acid derivative | COX-1 | 2.72 | [14] |
| 4a | Carboxylic acid derivative | COX-2 | 1.89 | [14] |
The selectivity for COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. The substitution pattern on the imidazo[1,2-a]pyridine ring can significantly influence this selectivity.
Neuroprotective Effects
Emerging research suggests that certain imidazo[1,2-a]pyridine derivatives may exert neuroprotective effects. Some compounds have been shown to stimulate the synthesis of neurosteroids, which play a crucial role in neuronal function and protection.[15]
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis of representative substituted imidazo[1,2-a]pyridine esters are provided below.
General Procedure for the One-Pot, Three-Component Synthesis of Substituted Imidazo[1,2-a]pyridine Esters via the Groebke-Blackburn-Bienaymé Reaction[3]
To a solution of the appropriate 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL) is added a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 10 mol%). The mixture is stirred at room temperature for 30 minutes. The corresponding isocyanide ester (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired substituted imidazo[1,2-a]pyridine ester.
General Procedure for the Microwave-Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters
A mixture of the substituted 2-aminopyridine (1.0 mmol) and the appropriate ethyl 2-halogenated acetoacetate (1.1 mmol) in ethanol (3 mL) is placed in a sealed microwave vial. The reaction mixture is irradiated in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 20-30 minutes). After cooling to room temperature, the solvent is evaporated under reduced pressure. The crude product is then purified by flash column chromatography to yield the pure disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid ester.
Conclusion and Future Perspectives
Substituted imidazo[1,2-a]pyridine esters represent a highly versatile and promising class of compounds with a rich and diverse pharmacological profile. The synthetic methodologies outlined in this guide, particularly the efficient one-pot and microwave-assisted procedures, provide a robust platform for the generation of extensive compound libraries for high-throughput screening. The compelling anticancer, antimicrobial, antiviral, and anti-inflammatory activities, supported by encouraging quantitative data, underscore the therapeutic potential of this scaffold.
Future research in this area should focus on several key aspects. The exploration of novel substitution patterns on the imidazo[1,2-a]pyridine core and the ester moiety will undoubtedly lead to the discovery of compounds with enhanced potency and selectivity. A deeper understanding of the mechanisms of action, facilitated by advanced biochemical and cellular assays, will be crucial for rational drug design. Furthermore, the optimization of pharmacokinetic and pharmacodynamic properties will be essential for translating the promising in vitro activity of these compounds into in vivo efficacy. The continued investigation of substituted imidazo[1,2-a]pyridine esters holds immense promise for the development of the next generation of therapeutic agents to address a wide range of unmet medical needs.
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Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry.
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Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Viruses.
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Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Advances.
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The Imidazo[1,2-a]pyridine Core: A Centennial Journey from Discovery to Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold
The imidazo[1,2-a]pyridine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. This bicyclic heteroaromatic system, with its unique electronic and steric properties, has proven to be a versatile template for designing potent therapeutic agents. From the early anxiolytics to contemporary anticancer and antiviral drugs, the imidazo[1,2-a]pyridine core has been instrumental in the development of numerous marketed pharmaceuticals. This guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to this vital heterocyclic system, offering field-proven insights and detailed methodologies for the modern chemist.
The Dawn of a Scaffold: The Tschitschibabin Synthesis
The journey into the synthesis of imidazo[1,2-a]pyridines began in the early 20th century, with the pioneering work of Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin). In 1925, Tschitschibabin reported a method that would become the foundation for accessing this heterocyclic system. His approach involved the reaction of 2-aminopyridine with α-halocarbonyl compounds, such as bromoacetaldehyde, at elevated temperatures in a sealed tube. While the initial yields were modest, this seminal work laid the groundwork for what is now known as the Tschitschibabin reaction for imidazo[1,2-a]pyridines.
The classical Tschitschibabin synthesis proceeds via a two-step mechanism: an initial SN2 reaction between the nucleophilic endocyclic nitrogen of 2-aminopyridine and the α-halocarbonyl compound to form an N-phenacylpyridinium salt intermediate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. Later refinements of this method, such as the inclusion of a base like sodium bicarbonate, allowed for milder reaction conditions and improved yields.
Diagram: The Tschitschibabin Reaction Mechanism
Caption: Workflow of the Ortoleva-King reaction.
The Multicomponent Revolution: The Groebke-Blackburn-Bienaymé Reaction
A paradigm shift in the synthesis of imidazo[1,2-a]pyridines arrived with the development of multicomponent reactions (MCRs). The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide, stands out as a particularly powerful and atom-economical method for generating highly substituted 3-aminoimidazo[1,2-a]pyridines. [1]This reaction is typically catalyzed by a Lewis or Brønsted acid.
The GBB reaction's elegance lies in its convergence and ability to rapidly build molecular complexity in a single step. The mechanism is thought to involve the initial formation of a Schiff base from the 2-aminoazine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the protonated Schiff base, followed by tautomerization to yield the final product. The GBB reaction has been widely adopted in combinatorial chemistry and drug discovery for the rapid generation of compound libraries.
Comparative Analysis of Key Synthetic Methodologies
The choice of synthetic route to an imidazo[1,2-a]pyridine derivative is dictated by the desired substitution pattern, available starting materials, and scalability. The following table provides a comparative overview of the classical and modern methods.
| Synthesis Method | General Reaction | Typical Reagents & Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Tschitschibabin Reaction | 2-Aminopyridine + α-Haloketone | Base (e.g., NaHCO₃), solvent (e.g., EtOH), reflux | 40-80% | Well-established, reliable for simple substitutions. | Requires pre-functionalized α-haloketones, which can be lachrymatory. |
| Ortoleva-King Reaction | 2-Aminopyridine + Acetophenone | I₂, optional catalyst (e.g., FeCl₃·6H₂O), neat or in solvent, 100-110°C | 40-96% [2] | One-pot, readily available starting materials. [2] | Can require high temperatures, moderate to good yields. [2] |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminopyridine + Aldehyde + Isocyanide | Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, HClO₄), solvent (e.g., MeOH), RT to reflux | 60-98% | High atom economy, rapid access to 3-amino derivatives, high diversity. | Limited to 3-amino substitution pattern, isocyanides can be toxic. |
| Modern Copper-Catalyzed Synthesis | 2-Aminopyridine + Ketone/Nitroolefin/Alkyne | Cu(I) or Cu(II) salt, oxidant (e.g., air), solvent (e.g., DMF), 80-120°C | 70-95% | High yields, broad functional group tolerance, greener options (e.g., air as oxidant). [3] | Catalyst cost and removal can be a concern. |
Experimental Protocols: A Practical Guide
The following protocols are representative examples of the key synthetic methodologies discussed.
Protocol 1: Ortoleva-King Synthesis of 2-Phenylimidazo[1,2-a]pyridine
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Acetophenone (1.2 mmol)
-
Iodine (1.2 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a stirred solution of 2-aminopyridine and acetophenone in anhydrous toluene, add iodine portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by TLC.
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-phenylimidazo[1,2-a]pyridine.
Protocol 2: Groebke-Blackburn-Bienaymé Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
tert-Butyl isocyanide (1.1 mmol)
-
Scandium(III) triflate (10 mol%)
-
Methanol (5 mL)
Procedure:
-
To a solution of 2-aminopyridine and benzaldehyde in methanol, add scandium(III) triflate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add tert-butyl isocyanide dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion (typically 8-12 hours), concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine.
Protocol 3: Copper-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridine
[4] Materials:
-
2-Aminopyridine (1.0 mmol)
-
Phenacyl bromide (1.0 mmol)
-
Copper silicate catalyst (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, combine 2-aminopyridine, phenacyl bromide, and the copper silicate catalyst in ethanol.
-
Reflux the reaction mixture, monitoring its progress by thin-layer chromatography (mobile phase: hexane:ethyl acetate 8:2).
-
Upon completion, cool the mixture and filter to recover the catalyst.
-
Wash the catalyst with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain 2-phenylimidazo[1,2-a]pyridine.
The Modern Era: Catalysis and Green Chemistry
The 21st century has witnessed a surge in the development of more efficient, sustainable, and versatile methods for imidazo[1,2-a]pyridine synthesis. Transition metal catalysis, particularly with copper, has emerged as a powerful tool. Copper-catalyzed methods often allow for the use of a wider range of starting materials, including ketones, nitroolefins, and alkynes, and frequently proceed under milder conditions with higher yields. [3][5]Many of these modern protocols align with the principles of green chemistry, utilizing air as a benign oxidant and employing reusable catalysts. [4]
Conclusion: An Enduring Legacy in Drug Discovery
The synthetic journey of the imidazo[1,2-a]pyridine core, from Tschitschibabin's foundational discovery to the sophisticated catalytic and multicomponent reactions of today, is a testament to the enduring ingenuity of organic chemists. This privileged scaffold is at the heart of numerous life-changing medicines, including the hypnotic zolpidem (Ambien®), the anxiolytic alpidem, and the gastroprotective zolimidine. As our understanding of disease biology deepens, the demand for novel and diverse small molecules will continue to grow. The rich and evolving chemistry of imidazo[1,2-a]pyridines ensures that this remarkable heterocyclic system will remain a vital tool for drug discovery professionals for the foreseeable future.
References
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Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. [Link]
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Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504. [Link]
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Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]
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Ujwaldev, S. M., Rohit, K., & Anilkumar, G. (2019). Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol. Tetrahedron Letters, 60(33), 151225. [Link]
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An In-depth Technical Guide to the Pharmacological Profile of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate
Foreword: Unveiling the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This bicyclic heterocyclic system is the backbone of established pharmaceuticals like the anxiolytic alpidem and the hypnotic zolpidem.[1][2][3][4] Its rigid structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. This guide delves into the pharmacological potential of a specific derivative, Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate, a compound that, while not extensively studied itself, belongs to a class of molecules with profound therapeutic promise. For researchers and drug development professionals, this document serves as a comprehensive resource, amalgamating existing knowledge on related structures to forecast the pharmacological profile of this intriguing molecule and to provide a roadmap for its future investigation.
Synthesis and Chemical Properties
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, typically involving the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For this compound, a plausible synthetic route would involve the reaction of a suitably substituted 2,3-diaminopyridine with ethyl bromopyruvate. A similar synthesis has been reported for a related compound, Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, which was achieved by treating 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in the presence of sodium bicarbonate in ethanol at reflux.[1]
The chemical structure of this compound features a fused aromatic system with a strategically placed amino group at the 8-position and an ethyl ester at the 2-position. These functional groups are key to its potential biological activity and offer sites for further chemical modification to optimize its pharmacological properties. The amino group can act as a hydrogen bond donor, while the ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for derivatization.
Caption: A generalized workflow for the synthesis of the target molecule.
Predicted Pharmacological Profile: A Data-Driven Extrapolation
Antitubercular Potential: A Leading Hypothesis
The imidazo[1,2-a]pyridine scaffold has emerged as a powerful framework for the development of novel antitubercular agents, with several derivatives exhibiting potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[5][6]
Mechanism of Action: A significant breakthrough in understanding the antitubercular activity of this class of compounds was the identification of their target. Transcriptional profiling of Mtb treated with an imidazo[1,2-a]pyridine-3-carboxamide revealed an upregulation of the cytochrome bd oxidase, suggesting an inhibition of energy metabolism.[6] Further studies have confirmed that some imidazo[1,2-a]pyridines target the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain in Mtb.[5]
Supporting Data for Related Compounds:
| Compound Class | Target | Potency (MIC) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis H37Rv | ≤0.006 µM | [7] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating and non-replicating Mtb | 0.4–1.9 µM | [5] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Drug-sensitive Mtb | 0.069–0.174 µM | [5] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
-
Preparation of Mtb Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions are prepared in a 96-well microplate.
-
Inoculation: The Mtb culture is diluted to a concentration of approximately 5 x 10^5 CFU/mL, and 100 µL is added to each well of the microplate containing the test compound.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of Mtb. Visual inspection or a resazurin-based assay can be used for determination.
Caption: Proposed mechanism of antitubercular action for imidazo[1,2-a]pyridine derivatives.
Anticancer Potential: A Multifaceted Approach
The imidazo[1,2-a]pyridine scaffold has also been explored for its anticancer properties, with derivatives showing activity through various mechanisms.
Targeting Oncogenic Signaling Pathways:
-
Wnt/β-catenin Signaling: Certain imidazo[1,2-a]pyridines have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[8] These compounds have been shown to downregulate the expression of Wnt target genes like c-myc and cyclin D1.[8]
-
PI3K Inhibition: A derivative, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, was discovered as a potent inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), with subsequent optimization leading to compounds with nanomolar activity.[9]
Covalent Inhibition and Cytotoxicity:
-
KRAS G12C Inhibition: The imidazo[1,2-a]pyridine scaffold has been utilized to develop covalent inhibitors targeting the KRAS G12C mutation, a common driver in several cancers.[10]
-
Cytotoxicity in Cancer Cell Lines: Studies on 3-aminoimidazo[1,2-a]pyridine compounds have demonstrated their cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10).
Supporting Data for Related Compounds:
| Compound Class | Mechanism/Target | Potency (IC50) | Cell Line | Reference |
| 3-aminoimidazo[1,2-a]pyridines | Cytotoxicity | 4.15 µM | HT-29 | |
| Imidazo[1,2-a]pyridine derivatives | PI3K p110α Inhibition | 0.0018 µM | (Biochemical assay) | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The media is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Caption: Plausible anticancer mechanisms for the target compound based on related structures.
Other Potential Pharmacological Activities
The versatility of the imidazo[1,2-a]pyridine scaffold suggests that this compound could possess other pharmacological activities, including:
-
Anti-inflammatory and Analgesic Effects: These are known properties of some imidazo[1,2-a]pyridine derivatives.[1][3]
-
Antiviral and Antibacterial Activity: The scaffold has been associated with a broad spectrum of antimicrobial activities.[1][11]
-
Neurological and Psychiatric Applications: Given that marketed drugs with this core structure act as anxiolytics and hypnotics, there is potential for CNS activity.[1]
Future Directions and Conclusion
This compound stands as a molecule of significant interest for further pharmacological investigation. The strong evidence for potent antitubercular and anticancer activities within the imidazo[1,2-a]pyridine class provides a solid foundation for prioritizing the screening of this compound in these therapeutic areas.
Key future research steps should include:
-
In Vitro Screening: Comprehensive screening against a panel of M. tuberculosis strains (including resistant strains) and a diverse set of cancer cell lines.
-
Mechanism of Action Studies: If activity is confirmed, detailed studies to elucidate the specific molecular target(s) and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency and selectivity.
-
In Vivo Efficacy and Safety Studies: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and safety profile.
References
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- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
- Ethyl 8-Chloro-6-(trifluoromethyl)
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC - NIH.
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- Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxyl
- Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-c
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- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxyl
- Ethyl 8-(benzyloxy)
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
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A Technical Guide to the Solubility of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate is a key intermediate in the synthesis of these complex molecules.[2][3][4] Its solubility in various organic solvents is a critical parameter that dictates reaction conditions, purification strategies (such as crystallization), and ultimately, the efficiency and scalability of synthetic routes. This guide provides a comprehensive technical overview of the principles and practices for determining and understanding the solubility of this compound. We will explore the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and discuss the interpretation of solubility data in the context of solvent properties. While extensive solubility data for this specific molecule is not widely published, this guide establishes a framework for its empirical determination and rationalization.
Introduction: The Significance of a Privileged Scaffold
This compound belongs to a class of heterocyclic compounds that are cornerstones in drug discovery. Marketed drugs like Zolpidem (a hypnotic agent) and Alpidem (an anxiolytic) feature the imidazo[1,2-a]pyridine core, highlighting its therapeutic relevance.[1][2] The journey from a starting material to a final Active Pharmaceutical Ingredient (API) is fraught with physicochemical challenges, with solubility being paramount.
A deep understanding of the solubility of an intermediate like this compound is not merely academic; it has profound practical implications:
-
Reaction Optimization: Solvent choice dictates reactant concentration, reaction kinetics, and can influence side-product formation.
-
Purification & Isolation: Crystallization, a primary method for purifying solid intermediates, is entirely dependent on differential solubility in various solvent systems at different temperatures.
-
Process Scalability: A process reliant on large volumes of a specific solvent may be inefficient or environmentally untenable at an industrial scale.
This guide serves as a foundational resource for any scientist tasked with handling this, or structurally similar, molecules.
Theoretical Principles of Solubility
The dissolution of a crystalline solid into a liquid solvent is a thermodynamic process governed by two key energetic factors: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.
The structure of this compound (see Figure 1) provides clues to its expected behavior. It possesses:
-
An aromatic, fused heterocyclic ring system (imidazo[1,2-a]pyridine).
-
A hydrogen bond donor (the 8-amino group).
-
Hydrogen bond acceptors (the ester carbonyl and the pyridine-like nitrogen).
-
An ethyl ester group, providing some lipophilic character.
This combination suggests that solubility will be highly dependent on the solvent's ability to engage in these specific interactions. Polar protic solvents (like ethanol) can participate in hydrogen bonding, while polar aprotic solvents (like acetone or ethyl acetate) can interact via dipole-dipole forces. The general principle of "like dissolves like" provides a useful, albeit simplified, starting point for solvent selection.
Experimental Determination of Thermodynamic Solubility
While various methods exist, the isothermal shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated state.[5][6] It is a robust technique that, when performed correctly, yields highly reproducible data crucial for process development.
The Shake-Flask Method: A Self-Validating Protocol
This protocol is designed to ensure that true equilibrium is reached and accurately measured.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).
Materials:
-
This compound (solid, confirmed purity).
-
Selected organic solvent (HPLC grade or equivalent).
-
Temperature-controlled shaker/incubator.
-
Glass vials with PTFE-lined caps.
-
Syringe filters (e.g., 0.22 µm PTFE) compatible with the chosen solvent.
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
Step-by-Step Protocol:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that a solid phase remains at the end of the experiment, confirming saturation.[7][8] A common practice is to add an amount estimated to be 3-5 times the expected solubility.[9]
-
Solvent Addition: Accurately dispense a known volume of the pre-equilibrated solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period. A typical duration is 24 to 48 hours to ensure equilibrium is reached.[7][10] It is advisable to run a time-point study (e.g., sampling at 24, 48, and 72 hours) with a new compound to empirically determine the necessary equilibration time.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial.[11] This step is critical to remove all undissolved solids.
-
Quantification: Prepare a series of dilutions of the filtered saturated solution. Analyze these, along with a set of calibration standards, using a validated HPLC method to determine the concentration of the dissolved compound.[11][12]
-
Solid Phase Analysis (Self-Validation): Recover the solid material remaining in the equilibration vial. Analyze it using techniques like DSC (Differential Scanning Calorimetry) or PXRD (Powder X-Ray Diffraction) and compare it to the starting material. This crucial step validates the experiment by confirming that the compound did not undergo a polymorphic transformation or form a solvate during the experiment, which would alter its solubility.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the isothermal shake-flask protocol.
Expected Solubility Profile & Influencing Factors
While specific experimental data for this compound is not publicly available, we can present an illustrative profile based on its structure. This data should be considered representative and must be confirmed experimentally.
Illustrative Solubility Data
| Solvent Class | Solvent | Polarity Index | H-Bonding | Illustrative Solubility at 25°C (mg/mL) |
| Polar Protic | Ethanol | 5.2 | Donor & Acceptor | 15 - 30 |
| Methanol | 6.6 | Donor & Acceptor | 25 - 50 | |
| Polar Aprotic | Acetone | 5.4 | Acceptor | 5 - 15 |
| Acetonitrile | 6.2 | Acceptor | 2 - 10 | |
| Ethyl Acetate | 4.3 | Acceptor | 1 - 5 | |
| Dichloromethane | 3.4 | Weak Acceptor | > 50 | |
| Nonpolar | Toluene | 2.4 | None | < 0.1 |
| Heptane | 0.0 | None | < 0.01 |
Analysis of Trends: The amino group and ester functionality suggest that the compound will exhibit higher solubility in polar solvents capable of hydrogen bonding, such as methanol and ethanol.[13] Its solubility is expected to be lower in nonpolar solvents like heptane, where the energy required to break the crystal lattice is not compensated by strong solute-solvent interactions. Dichloromethane often shows high solubility for such moderately polar compounds.
Diagram of Influencing Factors
The solubility of a compound is not an intrinsic constant but a system property. It is a function of the solute, the solvent, and the experimental conditions.
Conclusion
Determining the solubility of this compound is a fundamental step in leveraging its synthetic utility. This guide has outlined the theoretical basis for its solubility and provided a detailed, robust experimental protocol—the isothermal shake-flask method—for its accurate determination. By systematically measuring solubility across a range of organic solvents and understanding the interplay of factors like polarity and hydrogen bonding, researchers can make informed decisions that streamline process development, enhance purification efficiency, and build a scalable foundation for the synthesis of advanced imidazo[1,2-a]pyridine-based therapeutics. The principles and methodologies described herein provide a comprehensive framework for any scientist working with this important class of molecules.
References
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Shake flask method. (2012). SciSpace. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]
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Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
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Solubility experimental methods. (n.d.). Slideshare. [Link]
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Al-Gousous, J., & Langguth, P. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
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IUPAC. (n.d.). Solubility Data Series. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). ResearchGate. [Link]
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Gamsjäger, H., et al. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry. [Link]
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Gamsjäger, H., et al. (2010). The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations (IUPAC technical report). ResearchGate. [Link]
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Ben Fguira, O., et al. (2012). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
NIST. (2006). Introduction to IUPAC-NIST Solubilities Database. [Link]
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The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). (2010). ResearchGate. [Link]
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PubChem. (n.d.). Ethyl 8-chloro-6-(trifluoromethyl)imidazo(1,2-a)pyridine-2-carboxylate. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. [Link]
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Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
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Methodological & Application
Synthesis of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate: An Application Note and Detailed Protocol
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that holds a privileged position in medicinal chemistry and drug development.[1][2] Its unique structural features and synthetic accessibility have led to the discovery of numerous compounds with a wide array of pharmacological activities. Marketed drugs such as Zolpidem (a hypnotic agent), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) feature this core structure, underscoring its therapeutic relevance.[3][4] The 8-amino-substituted derivatives, in particular, serve as crucial intermediates for the synthesis of novel compounds targeting a range of diseases, including cancer and neurodegenerative disorders.[4][5]
This application note provides a comprehensive and detailed protocol for the synthesis of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate, a key building block for the elaboration into more complex molecules. The presented methodology is based on the well-established cyclocondensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, a robust and efficient method for the construction of the imidazo[1,2-a]pyridine ring system.[6][7]
Reaction Principle and Mechanistic Insight
The synthesis of this compound is achieved through a classical cyclocondensation reaction. The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of 2,3-diaminopyridine on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The presence of a weak base, such as sodium bicarbonate, facilitates the reaction by neutralizing the hydrobromic acid byproduct.
Experimental Workflow and Key Parameters
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram. Careful control of reaction time and temperature, along with appropriate workup and purification procedures, are critical for obtaining a high yield of the pure product.
Sources
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One-Pot Synthesis of 8-Amino-Imidazo[1,2-a]pyridine Derivatives: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1] This bicyclic 5-6 fused ring system is a cornerstone in the design of numerous therapeutic agents due to its broad spectrum of biological activities. Marketed drugs such as zolpidem (an insomnia treatment), alpidem (an anxiolytic), and zolimidine (a gastroprotective agent) feature this core structure, highlighting its clinical significance.[2] Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antiviral, antibacterial, anti-inflammatory, and antitubercular activities.[1][3][4]
The incorporation of an amino group at the C8 position of the imidazo[1,2-a]pyridine ring has been shown to be a valuable strategy for modulating the pharmacological profile of these compounds. For instance, 8-amino imidazo[1,2-a]pyridine derivatives have been identified as potent antagonists for the adenosine A2A receptor, a key target in neurodegenerative diseases like Parkinson's and Alzheimer's.[5][6] The development of efficient and versatile synthetic methods to access these valuable compounds is therefore of paramount importance to the drug discovery and development community.
This application note details a robust and efficient one-pot, three-component synthesis of 8-amino-imidazo[1,2-a]pyridine derivatives. This approach, based on the principles of the Groebke–Blackburn–Bienaymé (GBB) reaction, offers significant advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate a diverse library of compounds from readily available starting materials.[7][8]
The Synthetic Strategy: A Multicomponent Approach
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. This convergence significantly reduces the number of synthetic and purification steps, leading to higher overall yields and a more environmentally benign process.[8]
The synthesis of 8-amino-imidazo[1,2-a]pyridines described herein utilizes a one-pot reaction between a 2,3-diaminopyridine, an aldehyde, and an isocyanide. This transformation is a variation of the Groebke–Blackburn–Bienaymé (GBB) reaction, a well-established isocyanide-based multicomponent reaction for the synthesis of imidazo-fused heterocycles.[7][9]
Reaction Mechanism
The reaction proceeds through a cascade of events initiated by the condensation of the 2,3-diaminopyridine with the aldehyde to form an imine intermediate. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by a series of rearrangements and tautomerization to yield the final 8-amino-imidazo[1,2-a]pyridine product. The use of a Lewis acid catalyst, such as iodine, can facilitate the reaction by activating the imine towards nucleophilic attack by the isocyanide.[10]
Figure 1: A generalized workflow for the one-pot synthesis of 8-amino-imidazo[1,2-a]pyridine derivatives.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a representative 8-amino-imidazo[1,2-a]pyridine derivative. The reaction conditions can be optimized for different substrates.
Materials:
-
2,3-Diaminopyridine
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Solvent (e.g., methanol, ethanol, or a deep eutectic solvent like urea-choline chloride)[11]
-
Catalyst (optional, e.g., iodine, scandium triflate)[10][12]
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,3-diaminopyridine (1.0 mmol, 1.0 eq.).
-
Addition of Reactants: Add the aldehyde (1.0 mmol, 1.0 eq.) and the isocyanide (1.1 mmol, 1.1 eq.) to the flask.
-
Solvent and Catalyst: Add the chosen solvent (5 mL). If a catalyst is used, add it at this stage (e.g., iodine, 10 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC).[11] Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Key Reaction Parameters and Optimization
The success of the one-pot synthesis of 8-amino-imidazo[1,2-a]pyridine derivatives can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Variation | Rationale and Considerations |
| Solvent | Methanol, Ethanol, Dioxane, Deep Eutectic Solvents (DES) | Protic solvents like methanol and ethanol are commonly used.[13] DES, such as urea-choline chloride, offer a greener and often catalyst-free alternative.[11][14] |
| Catalyst | Catalyst-free, Lewis Acids (e.g., I₂, Sc(OTf)₃), Brønsted Acids (e.g., TFA) | Many variations of this reaction can proceed without a catalyst.[14][15] Lewis or Brønsted acids can enhance the reaction rate by activating the imine intermediate.[10][16] |
| Temperature | Room Temperature to 80 °C | The optimal temperature depends on the reactivity of the substrates and the solvent used. Microwave irradiation can also be employed to accelerate the reaction.[12][17] |
| Isocyanide | Aliphatic (e.g., cyclohexyl, tert-butyl), Aromatic | The choice of isocyanide directly influences the substituent at the 3-position of the final product.[8] |
| Aldehyde | Aromatic, Heteroaromatic, Aliphatic | A wide range of aldehydes can be used, allowing for diverse substitution patterns at the 2-position.[18] |
Mechanistic Insights
Figure 2: A simplified representation of the proposed mechanism for the Groebke–Blackburn–Bienaymé reaction.
The generally accepted mechanism for the GBB reaction begins with the formation of an imine from the 2-aminopyridine and the aldehyde.[7] This is followed by a [4+1] cycloaddition with the isocyanide to form a five-membered ring intermediate. Subsequent intramolecular cyclization and tautomerization lead to the aromatic imidazo[1,2-a]pyridine scaffold.[10]
Conclusion
The one-pot, three-component synthesis of 8-amino-imidazo[1,2-a]pyridine derivatives is a highly efficient and versatile method for accessing this important class of compounds. The operational simplicity, broad substrate scope, and adherence to the principles of green chemistry make this an attractive strategy for academic and industrial researchers alike. The ability to rapidly generate diverse libraries of these privileged scaffolds will undoubtedly accelerate the discovery of novel therapeutic agents for a wide range of diseases.
References
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A possible mechanism for the MCR is proposed in Figure 2. The MCR proceeds through the formation of a protonated imine species from 2-aminopyridine and isatin which then undergoes a formal [4 + 1] cycloaddition with isocyanide to generate a spiro intermediate b. The spiro compound then undergoes a retro-aza–ene reaction via a[7][13]-hydride shift resulting in an aromatic imidazo[1,2-a]pyridine having an isocyanate functional group. A further intramolecular nucleophilic reaction of the imidazole and the newly generated isocyanate provides the final product 1. National Institutes of Health. [Link]
-
Agouridas, L., et al. (2018). Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. Bioorganic & Medicinal Chemistry. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
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Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]
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Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. PubMed. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Publishing. [Link]
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Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. Semantic Scholar. [Link]
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Azizi, N., & Dezfooli, S. (2016). Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. Environmental Chemistry Letters. [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PubMed Central. [Link]
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An efficient synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines. ResearchGate. [Link]
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Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. ResearchGate. [Link]
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Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PubMed Central. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
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Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health. [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]
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Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]
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Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications. [Link]
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Application Notes and Protocols for Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate in Medicinal Chemistry
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold".[1] This bicyclic heterocyclic system is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals. Its prevalence stems from a combination of favorable physicochemical properties, synthetic accessibility, and the ability of its derivatives to interact with a wide array of biological targets. Marketed drugs such as the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone feature this core structure, underscoring its therapeutic relevance.[1][2] The scaffold's unique electronic and steric attributes allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate is a key building block that offers three points of diversification: the 8-amino group, the 2-ethyl ester, and the core scaffold itself, making it an invaluable starting material for the generation of compound libraries for drug discovery.
Physicochemical Properties and Reactivity
This compound is a stable, crystalline solid at room temperature. The 8-amino group is a key functional handle for derivatization, readily undergoing acylation, sulfonylation, and other amine-related chemistries. The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. The imidazo[1,2-a]pyridine ring system is generally stable to a range of reaction conditions, although it can be susceptible to electrophilic substitution, with the C-3 position being the most reactive.
Synthesis of this compound
The synthesis of the title compound can be achieved through a well-established cyclocondensation reaction. A general and robust protocol is provided below, adapted from the synthesis of structurally related compounds.[1]
Protocol 1: Synthesis of this compound
Reaction Scheme:
A schematic of the synthesis of the title compound.
Materials:
-
2,3-Diaminopyridine
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2,3-diaminopyridine (1.0 eq) and sodium bicarbonate (1.0 eq).
-
Add absolute ethanol to the flask to create a stirrable suspension.
-
Slowly add ethyl bromopyruvate (1.0 eq) to the mixture at room temperature with vigorous stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the title compound as a crystalline solid.
Characterization:
Derivatization Strategies for Library Synthesis
The true power of this compound lies in its potential for derivatization at two key positions: the 8-amino group and the 2-ethyl ester. This allows for the rapid generation of a diverse library of compounds for biological screening.
Workflow for generating diverse compound libraries.
Protocol 2: Derivatization of the 8-Amino Group (Amide Formation)
Reaction Scheme:
A schematic of the acylation of the 8-amino group.
Procedure:
-
Dissolve this compound (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask.
-
Add a suitable base, such as pyridine or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (R-COCl) or carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Hydrolysis of the Ethyl Ester and Subsequent Amide Coupling
Step A: Ester Hydrolysis
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (e.g., 1N NaOH, 1.5 eq).[3]
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with 1N HCl to a pH of approximately 5-6.
-
The resulting precipitate, 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum.
Step B: Amide Coupling
This step follows a standard peptide coupling procedure.
Procedure:
-
Suspend 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in a suitable solvent such as DMF or DCM.
-
Add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine (R-NH₂, 1.2 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Applications in Medicinal Chemistry: Case Studies
Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant promise in various therapeutic areas. The strategic derivatization of this compound can lead to the discovery of potent and selective inhibitors for a range of biological targets.
Case Study 1: Development of PI3Kα Inhibitors
The phosphatidylinositol-3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it a prime target for drug development. Researchers have successfully developed potent PI3Kα inhibitors based on the 2,6,8-trisubstituted imidazo[1,2-a]pyridine scaffold.[3] By utilizing the 8-position for substitution, medicinal chemists can modulate the potency and selectivity of these inhibitors. Starting with an 8-bromo precursor, which can be synthesized in a similar fashion to the title compound, further modifications can be introduced, highlighting the importance of functionalization at this position.
Case Study 2: Anti-tuberculosis Agents
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a promising class of anti-tuberculosis agents.[4] While this example highlights derivatization at the 3-position, the 8-amino group of the title compound provides an alternative vector for attaching carboxamide moieties, potentially leading to new structure-activity relationships and improved drug candidates. For instance, imidazo[1,2-a]pyridine-8-carboxamides have been explored as a novel antimycobacterial lead series.[5]
Table 1: Examples of Biologically Active Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Biological Target/Activity | Reference |
| 2,6,8-substituted Imidazo[1,2-a]pyridines | PI3Kα Inhibition | [3] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Anti-tuberculosis (M. tuberculosis) | [4] |
| Imidazo[1,2-a]pyridine-8-carboxamides | Anti-tuberculosis (M. tuberculosis) | [5] |
| Substituted Imidazo[1,2-a]pyridines | c-Met Kinase Inhibition | [6] |
Conclusion
This compound is a versatile and valuable building block for medicinal chemistry research. Its straightforward synthesis and the presence of two distinct functional handles for derivatization make it an ideal starting point for the construction of diverse chemical libraries. The proven track record of the imidazo[1,2-a]pyridine scaffold in yielding clinically successful drugs and potent biological modulators provides a strong rationale for the exploration of novel derivatives based on this key intermediate. The protocols and strategies outlined in these application notes are intended to provide a solid foundation for researchers and drug development professionals to leverage the potential of this powerful scaffold in their quest for new therapeutic agents.
References
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El-Sayed, M. F., Abbas, H. A., & Ghorab, M. M. (2021). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. IUCrData, 6(5), x210525. [Link]
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Wang, X., Li, Y., Wang, Y., Zhang, Y., Li, J., Zhang, Y., ... & Zhang, Y. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115183. [Link]
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Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008). Synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives. Heterocycles, 75(6), 1355-1370. [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, J., Zhang, Y., Wang, X., ... & Zhang, Y. (2018). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1126-1131. [Link]
-
Nagy, E., Máriás, A., Kovács, M., & Skoda-Földes, R. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(11), 3183. [Link]
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Duan, G. Y., Jia, L., & Wang, H. B. (2010). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3272. [Link]
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Al-Ostath, A., Zabiulla, S. I., Khan, U. M., Al-Ghorbani, M., Zeyadi, M., Al-Salahi, R., & Marzouk, M. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Molecules, 29(1), 230. [Link]
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Kus, C., Kilic-Kurt, Z., & Barlas, N. (2010). Synthesis and biological evaluation of some new imidazo[1,2-a]pyridines. Acta Chimica Slovenica, 57(2), 355-362. [Link]
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Tantry, S. J., Ramachandran, S., Panda, M., Choudhury, N. R., Kedari, C. K., Ramachandran, V., ... & Sambandamurthy, V. K. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(6), 1362-1371. [Link]
-
Ramachandran, S., Panda, M., Mukherjee, K., Choudhury, N. R., Tantry, S. J., Kedari, C. K., ... & Sambandamurthy, V. K. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. [Link]
-
Kumar, S., & Kumar, V. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 18(3), 396-417. [Link]
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Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 69(1), 37-45. [Link]
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Application Note & Protocol: The Groebke-Blackburn-Bienaymé Three-Component Reaction for Efficient Synthesis of Fused Imidazole Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction (3CR) for the synthesis of N-fused 3-aminoimidazoles, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] This one-pot methodology combines an amidine (such as an amino-heterocycle), an aldehyde, and an isocyanide to rapidly generate molecular complexity from simple starting materials.[3][4] This application note provides a detailed overview of the GBB reaction, including its mechanism, a step-by-step experimental protocol, and key considerations for reaction optimization.
Introduction: The Power of Multicomponent Reactions in Drug Discovery
Modern drug discovery necessitates the rapid synthesis of diverse and complex molecular libraries for high-throughput screening.[5] Multicomponent reactions (MCRs) are highly convergent chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials.[5] The GBB reaction, discovered independently by three research groups in 1998, has emerged as a cornerstone MCR for generating privileged heterocyclic scaffolds.[3][4]
The resulting fused imidazole cores, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, are prevalent in numerous biologically active molecules, including kinase inhibitors, anticancer agents, and HIV-1 reverse transcriptase inhibitors.[2][6] The GBB reaction's modularity allows for the systematic variation of the three input components, making it an ideal tool for diversity-oriented synthesis (DOS) and the construction of compound libraries for lead discovery and optimization.[1][7]
Reaction Mechanism
The generally accepted mechanism for the Groebke-Blackburn-Bienaymé reaction proceeds through a sequence of acid-catalyzed steps.[8] The reaction is typically initiated by the condensation of the amidine (e.g., 2-aminopyridine) and the aldehyde to form a Schiff base (imine) intermediate. This is followed by the nucleophilic attack of the isocyanide on the protonated imine, generating a nitrilium ion intermediate. The final step involves an intramolecular cyclization ([4+1] cycloaddition) followed by tautomerization to yield the aromatic fused 3-aminoimidazole product.[3]
Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.
Experimental Protocol: Synthesis of 2-phenyl-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine
This protocol describes a general procedure for the GBB reaction using scandium(III) triflate as a catalyst, which is widely reported to be effective for a broad range of substrates.[4][9]
3.1. Materials and Equipment
-
Reagents: 2-Aminopyridine, Benzaldehyde, tert-Butyl isocyanide, Scandium(III) triflate (Sc(OTf)₃), Methanol (MeOH, anhydrous), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen or argon inlet, standard glassware for extraction and filtration, rotary evaporator, flash chromatography system.
-
Safety: Isocyanides are volatile, toxic, and have a very unpleasant odor. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
3.2. Reagent Preparation
-
Ensure all reagents are of high purity. Aldehydes should be checked for oxidation to carboxylic acids.
-
Use anhydrous solvent (methanol) to prevent side reactions.
3.3. Reaction Procedure
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-aminopyridine (0.5 mmol, 1.0 equiv).
-
Dissolve the 2-aminopyridine in anhydrous methanol (1.5 mL).
-
Add benzaldehyde (0.5 mmol, 1.0 equiv) to the solution.
-
Add the catalyst, scandium(III) triflate (Sc(OTf)₃, 5.0 mol%, 0.025 mmol).
-
Finally, add tert-butyl isocyanide (0.5 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 12-24 hours.[10]
Caption: Step-by-step experimental workflow for the GBB reaction.
3.4. Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aminoimidazo[1,2-a]pyridine product.
Scope and Optimization
The GBB reaction is notable for its broad substrate scope. A wide variety of components can be successfully employed, leading to a vast chemical space of accessible fused imidazoles.
Table 1: Substrate Scope and Considerations
| Component | Examples & Scope | Key Considerations |
| Amidine | 2-Aminopyridines, 2-aminopyrazines, 2-aminopyrimidines, 2-aminothiazoles, 2-aminoimidazoles.[1][11] | Electron-donating groups on the amidine ring generally improve reactivity. Electron-poor aminoazoles may give lower yields.[3] |
| Aldehyde | Aromatic (electron-rich and -poor), heteroaromatic, and aliphatic aldehydes.[4][9] | Sterically hindered aldehydes may react slower. Aliphatic aldehydes can sometimes lead to side products (e.g., Ugi adducts).[4] |
| Isocyanide | Aliphatic (e.g., tert-butyl, cyclohexyl), aromatic, and functionalized isocyanides.[2][4] | Most isocyanides are well-tolerated. Note that isocyanides are toxic and must be handled with care in a fume hood.[3] |
Table 2: Reaction Optimization and Troubleshooting
| Parameter | Common Conditions & Variations | Troubleshooting Guidance |
| Catalyst | Lewis Acids: Sc(OTf)₃, Yb(OTf)₃, InCl₃.[2][3] Brønsted Acids: p-TsOH, AcOH, HClO₄.[4][10] | Low yield: Switch from a Brønsted to a stronger Lewis acid like Sc(OTf)₃. For sensitive substrates (e.g., on-DNA), milder acids like AcOH are preferred.[2][9] |
| Solvent | Methanol, Ethanol, Acetonitrile, Dichloromethane.[3] Solvent-free and microwave conditions are also reported.[1][12] | Methanol often acts as a co-catalyst and accelerates key steps.[8] If solubility is an issue, consider a more polar aprotic solvent like DMSO as a co-solvent.[2] |
| Temperature | Room temperature to reflux (e.g., 150°C under microwave irradiation).[3] | Slow reaction: Increase temperature or switch to microwave heating to reduce reaction times, especially for less reactive substrates.[3][13] |
| Purity | Formation of side products. | The use of dehydrating agents like trimethyl orthoformate can improve yields by favoring imine formation.[11] Purification via salt formation has also been used for industrial scale-up.[11] |
Applications in Medicinal Chemistry
The GBB reaction is a proven strategy for the synthesis of biologically active compounds. The resulting imidazo[1,2-a]pyridine and related scaffolds are considered "privileged structures" due to their ability to bind to a variety of biological targets.[14] GBB-derived compounds have shown potential as anticancer agents by targeting protein kinases, microtubule dynamics, and epigenetic regulators.[6] The reaction's compatibility with a wide range of functional groups and its amenability to combinatorial synthesis have cemented its role as a vital tool in modern drug discovery.[1][7]
Conclusion
The Groebke-Blackburn-Bienaymé reaction offers an efficient, atom-economical, and highly versatile method for the synthesis of complex, drug-like N-fused 3-aminoimidazoles. By understanding the reaction mechanism and key optimization parameters, researchers can effectively leverage this powerful MCR to accelerate the discovery and development of novel therapeutics. The protocol provided herein serves as a robust starting point for exploring the vast chemical space accessible through this important transformation.
References
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Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
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Shaaban, S., & Dömling, A. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 233-254. [Link]
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Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(24), 4449–4454. [Link]
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Basso, A., et al. (2014). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 25(12), 2299-2306. [Link]
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Riva, R., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
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Dömling, A., et al. (2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry, 291, 117629. [Link]
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Shaaban, S., & Dömling, A. (2015). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1). [Link]
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Estevez, V., et al. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistrySelect, 6(30), 7551-7557. [Link]
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Riva, R., et al. (2024). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]
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Shaaban, S., & Dömling, A. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. ProQuest. [Link]
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Freitas, R. F., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
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Riva, R., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]
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Application Note: Strategic Derivatization of the 8-Amino Group for Structure-Activity Relationship (SAR) Studies
Introduction: The Pivotal Role of the 8-Amino Group in Drug Design
In the landscape of medicinal chemistry, the strategic modification of functional groups on a lead compound is a cornerstone of drug discovery and optimization. Among these, the amino group holds a position of paramount importance due to its versatile chemical reactivity and its ability to significantly influence a molecule's physicochemical properties.[1][2][3] The 8-amino group, particularly within heterocyclic scaffolds like the 8-aminoquinolines, has been a focal point of extensive structure-activity relationship (SAR) studies.[4][5][6] Historically, 8-aminoquinolines, such as primaquine, have been instrumental in the fight against malaria, and their efficacy is intrinsically linked to the presence and nature of the 8-amino substituent.[7][8][9][10]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the 8-amino group to systematically explore the SAR of a given molecular scaffold. We will delve into the rationale behind various derivatization strategies, provide detailed experimental protocols for key synthetic transformations, and discuss the interpretation of the resulting SAR data.
The 8-amino group serves as a critical handle for chemical modification, allowing for the fine-tuning of properties such as:
-
Basicity (pKa): Altering the electronic environment of the amino group can modulate its basicity, which in turn affects its ionization state at physiological pH. This has profound implications for solubility, membrane permeability, and target engagement.
-
Hydrogen Bonding Capacity: The amino group can act as both a hydrogen bond donor and acceptor. Derivatization can alter this capacity, influencing interactions with biological targets and metabolic enzymes.
-
Lipophilicity: The introduction of various substituents can systematically modify the overall lipophilicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Steric Bulk: The size and shape of the substituent on the amino group can be varied to probe the steric tolerance of the target's binding pocket, leading to improved potency and selectivity.
By systematically exploring these parameters through chemical derivatization, researchers can build a comprehensive understanding of the SAR, guiding the design of more potent, selective, and safer drug candidates.
Strategic Derivatization of the 8-Amino Group: A Workflow for SAR Exploration
The exploration of SAR through derivatization of the 8-amino group can be approached in a logical, stepwise manner. The following workflow provides a framework for systematically investigating the impact of various modifications.
Caption: A systematic workflow for SAR studies involving the derivatization of an 8-amino group.
Core Derivatization Strategies and Experimental Protocols
This section details the primary synthetic strategies for modifying the 8-amino group, complete with step-by-step protocols. The causality behind these experimental choices is explained to provide a deeper understanding of the rationale.
N-Acylation: Probing Electronic and Steric Effects via Amide Bond Formation
Rationale: N-acylation is a fundamental transformation that converts the basic amino group into a neutral amide. This modification significantly alters the electronic properties and hydrogen bonding capabilities of the original amine.[11][12] By varying the acyl group, one can systematically introduce a wide range of substituents to probe for electronic effects (electron-donating vs. electron-withdrawing groups) and steric bulk.
Protocol: General Procedure for N-Acylation of an 8-Aminoquinoline Derivative [13][14]
Materials:
-
8-Aminoquinoline derivative (1.0 eq)
-
Carboxylic acid (1.2 eq)
-
Coupling agent (e.g., HBTU, HATU, or EDC/HOBt) (1.2 eq)
-
Tertiary amine base (e.g., DIPEA or triethylamine) (3.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 8-aminoquinoline derivative and the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base to the solution and stir for 5-10 minutes at room temperature.
-
Add the coupling agent portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated derivative.
Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and MS) of the product with that of the starting material. The disappearance of the N-H protons of the primary amine and the appearance of a new amide N-H proton signal in the ¹H NMR spectrum are indicative of a successful acylation.
N-Sulfonylation: Introducing a Tetrahedral Linker and Modulating Acidity
Rationale: The formation of a sulfonamide introduces a tetrahedral sulfonyl group, which can act as a hydrogen bond acceptor. Unlike the planar amide bond, the sulfonamide linkage has a different geometry and can orient substituents in a distinct spatial arrangement. Furthermore, the resulting sulfonamide N-H is acidic and can participate in different biological interactions compared to the basic starting amine.
Protocol: General Procedure for N-Sulfonylation of an 8-Aminoquinoline Derivative [15][16]
Materials:
-
8-Aminoquinoline derivative (1.0 eq)
-
Sulfonyl chloride (1.1 eq)
-
Pyridine (as both solvent and base)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 8-aminoquinoline derivative in pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with cold water to remove pyridine.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-sulfonylated derivative.
Self-Validation: The formation of the sulfonamide can be confirmed by the disappearance of the primary amine signals and the appearance of a new sulfonamide N-H signal in the ¹H NMR spectrum. The presence of the sulfonyl group can be further confirmed by IR spectroscopy (strong S=O stretching bands).
N-Alkylation: Modulating Basicity and Introducing Steric Hindrance
Rationale: N-alkylation allows for the introduction of alkyl groups, thereby increasing the steric bulk around the nitrogen atom and modulating its basicity.[17][18] The synthesis of secondary and tertiary amines can provide valuable insights into the spatial requirements of the target's binding site. Reductive amination is a common and efficient method for N-alkylation.
Protocol: General Procedure for Reductive Amination of an 8-Aminoquinoline Derivative
Materials:
-
8-Aminoquinoline derivative (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) (1.5 eq)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or methanol)
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 8-aminoquinoline derivative and the aldehyde or ketone in the anhydrous solvent in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: Successful alkylation can be verified by mass spectrometry, which will show an increase in the molecular weight corresponding to the added alkyl group. ¹H and ¹³C NMR spectroscopy will confirm the structure of the N-alkylated product.
Bioisosteric Replacement: A Strategy for Fine-Tuning Physicochemical Properties
Rationale: Bioisosterism refers to the replacement of a functional group with another group that has similar steric and electronic properties, with the aim of improving the compound's pharmacological profile.[19][20][21][22] For the 8-amino group, potential bioisosteric replacements could include a hydroxyl group, a thiol group, or small heterocyclic rings.[23] These modifications can significantly alter properties like lipophilicity, metabolic stability, and hydrogen bonding patterns.
The synthesis of bioisosteres often requires multi-step synthetic routes tailored to the specific replacement. For example, the conversion of an amino group to a hydroxyl group might involve a Sandmeyer-type reaction.
Data Presentation and SAR Interpretation
To facilitate the analysis of SAR, it is crucial to present the biological data in a clear and organized manner. A tabular format is highly recommended for comparing the activity of different derivatives.
Table 1: Illustrative SAR Data for Derivatized 8-Aminoquinoline Analogs
| Compound ID | R Group | Modification Type | IC₅₀ (nM) |
| Lead | -H | Primary Amine | 500 |
| 1a | -C(O)CH₃ | N-Acylation | >10000 |
| 1b | -C(O)Ph | N-Acylation | 850 |
| 2a | -S(O)₂CH₃ | N-Sulfonylation | 250 |
| 2b | -S(O)₂Ph | N-Sulfonylation | 150 |
| 3a | -CH₂CH₃ | N-Alkylation | 400 |
| 3b | -CH(CH₃)₂ | N-Alkylation | 600 |
Interpretation of Illustrative Data:
-
N-Acylation: The introduction of a small acetyl group (1a) leads to a significant loss of activity, suggesting that the basicity of the 8-amino group may be crucial for activity. However, the larger benzoyl group (1b) results in only a modest decrease in potency, indicating that the binding pocket may accommodate larger substituents.
-
N-Sulfonylation: Both methylsulfonyl (2a) and phenylsulfonyl (2b) derivatives show improved potency compared to the lead compound. This suggests that the acidic sulfonamide N-H and the tetrahedral geometry may be favorable for target interaction.
-
N-Alkylation: The introduction of small alkyl groups (3a and 3b) is well-tolerated, with a slight preference for the less sterically hindered ethyl group.
Conclusion
The systematic derivatization of the 8-amino group is a powerful strategy for elucidating the structure-activity relationships of a lead compound. By employing a combination of N-acylation, N-sulfonylation, N-alkylation, and bioisosteric replacement, medicinal chemists can systematically probe the chemical space around this critical functional group. The detailed protocols and workflow presented in this application note provide a robust framework for guiding these synthetic efforts. A thorough analysis of the resulting biological data, presented in a clear and comparative format, is essential for translating these findings into the rational design of optimized drug candidates with improved therapeutic profiles.
References
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Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. .
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BenchChem. (2025). Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications. .
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BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. .
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AAT Bioquest. (2024). What is the significance of an amino group in medicine?. .
- Wang, F., et al. (2021). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Progress in Heterocyclic Chemistry, 33, 1-33.
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BenchChem. (2025). The 8-Aminoquinoline Antimalarials: A Technical Guide for Researchers. .
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The Versatile Scaffold: Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate as a Strategic Building Block in Drug Discovery
Introduction: Unlocking the Potential of a Privileged Heterocycle
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for developing potent and selective therapeutic agents.[3] Among the various derivatives of this versatile heterocycle, Ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate stands out as a particularly valuable synthetic building block. This molecule offers two key points of diversification: a nucleophilic amino group at the 8-position and an ester at the 2-position, which can be readily modified. These reactive handles allow for the systematic exploration of chemical space, a critical aspect in the optimization of lead compounds during the drug discovery process. This guide provides an in-depth exploration of the synthesis and synthetic utility of this powerful intermediate, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Strategic Importance in Medicinal Chemistry
The strategic placement of the amino and ester functionalities on the imidazo[1,2-a]pyridine core allows for the targeted synthesis of libraries of compounds for screening against various biological targets. The 8-amino group serves as a key anchor point for introducing a wide array of substituents that can modulate the pharmacological properties of the final compound, such as potency, selectivity, and pharmacokinetic profile. This has been particularly successful in the development of kinase inhibitors, where the amino group can be acylated to form amides that interact with key residues in the ATP-binding pocket of the enzyme.[1][4] The 2-carboxylate provides another avenue for modification, allowing for the introduction of diverse groups through amide bond formation, which can influence solubility and cell permeability.
Synthesis of the Building Block
The synthesis of this compound can be efficiently achieved through a well-established cyclization reaction. The following protocol is adapted from a similar synthesis of a related compound.[5]
Protocol 1: Synthesis of this compound
Reaction Scheme:
A schematic for the synthesis of the title compound.
Materials:
-
2,3-Diaminopyridine
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
To a solution of 2,3-diaminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.0 eq).
-
Slowly add ethyl bromopyruvate (1.0 eq) to the mixture.
-
Heat the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Extract the residue with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from hexane to afford this compound as a solid.
Expert Insights: The use of a mild base like sodium bicarbonate is crucial to neutralize the hydrobromic acid formed during the reaction, preventing side reactions and promoting the desired cyclization. Ethanol serves as an excellent solvent for this transformation, as it readily dissolves the starting materials and allows for a convenient reflux temperature.
Application in the Synthesis of Bioactive Molecules
The true value of this compound lies in its utility as a versatile intermediate. The following sections provide detailed protocols for the derivatization of its key functional groups.
Derivatization of the 8-Amino Group: A Gateway to Kinase Inhibitors
The 8-amino group is a prime site for modification, most commonly through acylation to form amides. This transformation is fundamental in the synthesis of numerous kinase inhibitors, where the amide functionality often forms a critical hydrogen bond with the hinge region of the kinase.[6][7]
Reaction Scheme:
General scheme for the acylation of the 8-amino group.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., benzoic acid)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness of the Protocol: This protocol utilizes HATU, a widely trusted and efficient coupling reagent that minimizes side reactions and generally provides high yields.[8] The workup procedure is standard for removing unreacted starting materials and reagents, ensuring a pure final product.
Modification of the 2-Carboxylate Functionality
The ethyl ester at the 2-position provides another handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce a diverse range of substituents.
Reaction Scheme:
Hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and adjust the pH to ~3-4 with hydrochloric acid.
-
The resulting precipitate is the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Causality Behind Experimental Choices: The use of a mixed solvent system of ethanol and water ensures the solubility of both the starting ester and the sodium hydroxide. Acidification is necessary to protonate the carboxylate salt formed during the reaction, causing the desired carboxylic acid to precipitate out of the solution.
The resulting 8-aminoimidazo[1,2-a]pyridine-2-carboxylic acid is a valuable intermediate for the synthesis of novel amides.
Reaction Scheme:
Formation of amides from the 2-carboxylic acid.
Materials:
-
8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid
-
Amine of interest (e.g., morpholine)
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of 8-aminoimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once complete, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Expert Insights: The use of EDC in combination with HOBt is a classic and effective method for amide bond formation. HOBt acts as an additive to suppress side reactions, particularly racemization if chiral amines are used, and to improve the efficiency of the coupling reaction.
Data Summary
| Compound | Molecular Formula | Molecular Weight | Typical Application |
| This compound | C₁₀H₁₁N₃O₂ | 205.21 | Key synthetic building block |
| Ethyl 8-benzamidoimidazo[1,2-a]pyridine-2-carboxylate | C₁₇H₁₅N₃O₃ | 309.32 | Intermediate for kinase inhibitors |
| 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid | C₈H₇N₃O₂ | 177.16 | Intermediate for amide synthesis |
| 8-Amino-N-morpholino-imidazo[1,2-a]pyridine-2-carboxamide | C₁₂H₁₄N₄O₂ | 246.27 | Potential bioactive compound |
Conclusion
This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its dual functionalization allows for the rapid and efficient synthesis of diverse libraries of compounds, particularly for the discovery of novel kinase inhibitors and other therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to utilize this powerful scaffold in their drug discovery endeavors. The inherent modularity of the synthetic routes starting from this building block ensures its continued importance in the quest for new and improved medicines.
References
-
Dahmani, S., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2899. [Link]
-
Anderson, M., et al. (2004). Aminoimidazo[1,2-a]pyridines as a new structural class of cyclin-dependent kinase inhibitors. Part 1: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 14(24), 6095-6099. [Link]
-
de A. T. de Souza, M. V. N. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(4), 3055-3073. [Link]
-
Sharma, A., et al. (2021). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Medicinal Chemistry, 28(1), 134-177. [Link]
-
Hamdouchi, C., et al. (2005). Structure-based design of a new class of highly selective aminoimidazo[1,2-a]pyridine-based inhibitors of cyclin dependent kinases. Bioorganic & Medicinal Chemistry Letters, 15(7), 1943-1947. [Link]
-
Liu, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 192, 112190. [Link]
-
Buchanan, S., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701. [Link]
-
Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]
Sources
- 1. Aminoimidazo[1,2-a]pyridines as a new structural class of cyclin-dependent kinase inhibitors. Part 1: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based design of a new class of highly selective aminoimidazo[1,2-a]pyridine-based inhibitors of cyclin dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
Application Notes and Protocols for the N-Alkylation of Imidazo[1,2-a]pyridines
Introduction: The Strategic Importance of N-Alkylated Imidazo[1,2-a]pyridines in Modern Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This heterocyclic system is the core of several marketed drugs, including Zolpidem for insomnia and Alpidem for anxiety. The functionalization of this scaffold is a key strategy in the development of new therapeutic agents. Among the various synthetic modifications, N-alkylation of the imidazo[1,2-a]pyridine core to form the corresponding N-alkylated salts or derivatives is of paramount importance. This modification can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
These N-alkylated derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The introduction of an alkyl group on a nitrogen atom can enhance binding affinity to target proteins, introduce new points for further functionalization, or lock the molecule in a specific conformation. Consequently, a robust and well-understood experimental procedure for N-alkylation is a critical tool for researchers in drug development.
This guide provides a detailed exploration of the experimental procedure for the N-alkylation of imidazo[1,2-a]pyridines, focusing on the underlying chemical principles, a step-by-step protocol, and the critical challenge of regioselectivity.
Mechanistic Insights: The Nucleophilic Nature of Imidazo[1,2-a]pyridines
The N-alkylation of imidazo[1,2-a]pyridines is fundamentally a nucleophilic substitution reaction. The imidazo[1,2-a]pyridine acts as the nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide or sulfonate. The key to understanding this reaction lies in identifying the potential nucleophilic centers within the heterocyclic system. The imidazo[1,2-a]pyridine core contains two nitrogen atoms: N1 in the imidazole ring and N4, the bridgehead nitrogen. However, the most nucleophilic site is the N1 atom of the imidazole moiety. The lone pair of electrons on this nitrogen is more available for reaction compared to the N4 nitrogen, whose lone pair is part of the aromatic system.
The reaction generally proceeds via an SN2 mechanism, where the N1 nitrogen attacks the electrophilic carbon of the alkylating agent, displacing a leaving group (e.g., halide). This results in the formation of a positively charged 1-alkyl-imidazo[1,2-a]pyridinium salt.
The choice of base is critical. In many instances, particularly with less reactive alkylating agents or to increase the nucleophilicity of the heterocycle, a base is employed. A strong base, such as sodium hydride (NaH), can deprotonate the N-H proton of a precursor or interact with the substrate, though imidazo[1,2-a]pyridines themselves are not protonated at N1. More commonly, a weaker inorganic base like potassium carbonate (K2CO3) is used to neutralize any acid formed during the reaction and to facilitate the reaction, particularly when starting from precursors.
A critical consideration in the alkylation of fused imidazole systems is regioselectivity. While N1 is the most common site of alkylation in imidazo[1,2-a]pyridines, other isomers are possible depending on the specific substrate and reaction conditions. For related imidazopyridine systems, such as imidazo[4,5-b]pyridines, alkylation can occur on the pyridine nitrogen. Therefore, careful characterization of the final product is essential to confirm the site of alkylation.
Below is a diagram illustrating the primary N-alkylation site on the imidazo[1,2-a]pyridine scaffold.
Experimental Protocol: A General Procedure for N-Alkylation
This protocol provides a generalized procedure for the N-alkylation of a substituted imidazo[1,2-a]pyridine to form the corresponding N-alkylated salt. The specific quantities and reaction parameters may require optimization for different substrates and alkylating agents.
Materials and Equipment
-
Substrate: Substituted imidazo[1,2-a]pyridine
-
Alkylating Agent: e.g., Alkyl iodide, bromide, or tosylate
-
Base (optional but recommended): Anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)
-
Work-up/Purification: Diethyl ether or ethyl acetate, Celite or filtration setup, silica gel for column chromatography (if necessary)
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen or argon inlet, condenser (if heating), separatory funnel, rotary evaporator, TLC plates and chamber, UV lamp.
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted imidazo[1,2-a]pyridine (1.0 eq).
-
Add anhydrous potassium carbonate (2.0-3.0 eq).
-
Add anhydrous solvent (DMF or acetonitrile) to dissolve or suspend the starting materials. A typical concentration is 0.1-0.5 M.
-
-
Addition of Alkylating Agent:
-
Stir the mixture at room temperature.
-
Add the alkylating agent (1.1-1.5 eq) dropwise to the stirring suspension. The reaction can be exothermic, so slow addition is recommended.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) for 2-24 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A new, more polar spot corresponding to the salt product should appear.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate (the product salt) has formed, it can be isolated by filtration, washed with a non-polar solvent like diethyl ether or ethyl acetate to remove unreacted starting materials, and dried under vacuum.
-
If the product is soluble in the reaction mixture, filter the suspension through a pad of Celite to remove the inorganic base.
-
Wash the filter cake with a small amount of the reaction solvent.
-
The filtrate containing the product can be precipitated by adding a non-polar solvent like diethyl ether.
-
Collect the precipitate by filtration, wash with the non-polar solvent, and dry under vacuum.
-
-
Purification and Characterization:
-
If the isolated product is not pure, it can be recrystallized from a suitable solvent system (e.g., ethanol/ether).
-
Characterize the final product by NMR (1H, 13C), Mass Spectrometry (MS), and optionally, 2D-NOESY to confirm the site of alkylation.
-
Data Summary: Representative Reaction Conditions
The choice of reagents and conditions can be adapted for various substrates. The following table summarizes typical parameters.
| Parameter | Recommended Choice | Rationale/Causality |
| Substrate | Substituted Imidazo[1,2-a]pyridine | The electronic nature of substituents can affect the nucleophilicity of the N1 atom. |
| Alkylating Agent | R-I > R-Br > R-OTs > R-Cl | Reactivity follows the leaving group ability (I- > Br- > OTs- > Cl-). Use 1.1-1.5 equivalents. |
| Base | K2CO3, Cs2CO3, NaH | K2CO3 is a mild and effective base for this reaction. NaH can be used for less reactive systems. |
| Solvent | DMF, Acetonitrile (MeCN) | Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile. |
| Temperature | Room Temp. to 80 °C | More reactive alkylating agents (e.g., benzyl bromide, methyl iodide) often react at RT. Less reactive ones may require heating. |
| Reaction Time | 2 - 24 hours | Monitored by TLC until consumption of the starting material. |
Workflow and Logic Diagram
The following diagram outlines the logical workflow for the N-alkylation experiment.
Troubleshooting and Field-Proven Insights
-
Low or No Reactivity: If the reaction does not proceed, consider using a more reactive alkylating agent (e.g., iodide instead of bromide), a stronger base (e.g., NaH), or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the alkylating agent.
-
Formation of Multiple Products: The formation of multiple spots on TLC may indicate side reactions or the formation of regioisomers. Careful purification by column chromatography or recrystallization may be necessary. The definitive identification of isomers requires advanced analytical techniques.
-
Product Characterization and Regioselectivity: The primary challenge is confirming the site of alkylation. While N1 is the expected major product, this must be verified. 2D-NOESY NMR spectroscopy is the gold standard for this purpose. A Nuclear Overhauser Effect (NOE) correlation between the protons of the newly introduced alkyl group and the protons on the pyridine ring (specifically H5) would confirm N1-alkylation. The absence of such a correlation and the presence of correlations to other protons might suggest alkylation at a different site.
Conclusion
The N-alkylation of imidazo[1,2-a]pyridines is a powerful and versatile method for the diversification of this important heterocyclic scaffold. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can efficiently synthesize a wide range of N-alkylated derivatives. This detailed protocol, coupled with insights into troubleshooting and the critical importance of rigorous characterization, provides a solid foundation for drug development professionals and scientists to successfully employ this reaction in their research endeavors.
References
-
Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(14), 5720–5723. [Link]
-
Doğanç, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]
-
Guchhait, S. K., et al. (2012). One-step synthesis of imidazo[1,2-a]pyridines in water. RSC Advances, 2(15), 6346-6352. [Link]
-
Le, T. N., et al. (2020). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 25(21), 5026. [Link]
-
Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]
-
He, W., et al. (2011). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Organic & Biomolecular Chemistry, 9(20), 6964-6967. [Link]
-
de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Kumar, A., et al. (2021). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Synthetic Communications, 51(18), 2735-2759. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Martinez, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(19), 6614. [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01001. [Link]
-
Reddy, T. S., et al. (2024). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Molecular Diversity, 28(1), 171-182. [Link]
-
Doganc, F., et al. (2020). Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. Journal of Molecular Structure, 1272, 134200. [Link]
-
Kuhla, D. E., & Watson, H. A. (1978). Synthesis of imidazo[1,2-a] pyridinium salts from 2-alkylaminopyridines. A reexamination. The Journal of Organic Chemistry, 43(23), 4483-4485. [Link]
-
Ansari, A., et al. (2015). Synthesis of new steroidal imidazo [1,2-a] pyridines: DNA binding studies, cleavage activity and in vitro cytotoxicity. Steroids, 104, 104-115. [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. [Link]
-
American Chemical Society. (n.d.). N alkylation at sp3 Carbon. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504. [Link]
Application Note: High-Throughput Kinase Profiling of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate against a panel of protein kinases. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to be a core component of various kinase inhibitors.[1][2][3][4] This application note details the principles, protocols, and data analysis workflows for identifying potential kinase targets of this compound using a highly sensitive, luminescence-based assay format. We present step-by-step protocols for compound management, primary screening at a single concentration, and follow-up dose-response analysis to determine potency (IC50). The methodologies are designed to ensure scientific rigor through the inclusion of appropriate controls and robust data quality assessment.
Introduction: The Rationale for Kinase Screening
Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[5][6] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them one of the most important classes of drug targets.[7] The imidazo[1,2-a]pyridine core is a versatile heterocyclic scaffold that has been successfully incorporated into numerous inhibitors targeting kinases such as PI3K, mTOR, and IGF-1R.[1][2][3]
Given this precedent, this compound, a derivative of this scaffold, is a compelling candidate for kinase inhibitor development. Determining its kinase selectivity profile early in the discovery process is crucial. A broad kinase panel screen can identify primary targets, reveal potential off-target liabilities that could lead to toxicity, and uncover opportunities for drug repositioning. This guide utilizes the Kinase-Glo® Luminescent Kinase Assay, a robust, high-throughput method that quantifies kinase activity by measuring the depletion of ATP, the phosphate donor in the kinase reaction.[8][9][10] The signal, a "glow-type" luminescence, is inversely proportional to kinase activity.[8][10]
Assay Principle and Workflow
The screening process follows a logical cascade, from a broad primary screen to more focused secondary assays.
Principle of the Luminescence-Based Kinase Assay
The Kinase-Glo® assay is a homogeneous method that measures the amount of ATP remaining after a kinase reaction.[8][11] The reaction involves a proprietary, thermostable luciferase (Ultra-Glo™ Luciferase) which uses the remaining ATP to oxidize luciferin, generating light.[8][9]
-
High Kinase Activity: More ATP is consumed, resulting in less ATP available for the luciferase. This leads to a low luminescence signal .
-
Inhibited Kinase Activity: Less ATP is consumed, leaving more ATP for the luciferase. This leads to a high luminescence signal .
This inverse relationship allows for a sensitive and quantitative measurement of kinase inhibition.[8]
Caption: Principle of the luminescence-based kinase inhibition assay.
Overall Experimental Workflow
The screening cascade is designed to efficiently identify and characterize kinase "hits."
Caption: High-level workflow for kinase inhibitor screening and profiling.
Materials and Reagents
-
This compound (Test Compound)
-
Dimethyl Sulfoxide (DMSO), Anhydrous, >99.9%
-
Kinase Panel (e.g., commercially available panel of purified, active kinases)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega, Cat. No. V6711 or similar)
-
ATP, 10 mM solution
-
Kinase-specific substrates and buffers (as recommended by kinase vendor)
-
Staurosporine (or other broad-spectrum kinase inhibitor for use as a positive control)
-
Multi-well plates (e.g., white, opaque, 384-well solid bottom plates)
-
Multichannel pipettes and/or automated liquid handling system
-
Plate shaker
-
Luminometer capable of reading multi-well plates
Protocol I: Compound Management
Causality: Proper compound handling is critical to avoid artifacts from poor solubility or degradation. High-quality, anhydrous DMSO is used to prevent compound precipitation and maintain its integrity.
-
Prepare 10 mM Stock Solution: Accurately weigh the Test Compound and dissolve it in 100% anhydrous DMSO to create a 10 mM stock solution.
-
Solubilization: Vortex thoroughly and sonicate for 10 minutes if necessary to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
| Parameter | Value | Notes |
| Compound Name | This compound | |
| Molecular Weight | User to input MW | Example: 219.22 g/mol |
| Stock Concentration | 10 mM | In 100% Anhydrous DMSO |
| Storage Temperature | -20°C or -80°C | Protect from light and moisture |
| Table 1: Test Compound Stock Solution Preparation. |
Protocol II: Primary Kinase Screening (Single-Dose)
Causality: The primary screen is performed at a single, relatively high concentration (e.g., 10 µM) to maximize the chances of identifying any inhibitory activity. The final DMSO concentration is kept low (e.g., ≤1%) to avoid solvent effects on enzyme activity. The Z'-factor is calculated to validate the quality and robustness of the assay plate.[12][13] An excellent assay has a Z'-factor between 0.5 and 1.0.[12][14]
Assay Plate Layout:
-
Columns 1-2: Negative Control (Vehicle): Kinase reaction + DMSO. Defines 0% inhibition.
-
Columns 3-4: Positive Control (Inhibitor): Kinase reaction + Staurosporine. Defines 100% inhibition.
-
Columns 5-24: Test Compound: Kinase reaction + Test Compound.
Procedure (for 384-well plate, 10 µL final volume):
-
Compound Plating: Prepare an intermediate dilution of the 10 mM stock in assay buffer. Use an automated liquid handler to dispense 1 µL of the diluted Test Compound (final concentration 10 µM), positive control (e.g., 1 µM Staurosporine), or vehicle (DMSO) to the appropriate wells.
-
Kinase/Substrate Addition: Add 5 µL of a 2X kinase/substrate master mix in the appropriate reaction buffer to all wells.
-
Initiate Reaction: Add 4 µL of a 2.5X ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate the reaction at room temperature (or 30°C) for the recommended time (e.g., 60 minutes).
-
Detection: Equilibrate the Kinase-Glo® Reagent to room temperature. Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Signal Stabilization: Mix the plate on a shaker for 2 minutes, then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Read Plate: Measure luminescence using a plate luminometer with an integration time of 0.5-1 second per well.
Protocol III: Data Analysis & Hit Identification
Causality: Raw luminescence data is normalized to the plate controls to calculate the percent inhibition for each well. This normalization corrects for plate-to-plate variation and allows for the confident identification of "hits."
-
Calculate Controls:
-
High_Control_Mean (RLU_max): Average luminescence from the negative control (DMSO) wells.
-
Low_Control_Mean (RLU_min): Average luminescence from the positive control (Staurosporine) wells.
-
-
Calculate Percent Inhibition: For each well containing the Test Compound (RLU_sample): % Inhibition = 100 * (RLU_sample - RLU_max) / (RLU_min - RLU_max)
-
Calculate Z'-Factor: Assess the quality of each assay plate: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and pos/neg refer to the positive and negative controls. A Z' > 0.5 is considered an excellent assay.[12][14][15]
-
Hit Identification: Define a hit threshold. A common starting point is ≥50% inhibition.
| Kinase Target | Raw Luminescence (RLU) | % Inhibition | Hit (≥50%) |
| Controls | |||
| Negative (DMSO) | 1,550,000 (Avg) | 0% | N/A |
| Positive (Staurosporine) | 85,000 (Avg) | 100% | N/A |
| Test Compound (10 µM) | |||
| ABL1 | 1,495,000 | 3.7% | No |
| AKT1 | 1,510,000 | 2.7% | No |
| AURKA | 890,000 | 54.9% | Yes |
| CDK2 | 1,380,000 | 11.6% | No |
| FLT3 | 455,000 | 74.8% | Yes |
| PI3Kα | 1,050,000 | 34.2% | No |
| SRC | 1,420,000 | 8.9% | No |
| VEGFR2 | 512,000 | 70.9% | Yes |
| Table 2: Example Primary Screening Data and Hit Identification. |
Protocol IV: Dose-Response & IC50 Determination
Causality: Hits from the primary screen are further evaluated to determine their potency. A dose-response curve is generated by testing the compound over a range of concentrations. This allows for the calculation of the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.[16] This is a critical metric for ranking compound potency and guiding further drug development efforts.
-
Prepare Serial Dilutions: Create a serial dilution series of the Test Compound in DMSO. A common approach is an 8- or 10-point, 3-fold serial dilution starting from a top concentration of 50-100 µM.
-
Assay Procedure: Perform the kinase assay as described in Protocol II, but using the range of compound concentrations instead of a single dose. Run each concentration in duplicate or triplicate.
-
Data Analysis:
-
Calculate % Inhibition for each concentration point as described in Protocol III.
-
Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).[17][18]
-
Fit the data to a non-linear regression model (four-parameter variable slope) to determine the IC50 value.[19][20] GraphPad Prism or similar software is recommended for this analysis.
-
| Kinase Target | IC50 (nM) | Hill Slope | R² |
| AURKA | 850.5 | 1.1 | 0.991 |
| FLT3 | 75.2 | 0.9 | 0.995 |
| VEGFR2 | 123.8 | 1.0 | 0.993 |
| Table 3: Example Dose-Response (IC50) Data for Confirmed Hits. |
Data Interpretation & Next Steps
The screening cascade provides a comprehensive profile of the compound's activity.
-
Potency: The IC50 values from Table 3 indicate that this compound is a potent inhibitor of FLT3 and VEGFR2, with sub-micromolar activity against AURKA.
-
Selectivity: The compound shows selectivity for FLT3 and VEGFR2 over other kinases in the example panel (Table 2). A broader screen against hundreds of kinases (kinome-wide profiling) would be the next step to fully establish its selectivity profile.
-
Mechanism of Action: The current assay format does not elucidate the mechanism of inhibition (e.g., ATP-competitive, allosteric). Follow-up enzyme kinetic studies would be required to determine the mode of action.
-
Cellular Activity: Potent hits from biochemical assays should be advanced into cell-based assays to confirm their activity in a more physiologically relevant context, for example, by assessing the phosphorylation of a known downstream substrate.[21]
Caption: Simplified FLT3 signaling pathway, a potential target of the compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Z'-Factor (<0.5) | Reagent instability, pipetting errors, incorrect ATP concentration. | Verify reagent preparation and storage. Check liquid handler performance. Optimize ATP concentration for each kinase. |
| High Variability in Replicates | Poor mixing, compound precipitation, edge effects on the plate. | Ensure thorough mixing after each reagent addition. Check compound solubility in final assay buffer. Avoid using outer wells or use buffer-filled wells around the plate. |
| False Positives | Compound auto-luminescence or inhibition of luciferase. | Perform a counter-screen by adding the compound to a reaction with no kinase to check for interference with the detection reagents. |
References
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Barlaam, B., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Bamborough, J., et al. (2008). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
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Collaborative Drug Discovery. (2023). Plate Quality Control. CDD Support. [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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Assay Genie. (n.d.). Z-Factor Calculator. [Link]
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Iversen, P. W., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]
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Liras, S., & Salinger, D. H. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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An, W. F. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies. [Link]
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ResearchGate. (2016). How to calculate IC50 for my dose response?[Link]
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Lee, H. Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. [Link]
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters. [Link]
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GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
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Creative Bioarray. (n.d.). Kinase Screening and Profiling. [Link]
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Gonçalves, J. (2021). Drug dose-response data analysis. Towards Data Science. [Link]
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ResearchGate. (2016). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. [Link]
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Liras, S., & Salinger, D. H. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
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Wang, L., et al. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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BellBrook Labs. (2025). What Is the Best Kinase Assay?. [Link]
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
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Peters, C. (2020). Kinase assays. BMG LABTECH. [Link]
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Bischof, J., et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]
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Chen, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Zhang, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. RSC Advances. [Link]
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Benmohammed, A., et al. (2012). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Li, H. Y., et al. (2024). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. PubChem. [Link]
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Application Notes & Protocols: Developing Antitubercular Agents from Imidazo[1,2-a]pyridine Scaffolds
Introduction: The Urgent Need and a Promising Scaffold
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current therapeutic strategies, creating an urgent demand for novel antitubercular agents with new mechanisms of action.[1][2][3][4] The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising starting point for the development of potent new anti-TB drugs.[2][5][6][7][8] This heterocyclic system is not only synthetically accessible but has also yielded compounds with excellent activity against both drug-susceptible and resistant Mtb strains.[1][3][4][5][7][9][10][11]
One of the most notable successes from this class is telacebec (Q203), a clinical-stage candidate that validates the potential of the IPA scaffold.[12][13][14] Telacebec and other related IPAs function by targeting the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain in Mtb.[12][15][16][17] This inhibition disrupts cellular respiration and depletes the pathogen's energy supply in the form of adenosine triphosphate (ATP), ultimately leading to bacterial cell death.[5][7][12][13][15]
These application notes provide a comprehensive guide for researchers in the field of TB drug discovery, detailing the synthesis, in vitro and in vivo evaluation, and mechanistic deconvolution of novel antitubercular agents derived from the imidazo[1,2-a]pyridine scaffold.
Part 1: Chemical Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides
The imidazo[1,2-a]pyridine-3-carboxamide core is a key pharmacophore for potent anti-TB activity. The general synthetic approach is versatile, allowing for systematic modification at various positions to explore the structure-activity relationship (SAR).
Rationale for the Synthetic Strategy
The chosen synthetic route is a robust and well-established multi-step process that offers several advantages:
-
Versatility: It allows for the introduction of diverse substituents on both the imidazo[1,2-a]pyridine core and the carboxamide side chain, which is crucial for SAR studies.
-
Scalability: The reactions are generally high-yielding and can be scaled up for the synthesis of larger quantities of lead compounds for further preclinical evaluation.
-
Accessibility of Starting Materials: The required starting materials, such as substituted 2-aminopyridines, are commercially available or readily synthesized.
General Synthetic Workflow Diagram
Caption: General synthetic scheme for imidazo[1,2-a]pyridine-3-carboxamides.
Detailed Experimental Protocol: Synthesis of a Representative Analog
This protocol describes the synthesis of a generic N-benzyl-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide.
Materials:
-
4-Methyl-2-aminopyridine
-
3-Bromobutan-2-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Potassium permanganate (KMnO₄)
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Step 1: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine
-
To a solution of 4-methyl-2-aminopyridine (1 eq.) in ethanol, add 3-bromobutan-2-one (1.1 eq.).
-
Reflux the mixture for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the 2,7-dimethylimidazo[1,2-a]pyridine.
Step 2: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
-
Cool a solution of DMF (3 eq.) to 0°C and add POCl₃ (1.2 eq.) dropwise while stirring.
-
Stir the resulting Vilsmeier-Haack reagent at 0°C for 30 minutes.
-
Add a solution of 2,7-dimethylimidazo[1,2-a]pyridine (1 eq.) in DMF dropwise to the Vilsmeier-Haack reagent.
-
Allow the reaction to warm to room temperature and then heat to 80°C for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice, then neutralize with a saturated NaHCO₃ solution.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the desired aldehyde.
Step 3: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid
-
Suspend the aldehyde (1 eq.) in a mixture of acetone and water.
-
Add KMnO₄ (2-3 eq.) portion-wise at room temperature.
-
Stir the mixture for 6-8 hours.
-
Quench the reaction with a saturated solution of sodium sulfite.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with 2N HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Synthesis of N-benzyl-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide
-
Dissolve the carboxylic acid (1 eq.), benzylamine (1.1 eq.), EDCI (1.5 eq.), and HOBt (1.2 eq.) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Dilute the reaction with DCM and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the final compound.
Part 2: In Vitro Evaluation of Antitubercular Activity
A systematic in vitro evaluation is essential to determine the potency, selectivity, and spectrum of activity of the synthesized compounds.
Rationale for the In Vitro Assay Cascade
The proposed cascade of assays is designed to efficiently identify promising candidates for further development:
-
Primary Screening: A rapid and sensitive assay to determine the minimum inhibitory concentration (MIC) against a standard laboratory strain of Mtb.
-
Secondary Screening: Evaluation against MDR and XDR clinical isolates to assess the compound's potential to overcome existing drug resistance.
-
Cytotoxicity Assessment: A crucial step to ensure that the observed antitubercular activity is not due to general cellular toxicity.
-
Intracellular Activity Assay: As Mtb is an intracellular pathogen, assessing the compound's ability to kill bacteria within macrophages is highly relevant to its potential in vivo efficacy.[15][18]
In Vitro Screening Workflow Diagram
Caption: Workflow for in vitro evaluation of antitubercular candidates.
Detailed Protocols for Key In Vitro Assays
Protocol 2.3.1: Minimum Inhibitory Concentration (MIC) Assay using Microplate Alamar Blue Assay (MABA)
Principle: This colorimetric assay uses the redox indicator Alamar Blue to measure the metabolic activity of Mtb. Viable, metabolically active bacteria reduce the blue resazurin to the pink resorufin, allowing for a visual or spectrophotometric determination of growth inhibition.
Materials:
-
Mtb H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well microplates
-
Alamar Blue reagent
-
Synthesized compounds and reference drugs (e.g., isoniazid, rifampicin)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in 7H9 broth in a 96-well plate (final volume 100 µL).
-
Prepare a suspension of Mtb H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Inoculate each well with 100 µL of the bacterial suspension. Include a drug-free control (bacteria only) and a sterile control (broth only).
-
Incubate the plates at 37°C for 5-7 days.
-
Add 20 µL of Alamar Blue solution to each well and incubate for another 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Protocol 2.3.2: Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay measures the metabolic activity of mammalian cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Vero (monkey kidney epithelial) or HepG2 (human liver cancer) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed the 96-well plates with cells (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC₅₀ (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration. The Selectivity Index (SI) is then calculated as IC₅₀ / MIC.
Part 3: In Vivo Efficacy and Pharmacokinetics
Promising candidates from in vitro studies must be evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.[19][20][21][22]
Rationale for In Vivo Models
-
Mouse Model of Acute TB Infection: This model is used for initial efficacy screening. It involves infecting mice with a high dose of Mtb and starting treatment shortly after. The primary endpoint is the reduction in bacterial load in the lungs.
-
Mouse Model of Chronic TB Infection: This model more closely mimics human TB, with treatment initiated several weeks after infection when a stable bacterial load and granulomatous lesions have formed. This is a more stringent test of a compound's efficacy.[22]
-
Pharmacokinetic (PK) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.[1] Key parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), and area under the curve (AUC) inform dosing regimens for efficacy studies.
Protocol: Acute Mouse Model of Tuberculosis
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Mtb H37Rv
-
Aerosol exposure chamber
-
Test compound and vehicle
-
Positive control drug (e.g., isoniazid)
Procedure:
-
Infect mice with a low-dose aerosol of Mtb H37Rv to deliver approximately 100-200 bacilli to the lungs.
-
One day post-infection (Day 1), randomize mice into treatment groups (e.g., vehicle control, positive control, test compound at various doses).
-
Administer the compounds daily by oral gavage for 2-4 weeks.
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen, homogenize the tissues, and plate serial dilutions on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
-
Efficacy is determined by the log₁₀ reduction in CFU in the lungs of treated mice compared to the vehicle control group.
Part 4: Mechanism of Action Studies
Understanding how a compound kills Mtb is crucial for lead optimization and for predicting potential resistance mechanisms. For IPAs, the primary target is the cytochrome bc1 complex.
Key Mechanistic Assays
-
ATP Depletion Assay: Since IPAs inhibit the electron transport chain, a direct consequence is the depletion of intracellular ATP.[15] This can be measured using commercially available luciferin/luciferase-based kits.
-
Oxygen Consumption Rate (OCR) Assay: Using instruments like the Seahorse XF Analyzer, the effect of the compound on the oxygen consumption rate of whole Mtb cells can be directly measured, providing evidence of respiratory chain inhibition.
-
Resistant Mutant Generation and Whole-Genome Sequencing: Generating spontaneous resistant mutants by plating Mtb on agar containing the compound and then sequencing the genomes of these mutants can identify the drug's target.[15] For IPAs, mutations are expected in the qcrB gene, which encodes the cytochrome b subunit of the bc1 complex.[15]
Mechanism of Action Pathway Diagram
Caption: Inhibition of the Mtb respiratory chain by imidazo[1,2-a]pyridines.
Data Summary and Lead Candidate Profile
The data generated from these protocols should be systematically compiled to create a profile for each lead candidate.
| Parameter | Desired Profile | Rationale |
| MIC vs. Mtb H37Rv | < 1 µM | Potent activity against drug-sensitive TB. |
| MIC vs. MDR/XDR Mtb | < 1 µM | Potential to treat drug-resistant infections.[1][3][4][10][11] |
| Cytotoxicity (IC₅₀) | > 10 µM | Minimizes off-target toxicity. |
| Selectivity Index (SI) | > 10 | Ensures the compound is more toxic to Mtb than to host cells. |
| Intracellular MIC | < 5 µM | Ability to kill Mtb in its natural niche within macrophages.[15] |
| In Vivo Efficacy | > 1 log₁₀ CFU reduction | Demonstrates activity in a relevant animal model. |
| Pharmacokinetics (Oral) | Good bioavailability, t₁/₂ > 4h | Suitable for once-daily oral dosing. |
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a validated and highly tractable starting point for the discovery of new antitubercular agents. The protocols and workflows detailed in these notes provide a comprehensive framework for the systematic design, synthesis, and evaluation of novel IPA derivatives. By focusing on compounds with potent activity against resistant strains, low cytotoxicity, and favorable in vivo properties, researchers can progress new candidates towards clinical development and contribute to the global fight against tuberculosis.
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- 21. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 22. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are a privileged structural motif in medicinal chemistry, appearing in drugs such as the anxiolytic alpidem and the hypnotic zolpidem[1]. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you improve the yield and purity of your synthesis.
The primary synthetic route discussed is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, a powerful method for assembling imidazo[1,2-a]-heterocycles from an amino-heterocycle, an aldehyde, and an isocyanide[2][3]. We will also touch upon alternative cyclization strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most direct and widely used method is the Groebke-Blackburn-Bienaymé (GBB) reaction. This is a three-component reaction (3-CR) that combines 2,3-diaminopyridine, an aldehyde (typically glyoxylic acid ethyl ester or a precursor), and an isocyanide in a single pot, often under acidic catalysis[2][3]. An alternative, classical approach involves the cyclocondensation of a 2,3-diaminopyridine with an α-halocarbonyl compound like ethyl bromopyruvate[1][4][5].
Q2: Why is the GBB reaction preferred for this synthesis?
The GBB reaction offers significant advantages in terms of efficiency and diversity. As a multicomponent reaction, it allows for the rapid assembly of complex molecules in a single step, which is highly atom-economical and reduces waste[6]. This method provides a straightforward route to creating libraries of substituted imidazo[1,2-a]pyridines by varying the aldehyde and isocyanide components[7].
Q3: What are the typical yields I can expect for this synthesis?
Yields for imidazo[1,2-a]pyridine synthesis can vary widely depending on the specific substrates, catalyst, and reaction conditions. While some literature reports yields as high as 85-96% under optimized conditions for related structures[8], yields for the specific 8-amino substituted target may be more moderate. A successful, unoptimized reaction might yield 40-60%, while a highly optimized process can push this significantly higher.
Q4: How do I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) to track the consumption of the starting materials (especially the aminopyridine) and the formation of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring and to identify potential intermediates or side products.
Troubleshooting Guide: Enhancing Your Yield
Low yield is the most common challenge encountered in this synthesis. This guide will walk you through potential causes and solutions in a systematic way.
Problem 1: Low or No Product Yield
If you observe minimal or no formation of the desired product, it is crucial to diagnose the root cause systematically.
Causality & Solutions:
-
Ineffective Catalysis: The GBB reaction is acid-catalyzed. The choice and amount of catalyst are critical.
-
Explanation: The catalyst activates the aldehyde and facilitates the formation of the key imine intermediate, which is the rate-determining step[9]. Insufficient acidity will stall the reaction.
-
Solution:
-
Catalyst Screening: While Sc(OTf)₃ is a classic GBB catalyst, many others can be more effective depending on the substrates. Consider screening catalysts like Yb(OTf)₃, p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA), or even simple iodine[2][9][10][11]. A recent review highlights that over 46 catalytic systems have been explored[10].
-
Catalyst Loading: Start with a catalytic amount (5-20 mol%). If the reaction is sluggish, a higher loading may be necessary, but be aware that excess acid can lead to side reactions or degradation.
-
-
-
Poor Quality of Reagents: The purity of starting materials is paramount.
-
Explanation: Impurities in the 2,3-diaminopyridine, aldehyde, or isocyanide can inhibit the catalyst or participate in side reactions. Isocyanides, in particular, can be prone to polymerization or hydrolysis.
-
Solution:
-
Ensure the 2,3-diaminopyridine is pure and dry.
-
Use freshly distilled aldehyde if possible.
-
Check the purity of the isocyanide; if it has a strong, foul odor, it may have degraded.
-
-
-
Suboptimal Solvent and Temperature: The reaction environment dictates reaction kinetics and solubility.
-
Explanation: The solvent must be able to dissolve all reactants and facilitate the reaction. Temperature affects the reaction rate; some GBB reactions work well at room temperature, while others require heating[11][12].
-
Solution:
-
Solvent Choice: Ethanol and methanol are common and effective solvents[10][11]. Dichloromethane (DCM), toluene, and even green solvents like eucalyptol have been used successfully[13][14]. If solubility is an issue, a co-solvent system (e.g., CHCl₃/MeOH) might be beneficial[10].
-
Temperature Adjustment: If the reaction is slow at room temperature, try heating to 60-80 °C[2][11]. Microwave irradiation can also dramatically reduce reaction times and improve yields[7][12].
-
-
Problem 2: Formation of Significant Impurities
The presence of persistent impurities complicates purification and reduces the isolated yield.
Causality & Solutions:
-
Side Reactions (e.g., Ugi Adducts):
-
Explanation: Under certain conditions, particularly with aliphatic aldehydes, a competing Ugi four-component reaction can occur, leading to linear adducts instead of the desired cyclic product[2].
-
Solution:
-
Strict Anhydrous Conditions: The presence of water can promote side reactions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Adding a dehydrating agent like trimethyl orthoformate can be beneficial[8].
-
Order of Addition: While often run as a one-pot mix, a two-step process where the aminopyridine and aldehyde are pre-mixed to form the imine before adding the isocyanide can sometimes suppress side reactions[15].
-
-
-
Incomplete Reaction or Degradation:
-
Explanation: If the reaction does not go to completion, you will have a mixture of starting materials and product. Conversely, prolonged reaction times or excessive heat can cause the product to degrade.
-
Solution:
-
Reaction Monitoring: Use TLC or LC-MS to determine the optimal reaction time. Quench the reaction once the starting material is consumed to prevent product degradation.
-
Purification Strategy: Purification is typically achieved by column chromatography on silica gel. If the product is basic, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent streaking and improve separation. Recrystallization from a suitable solvent like ethanol or hexane can also be an effective final purification step[1].
-
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for troubleshooting common issues in the synthesis.
Caption: A decision tree for troubleshooting low yield in the synthesis.
Process Optimization Strategies
To consistently achieve high yields, consider the following optimization parameters.
| Parameter | Standard Condition | Optimized Condition | Rationale & Reference |
| Catalyst | Sc(OTf)₃ (10 mol%) | Yb(OTf)₃ (5 mol%) or Iodine (5 mol%) | Different Lewis or Brønsted acids can offer superior performance. Iodine is a cost-effective and eco-friendly alternative.[9][11][16] |
| Solvent | Methanol or Ethanol | Ethanol or a green solvent like Eucalyptol | Ethanol is often an excellent choice. Green solvents reduce environmental impact without compromising yield.[10][14] |
| Temperature | Room Temperature | 60 °C or Microwave (100-120 °C) | Increased temperature accelerates the reaction, while microwave heating can offer rapid, uniform heating and significantly cut reaction times.[7][12] |
| Additives | None | Trimethyl orthoformate (1.2 equiv) | Acts as a dehydrating agent, removing water generated in situ and preventing side reactions.[8] |
Reaction Mechanism Overview
Understanding the mechanism is key to troubleshooting. The GBB reaction proceeds via the following key steps:
Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.
Detailed Experimental Protocol (Optimized)
This protocol is based on a robust GBB procedure adapted for the synthesis of this compound.
Materials:
-
2,3-Diaminopyridine (1.0 equiv)
-
Ethyl glyoxylate (50% solution in toluene, 1.1 equiv)
-
Ethyl isocyanoacetate (1.1 equiv)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.05 equiv)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-diaminopyridine (1.0 equiv) and anhydrous ethanol.
-
Add Yb(OTf)₃ (0.05 equiv) to the mixture and stir for 5 minutes at room temperature.
-
Add ethyl glyoxylate (1.1 equiv) dropwise to the stirring mixture.
-
Finally, add ethyl isocyanoacetate (1.1 equiv) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, using a gradient eluent of hexane and ethyl acetate (e.g., starting from 20% EtOAc and gradually increasing). Add 1% triethylamine to the eluent system to improve the separation.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
References
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Martini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
-
Lee, S., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4656–4661. [Link]
-
Bouchikhi, F., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38481-38493. [Link]
-
El Kazzouli, S., et al. (2022). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 48, 01002. [Link]
-
Benzeid, H., et al. (2009). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o143. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
Sources
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. bio-conferences.org [bio-conferences.org]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support guide for the purification of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the purification of this important heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as the anxiolytic alpidem and the hypnotic zolpidem.[1] Ensuring the high purity of its derivatives is therefore a critical step in the drug discovery and development pipeline.
This guide provides in-depth, experience-based troubleshooting advice and frequently asked questions to streamline your purification workflow, enhance yield, and ensure the high purity of your final compound.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of crude this compound.
Issue 1: Oily or Gummy Product After Initial Synthesis and Work-up
Question: My crude product is a dark, oily, or gummy substance instead of a solid. What is causing this, and how can I isolate a solid product?
Probable Causes:
-
Residual Solvent: Incomplete removal of high-boiling point solvents used in the synthesis (e.g., DMF, DMSO) is a common cause.
-
Unreacted Starting Materials: The presence of unreacted 2-aminopyridine derivatives or ethyl bromopyruvate can lead to a non-solid crude product.
-
Formation of Side-Products: The synthesis of imidazo[1,2-a]pyridines can sometimes yield polymeric or highly colored byproducts, which can inhibit crystallization.
Solutions:
-
Thorough Solvent Removal:
-
High Vacuum Drying: Utilize a high-vacuum pump to remove residual high-boiling point solvents. Gentle heating (e.g., 40-50 °C) can be applied if the compound is thermally stable.
-
Azeotropic Removal: If the crude product is soluble in a suitable solvent like toluene, co-evaporation with toluene under reduced pressure can help remove residual DMF or DMSO.
-
-
Trituration:
-
Principle: This technique involves suspending the crude oily product in a solvent in which the desired product has low solubility, but the impurities are soluble.
-
Protocol:
-
Place the crude oil in a flask.
-
Add a small volume of a non-polar or moderately polar solvent. Good starting choices include diethyl ether, hexane, or a mixture of ethyl acetate and hexane.
-
Stir the suspension vigorously with a spatula or magnetic stirrer. The desired product should precipitate as a solid.
-
Filter the solid, wash with a small amount of the cold trituration solvent, and dry under vacuum.
-
-
-
Acid-Base Extraction:
-
Principle: The basic amino group on the pyridine ring allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated product will move to the aqueous layer.
-
Wash the acidic aqueous layer with DCM or ethyl acetate to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the product precipitates.
-
Extract the product back into an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain a cleaner solid.
-
-
Issue 2: Poor Separation and Tailing During Column Chromatography
Question: I am trying to purify my compound using silica gel column chromatography, but I'm observing significant tailing and poor separation of my product from impurities. What can I do to improve this?
Probable Causes:
-
Compound Polarity: The amino group on the imidazo[1,2-a]pyridine ring can strongly interact with the acidic silanol groups on the silica gel surface, leading to tailing.
-
Inappropriate Solvent System: The polarity of the eluent may not be optimized for the separation.
-
Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.
Solutions:
-
Deactivating the Silica Gel:
-
Principle: Adding a small amount of a basic modifier to the eluent can neutralize the acidic sites on the silica gel, reducing the strong interaction with the basic product.
-
Method: Add 0.5-1% triethylamine or ammonia solution to your eluent system (e.g., ethyl acetate/hexane). This will help to produce sharper peaks and improve separation.
-
-
Solvent System Optimization:
-
TLC Analysis: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your desired product.
-
Solvent Polarity Gradient: A typical starting point for imidazo[1,2-a]pyridine derivatives is a gradient of ethyl acetate in hexane or dichloromethane in methanol.
-
Alternative Adsorbents: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase silica gel (C18).
-
-
Proper Column Loading:
-
Rule of Thumb: A general guideline is to use a ratio of at least 20:1 (w/w) of silica gel to crude material.
-
Dry Loading: For compounds with limited solubility in the initial eluent, adsorbing the crude material onto a small amount of silica gel and then loading the dry powder onto the column can improve resolution.
-
Workflow for Column Chromatography Optimization:
Caption: A logical workflow for optimizing column chromatography.
Issue 3: Difficulty in Achieving High Purity by Recrystallization
Question: I have a solid crude product, but I'm struggling to get a high purity sample after recrystallization. Either the yield is very low, or the purity doesn't improve significantly.
Probable Causes:
-
Incorrect Recrystallization Solvent: The chosen solvent may be too good (product is too soluble) or too poor (product is insoluble even at high temperatures).
-
Presence of Insoluble Impurities: Insoluble impurities can act as nucleation sites, causing the product to crash out of solution prematurely along with other impurities.
-
Cooling Rate: Cooling the solution too quickly can lead to the trapping of impurities within the crystal lattice.
Solutions:
-
Systematic Solvent Screening:
-
Ideal Solvent Properties: The ideal solvent should dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Screening Protocol:
-
Place a small amount of your crude product in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, or mixtures) to each tube.
-
Observe solubility at room temperature.
-
Heat the tubes with solvents that did not dissolve the compound at room temperature.
-
Allow the solutions that dissolved the compound upon heating to cool slowly to room temperature and then in an ice bath.
-
Observe for crystal formation.
-
Solubility Data for Imidazo[1,2-a]pyridine Derivatives:
Solvent Polarity Expected Solubility Notes Ethanol Polar Protic Good, especially when heated Often a good choice for recrystallization.[1] Methanol Polar Protic Good May be too good a solvent, leading to lower yields. Ethyl Acetate Polar Aprotic Moderate Can be used in a solvent/anti-solvent system with hexane. Dichloromethane Polar Aprotic Good Often too volatile for effective recrystallization. | Hexane | Non-polar | Poor | Can be used as an anti-solvent.[1] |
-
-
Hot Filtration:
-
Purpose: To remove insoluble impurities before crystallization.
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Allow the filtrate to cool slowly.
-
-
-
Controlled Cooling:
-
Method: After dissolving the compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop. Do not place it directly in an ice bath. Once crystals have started to form at room temperature, then the flask can be moved to an ice bath to maximize yield.
-
Recrystallization Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound? While specific data for the title compound is not readily available in the provided search results, analogous imidazo[1,2-a]pyridine derivatives are typically crystalline solids, ranging from white to pale yellow in color.[1][2] The melting point will be sharp for a pure compound. It is crucial to characterize your purified sample by NMR, mass spectrometry, and melting point analysis and compare it to literature values if available, or to establish a benchmark for your in-house standard.
Q2: Can I use reverse-phase chromatography for purification? Yes, reverse-phase flash chromatography can be an excellent alternative, especially if you continue to have issues with tailing on silica gel. The typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape by ensuring the basic amine is protonated.
Q3: My NMR spectrum shows some unidentifiable minor peaks after purification. What could they be? Common impurities can arise from the starting materials or side reactions. For instance, if the synthesis involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound, potential impurities could include unreacted starting materials or regioisomers if the aminopyridine is substituted.[3][4] Thorough characterization of these minor peaks by 2D NMR techniques or LC-MS may be necessary to identify them.
Q4: How should I store the purified this compound? Like many amino-substituted aromatic compounds, it is best stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from light, moisture, and air oxidation over the long term.
References
-
National Center for Biotechnology Information. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PubMed Central. Available from: [Link]
-
National Center for Biotechnology Information. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. PubMed Central. Available from: [Link]
-
Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). University of Bath. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Available from: [Link]
-
Royal Society of Chemistry. Cyclizative Dearomative Rearrangement of Pyridines with Isocyanates Supplementary Information (SI) for Organic Chemistry Frontiers. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available from: [Link]
-
ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
Sources
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | 185133-90-8 [smolecule.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Side Reactions in Imidazo[1,2-a]pyridine Synthesis
Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance your yield, purity, and overall success.
Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
General Considerations
Q1: My overall yield of the desired imidazo[1,2-a]pyridine is consistently low, regardless of the synthetic route. What are the general parameters I should investigate first?
A1: Low yields in imidazo[1,2-a]pyridine synthesis can often be traced back to a few key factors before delving into route-specific issues. As a primary diagnostic, critically evaluate the following:
-
Purity of Starting Materials: The purity of the initial reagents, particularly the 2-aminopyridine derivative, is paramount. Commercial 2-aminopyridines can contain isomeric impurities or residual reagents from their own synthesis (e.g., via the Tschitschibabin reaction) which can lead to unwanted side products. It is advisable to verify the purity of your starting materials by NMR or LC-MS and purify them by recrystallization or column chromatography if necessary.
-
Anhydrous Reaction Conditions: Many of the condensation reactions involved in imidazo[1,2-a]pyridine synthesis are sensitive to moisture. The presence of water can hydrolyze key intermediates or reagents. Ensure all glassware is thoroughly dried, and use anhydrous solvents for the reaction.
-
Reaction Temperature and Time: Both excessively high temperatures and prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to avoid unnecessary heating.
Troubleshooting Guide 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminoazine, an aldehyde, and an isocyanide.[1] While efficient, it is not without its challenges.
Q2: I am observing a significant amount of a byproduct that appears to be an adduct of my solvent (methanol) with an intermediate. How can I prevent this?
A2: This is a well-documented side reaction in GBB chemistry. Nucleophilic solvents like methanol can add to the Schiff base intermediate, leading to the formation of a stable solvent adduct and consequently, a lower yield of the desired imidazo[1,2-a]pyridine.
Causality: The Schiff base formed from the condensation of the 2-aminopyridine and the aldehyde is electrophilic. Protic, nucleophilic solvents can compete with the isocyanide in attacking this intermediate.
Solutions:
-
Change of Solvent: The most effective solution is to switch to a less nucleophilic solvent. Trifluoroethanol has been shown to suppress the formation of such solvent-adducts and can significantly improve the yield of the desired product.
-
Use of a Dehydrating Agent: Adding a dehydrating agent, such as trimethyl orthoformate, can help to drive the equilibrium towards the formation of the Schiff base and subsequent cyclization, minimizing the opportunity for solvent addition.[2]
Q3: My GBB reaction with an aliphatic aldehyde is giving a very low yield, while aromatic aldehydes work well. What is the reason for this, and how can I optimize the reaction?
A3: The instability of the Schiff base intermediate formed from aliphatic aldehydes is a common issue in GBB reactions.[3] These Schiff bases are often less stable than their aromatic counterparts, leading to decomposition and lower yields.
Troubleshooting Workflow:
Caption: Workflow for optimizing GBB reactions with aliphatic aldehydes.
Catalyst Selection for GBB Reactions:
The choice of catalyst can significantly impact the efficiency of the GBB reaction. While scandium triflate (Sc(OTf)₃) is a popular and effective choice, other Lewis and Brønsted acids can also be employed.[4][5]
| Catalyst | Typical Loading (mol%) | Common Solvents | Notes |
| Sc(OTf)₃ | 5-10 | Methanol, Ethanol | Highly effective for a broad range of substrates. |
| Yb(OTf)₃ | 5-10 | Methanol, Ethanol | A good alternative to Sc(OTf)₃. |
| Gd(OTf)₃ | 5 | Methanol | A cheaper alternative to Sc(OTf)₃ with comparable catalytic activity under microwave heating.[4] |
| p-TsOH | 10-20 | Methanol, Toluene | A common and cost-effective Brønsted acid catalyst.[6] |
| TFA | 20 | Ethanol | Effective under mild heating conditions.[5] |
Troubleshooting Guide 2: Synthesis via α-Haloketones
The condensation of a 2-aminopyridine with an α-haloketone is a classical and widely used method for preparing imidazo[1,2-a]pyridines.[7]
Q4: I am getting a low yield in my reaction between 2-aminopyridine and an α-bromoketone. What are the potential causes and solutions?
A4: Low yields in this reaction can stem from several factors related to the reactants and reaction conditions.
Plausible Causes and Solutions:
-
Decomposition of the α-Haloketone: α-Haloketones can be unstable and prone to decomposition, especially in the presence of a base or at elevated temperatures.
-
Solution: Use freshly prepared or purified α-haloketone. Store it in a cool, dark place. Add the α-haloketone to the reaction mixture at a lower temperature and then gradually heat.
-
-
Inappropriate Base: The choice and amount of base are critical. A strong base can promote self-condensation of the α-haloketone, while an insufficient amount of a weak base may not effectively neutralize the HBr formed during the reaction, leading to the protonation of the 2-aminopyridine and a halt in the reaction.
-
Solution: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are commonly used mild bases.[2] Use a slight excess (1.1-1.5 equivalents) to ensure complete neutralization.
-
-
Formation of Regioisomers: While the reaction of 2-aminopyridine with an α-haloketone typically yields the imidazo[1,2-a]pyridine, the possibility of forming other isomers exists, especially with substituted 2-aminopyridines.
-
Solution: Carefully analyze the crude product by NMR to check for the presence of isomers. The regioselectivity is generally high for this reaction, but optimizing the solvent and temperature may be necessary in specific cases.
-
Reaction Mechanism: Condensation of 2-Aminopyridine with an α-Haloketone
Sources
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-conferences.org [bio-conferences.org]
Optimizing solvent and temperature conditions for imidazo[1,2-a]pyridine cyclization
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Imidazo[1,2-a]pyridines are a critical class of N-heterocycles, recognized as a "drug prejudice" scaffold due to their extensive applications in medicinal chemistry and material science.[1] The synthesis of these compounds, while versatile, can present challenges. This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your solvent and temperature conditions for successful cyclization.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the synthesis of imidazo[1,2-a]pyridines, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Low or No Product Yield
A common frustration in organic synthesis is a low yield of the desired product. Several factors related to solvent and temperature can contribute to this issue.
Possible Causes & Solutions:
-
Inappropriate Solvent Polarity: The choice of solvent is critical. For many imidazo[1,2-a]pyridine syntheses, polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are effective.[2][3] In a copper(I)-catalyzed synthesis from aminopyridines and nitroolefins, DMF was identified as the optimal solvent.[2] If you are using a non-polar solvent like toluene or a protic solvent like ethanol and experiencing low yields, consider switching to a polar aprotic solvent. In some cases, greener solvents like water or deep eutectic solvents have also been used successfully.[4][5]
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics. Many reported procedures for imidazo[1,2-a]pyridine synthesis operate at elevated temperatures, often between 80°C and 100°C.[2][4][6] For instance, a copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is typically performed at elevated temperatures. If your reaction is sluggish at room temperature, a gradual increase in temperature may be necessary. Conversely, excessively high temperatures can lead to decomposition and side product formation. A systematic temperature screen is recommended.
-
Poor Reagent Solubility: Your starting materials must be sufficiently soluble in the chosen solvent at the reaction temperature. If you observe poor solubility, select a solvent with a more appropriate polarity or consider gentle heating to aid dissolution before initiating the reaction.
-
Catalyst Inactivity: If your reaction employs a catalyst, its activity can be solvent and temperature-dependent. For example, in a copper-catalyzed one-pot procedure, CuBr was found to be the most effective catalyst at 80°C in DMF.[2] Ensure your chosen solvent and temperature are compatible with the catalyst system.
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of your target molecule.
Possible Causes & Solutions:
-
Competing Reaction Pathways: Depending on the substrates and conditions, side reactions can compete with the desired cyclization. For example, in multicomponent reactions, the formation of regioisomers or classic Ugi adducts can occur.[7]
-
Mitigation Strategy: Carefully controlling the reaction temperature can often favor one pathway over another. Lowering the temperature may reduce the rate of side reactions. Additionally, the choice of solvent can influence the reaction pathway.
-
-
Decomposition of Starting Materials or Product: High temperatures can lead to the degradation of sensitive functional groups on your reactants or the final product.
-
Mitigation Strategy: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration. Microwave-assisted synthesis can sometimes offer rapid heating to the desired temperature, minimizing the time the reaction mixture is exposed to high heat and potentially reducing side product formation.[6][8][9]
-
-
Oxidation/Decomposition by Air: Some reaction intermediates or products may be sensitive to air, especially at elevated temperatures.
-
Mitigation Strategy: If you are not already doing so, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: Reaction Fails to Go to Completion
A stalled reaction, where starting material remains even after an extended period, can be a significant roadblock.
Possible Causes & Solutions:
-
Insufficient Temperature: The activation energy for the cyclization step may not be reached at the current reaction temperature.
-
Mitigation Strategy: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS.
-
-
Solvent-Induced Catalyst Deactivation: The solvent can sometimes interact with and deactivate the catalyst.
-
Mitigation Strategy: Screen a range of solvents with varying polarities and coordinating abilities.
-
-
Product Inhibition: In some cases, the product itself can inhibit the catalyst, slowing down the reaction as it forms.
-
Mitigation Strategy: This can be a challenging issue to resolve. Sometimes, running the reaction at a more dilute concentration can help.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of solvent and temperature for imidazo[1,2-a]pyridine synthesis.
Q1: What is the best general-purpose solvent for imidazo[1,2-a]pyridine synthesis?
There is no single "best" solvent, as the optimal choice depends on the specific reaction, substrates, and catalyst used. However, polar aprotic solvents like DMF and DMSO are frequently reported to give good results.[2][3] For certain "green" chemistry approaches, water or ethanol-water mixtures have been successfully employed.[4][10]
Q2: How do I select an appropriate starting temperature for my reaction?
A good starting point is to consult the literature for similar transformations. Many syntheses of imidazo[1,2-a]pyridines are conducted at elevated temperatures, often in the range of 80-100°C .[2][4][6] If no literature precedent is available, a reasonable starting point would be around 60°C, with subsequent optimization. Some modern methods even allow for the reaction to proceed efficiently at room temperature or a modest 60°C without a catalyst or solvent.[11]
Q3: Can microwave irradiation be beneficial for this cyclization?
Yes, microwave-assisted synthesis has been shown to be a powerful tool for the synthesis of imidazo[1,2-a]pyridines.[6][8][9] It can significantly reduce reaction times and, in some cases, improve yields and reduce side product formation by providing rapid and uniform heating.[11]
Q4: How do the electronic properties of my substrates affect the optimal conditions?
The electronic nature of your starting materials can influence the reaction rate and, consequently, the optimal temperature.
-
Electron-donating groups on the 2-aminopyridine ring generally increase its nucleophilicity, which can facilitate the cyclization step and may allow for milder reaction conditions.[7]
-
Electron-withdrawing groups on the aldehyde or ketone component can increase the electrophilicity of the carbonyl carbon, promoting the initial condensation step.[7]
Q5: Are there any catalyst-free methods, and how do the conditions differ?
Yes, several catalyst-free methods for the synthesis of imidazo[1,2-a]pyridines have been developed.[11][12] These often rely on thermal conditions to drive the reaction. For example, reacting α-bromo/chloroketones with 2-aminopyridines at 60°C without a solvent has been shown to be effective.[11] Some catalyst-free approaches also utilize microwave irradiation in green solvents like water.[13]
Data Summary Table
| Parameter | Recommended Range/Solvents | Rationale & Key Considerations |
| Reaction Temperature | 60°C - 120°C (Conventional) | Higher temperatures often required to overcome activation energy. Monitor for decomposition. |
| Room Temperature - 80°C (Catalyzed) | Catalysts can lower the required activation energy. | |
| 80°C - 150°C (Microwave) | Rapid heating can reduce reaction times and side products. | |
| Solvent Selection | Polar Aprotic: DMF, DMSO, NMP | Good for dissolving a wide range of substrates and often promote the desired reaction pathways.[2][3] |
| Polar Protic: Ethanol, Water, n-BuOH | Often used in greener synthesis protocols and can facilitate product precipitation.[10][14] | |
| Non-Polar: Toluene, Dichloromethane | Can be effective in specific cases, particularly in gold-catalyzed reactions.[15] | |
| Solvent-Free | An environmentally friendly option, often coupled with heating or microwave irradiation.[11][12] |
Experimental Protocol: Copper-Catalyzed Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
2-Aminopyridine derivative
-
α-Bromoketone derivative
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminopyridine derivative (1.0 mmol), the α-bromoketone derivative (1.1 mmol), and CuI (10 mol%).
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (5 mL).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Visualizing the Workflow
Decision Tree for Solvent and Temperature Optimization
Caption: A decision-making workflow for optimizing solvent and temperature conditions.
References
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028.
- Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555–1575.
- Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E. H., & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
- Rodríguez, J. C., Maldonado, R. A., Ramírez-García, G., Díaz Cervantes, E., & de la Cruz, F. N. (2022). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Journal of Heterocyclic Chemistry.
- (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health.
- (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PubMed Central.
- BenchChem. (2025). Troubleshooting low yields in multicomponent reactions of imidazo[1,2-a]pyridines.
- (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
- (n.d.). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals.
- (n.d.). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing.
- (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
- (n.d.). Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. Science Publishing Group.
- (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). CHEMISTRY & BIOLOGY INTERFACE.
- (n.d.). Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. ResearchGate.
- (2025). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate.
- (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- (n.d.). Solvent-dependence of KI Mediated Electrosynthesis of Imidazo[1,2-a]pyridines. OUCI.
- (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
- (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
- (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate.
- (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
- (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PubMed Central.
- (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health.
- (n.d.). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. cbijournal.com [cbijournal.com]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bio-conferences.org [bio-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. connectjournals.com [connectjournals.com]
- 14. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of imidazo[1,2-a]pyridine compounds
Technical Support Center: Imidazo[1,2-a]Pyridine Synthesis Scale-Up
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine compounds. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs like Zolpidem and Alpidem.[1][2][3] However, scaling their synthesis presents unique challenges related to reaction kinetics, thermodynamics, purification, and safety.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to overcome common hurdles and develop robust, scalable, and efficient synthetic processes.
Troubleshooting Guide: From Low Yields to Purification Headaches
Encountering unexpected issues during scale-up is common. This section addresses specific problems in a Q&A format, explaining the underlying causality and offering validated solutions.
Question 1: My reaction yield dropped significantly when I increased the scale from 1 gram to 100 grams. What's going wrong?
This is a classic scale-up challenge, often rooted in heat and mass transfer limitations.
Possible Cause A: Inefficient Heat Transfer & Temperature Gradients On a small scale, flasks dissipate heat efficiently. In large reactors, exothermic events can create localized "hot spots," leading to side reactions or decomposition of reagents and products. Conversely, endothermic reactions can stall if the vessel's heating system cannot provide uniform energy input.
-
Expert Recommendation:
-
Monitor Internal Temperature: Always use a temperature probe that measures the internal reaction temperature, not the heating mantle or bath temperature.
-
Controlled Reagent Addition: For exothermic reactions, add reagents slowly and portion-wise using a dropping funnel or syringe pump. This allows the cooling system to manage the heat output effectively.
-
Mechanical Stirring: Ensure vigorous and efficient stirring. Poor agitation creates non-homogenous mixtures, leading to localized concentration and temperature gradients, which are detrimental to yield and purity.
-
Possible Cause B: Catalyst Inefficiency or Deactivation Many syntheses, especially multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB), rely on acid catalysts.[4] The catalyst-to-reactant ratio and concentration are critical.
-
Expert Recommendation:
-
Re-evaluate Catalyst Loading: A catalyst loading of 10 mol% might be sufficient on a small scale, but on a larger scale, factors like trace water content in reagents or solvents can neutralize a portion of the acid catalyst. Consider a slight increase or ensure all components are rigorously dried.
-
Solvent as a Co-catalyst: In GBB reactions, protic solvents like methanol are not innocent; they can act as co-catalysts by facilitating proton transfer.[5] Switching to an aprotic solvent during scale-up without understanding this mechanistic role can lead to a drastic drop in reaction rate and yield.[5]
-
Possible Cause C: Incomplete Reaction or Stalling Reactions that appear complete on a small scale may stall at larger volumes due to the factors above.
-
Expert Recommendation:
-
Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7][8] An incomplete reaction is often easier to fix (e.g., by adding more catalyst or extending the reaction time) than trying to purify a complex mixture.
-
Troubleshooting Workflow: Diagnosing Low Yields
Below is a logical workflow to diagnose the root cause of diminished yields during scale-up.
Caption: A decision tree for troubleshooting low yields in scale-up synthesis.
Question 2: My final product is contaminated with a persistent, hard-to-remove impurity. How can I improve its purity?
Impurity profiles often change upon scale-up. What was a minor side-product can become a major contaminant.
Possible Cause A: Formation of Ugi-type Adducts in GBB Reactions The GBB reaction is a variant of the Ugi reaction.[9][10] If the intramolecular cyclization step is slow, the intermediate nitrilium ion can be trapped by the acidic component's conjugate base, leading to linear Ugi adducts instead of the desired fused heterocycle.
-
Expert Recommendation:
-
Choice of Acid: The choice of acid catalyst is crucial. Brønsted acids with non-nucleophilic conjugate bases (e.g., p-toluenesulfonic acid (PTSA), perchloric acid) are often preferred to minimize this side reaction.[11][12]
-
Temperature Control: Higher temperatures can sometimes favor the desired cyclization over competing side reactions, but this must be balanced against potential degradation.
-
Possible Cause B: Inefficient Work-up and Purification Simple extraction and column chromatography, effective for milligrams, can be inefficient and costly for kilograms.
-
Expert Recommendation:
-
Salt Formation: Imidazo[1,2-a]pyridines are basic. A highly effective and scalable purification strategy is to form a salt (e.g., hydrochloride or sulfate) by treating the crude product in a suitable solvent with the corresponding acid.[13] The salt often precipitates with high purity, leaving organic impurities behind in the solution. The free base can then be regenerated in a subsequent step.
-
Recrystallization: Do not underestimate the power of recrystallization. A systematic solvent screening is essential. Start with a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature. Use a binary solvent system (one "good" solvent, one "anti-solvent") for finer control.
-
Summary of Common Scale-Up Problems and Solutions
| Problem Encountered | Most Likely Cause(s) | Recommended Solution(s) |
| Drastic Yield Drop | Inefficient heat transfer; Poor mixing; Catalyst deactivation. | Use internal temperature probe, controlled addition of reagents, and robust mechanical stirring. Re-evaluate catalyst loading. |
| Reaction Stalling | Insufficient catalyst; Non-homogenous mixture. | Monitor reaction progress via TLC/HPLC. Add more catalyst if necessary. Improve agitation. |
| Persistent Impurities | Formation of side products (e.g., Ugi adducts); Degradation. | Optimize catalyst and temperature. Switch to a purification method like salt formation or recrystallization. |
| Difficult Isolation | Product is an oil; Unsuitable purification method. | Attempt crystallization from various solvents. If basic, consider salt formation to induce precipitation. |
Frequently Asked Questions (FAQs) for Scale-Up
This section provides answers to broader strategic questions that are critical for planning a successful scale-up campaign.
Q1: Which synthetic route to imidazo[1,2-a]pyridines is best for large-scale synthesis?
There is no single "best" route; the choice depends on factors like cost of goods, safety, and available equipment. However, a comparison of the most common methods reveals clear advantages for multicomponent reactions.
| Synthetic Strategy | Description | Scale-Up Advantages | Scale-Up Challenges |
| Classical Condensation | 2-aminopyridine reacts with an α-haloketone (Tschitschibabin synthesis).[14][15] | Simple reagents; Well-established chemistry. | α-haloketones are often lachrymatory and toxic. Can require harsh conditions and generate stoichiometric waste salts. |
| A³ Coupling | A three-component reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper.[14][16] | Convergent; Builds complexity quickly. | Requires a metal catalyst which must be removed from the final product. Alkynes can be expensive. |
| Groebke-Blackburn-Bienaymé (GBB) | A three-component reaction of 2-aminopyridine, an aldehyde, and an isocyanide.[9][17][18] | High atom economy; One-pot procedure; Operational simplicity; Wide substrate scope.[17][19] | Isocyanides are toxic, have potent odors, and can be expensive. Requires careful handling and containment. |
Q2: How do I select the optimal catalyst for a large-scale GBB reaction?
Catalyst choice impacts rate, yield, and cost. While many catalysts work at the bench, only a few are suitable for industrial production.
| Catalyst | Typical Loading | Advantages | Considerations for Scale-Up |
| Scandium Triflate (Sc(OTf)₃) | 5-10 mol% | Highly efficient, even at room temperature.[2] | Very expensive, making it prohibitive for large-scale manufacturing unless recycled. |
| Zirconium(IV) Chloride (ZrCl₄) | 10 mol% | Effective and significantly cheaper than rare-earth triflates.[11] | Highly moisture-sensitive; requires strictly anhydrous conditions. |
| p-Toluenesulfonic Acid (PTSA) | 10-20 mol% | Inexpensive, readily available, and effective.[11][12] | Can sometimes promote side reactions if not used carefully. Yields may be slightly lower than with Lewis acids. |
| Molecular Iodine (I₂) | 10-20 mol% | Very cheap, low toxicity, and environmentally benign.[8][20][21] | Generally requires slightly higher temperatures or longer reaction times. Excellent "green" alternative.[20] |
Recommendation: For initial scale-up (< 1 kg), PTSA offers the best balance of cost and efficiency. For multi-kilogram or pilot-plant scale, developing a process with molecular iodine is highly attractive from an economic and environmental standpoint.[20]
Q3: What are the most critical safety considerations?
Safety must be the primary consideration. A reaction that is safe on a 1-gram scale can become a serious hazard at 1 kilogram.
-
Reagent Hazards:
-
Isocyanides (in GBB): These are volatile, highly toxic, and possess extremely unpleasant odors. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a bleach or potassium permanganate solution ready to quench any spills and decontaminate glassware.
-
α-Haloketones (in classical synthesis): These are potent lachrymators and skin irritants. Handle with extreme care in a fume hood.
-
-
Thermal Hazards:
-
Exothermicity: The initial condensation between the 2-aminopyridine and aldehyde is often exothermic. As discussed, this heat must be managed through controlled addition rates and efficient cooling to prevent a runaway reaction.
-
-
Process Safety:
-
Pressure Build-up: If a reaction produces gas or is heated in a sealed vessel, pressure can build. Ensure reactors are properly vented or equipped with pressure relief systems.
-
Solvent Choice: Avoid solvents with very low boiling points (e.g., diethyl ether, dichloromethane) for large-scale heating, as they can easily boil off and create flammable vapor clouds. Toluene or 2-methyl-THF are often safer alternatives.
-
GBB Reaction Mechanism & Key Control Points
Understanding the mechanism helps in troubleshooting. The GBB reaction proceeds through several key steps, each a potential point for failure or side-product formation.
Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.
Protocols for Scalable Synthesis
The following are generalized protocols. They must be adapted and optimized for your specific substrates.
Protocol 1: Gram-Scale GBB Synthesis of a Model Imidazo[1,2-a]pyridine
This protocol is adapted from methodologies demonstrated to be scalable.[13][14]
-
Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with an overhead mechanical stirrer, a temperature probe, and a reflux condenser with a nitrogen inlet.
-
Reagent Charging: To the flask, add 2-aminopyridine (0.1 mol, 1.0 equiv.), the desired aldehyde (0.1 mol, 1.0 equiv.), and methanol (500 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (PTSA·H₂O) (0.01 mol, 10 mol%).
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Isocyanide Addition: Slowly add the isocyanide (e.g., tert-butyl isocyanide) (0.1 mol, 1.0 equiv.) via a dropping funnel over 20-30 minutes. Monitor the internal temperature; if a significant exotherm is observed, slow the addition rate and/or apply external cooling.
-
Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting materials are consumed.[7]
Protocol 2: General Work-up and Purification by Crystallization
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in ethyl acetate (500 mL) and wash with a saturated sodium bicarbonate solution (2 x 200 mL) to remove the acid catalyst, followed by a brine wash (1 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the crude product.[7][8]
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., isopropanol or ethanol). Slowly add a miscible anti-solvent (e.g., hexanes or water) until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
By implementing these troubleshooting strategies, consulting the FAQs, and adhering to robust protocols, you can navigate the complexities of scaling up imidazo[1,2-a]pyridine synthesis with greater confidence and success.
References
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Bandyopadhyay, A., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5036-5046. [Link]
-
Mishra, S., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
-
Shaabani, S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Molecular Diversity. [Link]
-
Bandyopadhyay, A., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. PMC - PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Campos-Ríos, D., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 18(1), 10. [Link]
-
Wang, Z., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1438-1443. [Link]
-
Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC. [Link]
-
ResearchGate. (2018). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. [Link]
-
de Souza, A. C. B., et al. (2023). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
-
da Silva, W. M., et al. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. [Link]
-
Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. [Link]
-
Li, Y., et al. (2018). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Beilstein Journal of Organic Chemistry, 14, 2536-2544. [Link]
-
Gonzalez-Guarin, I. A., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chem. Proc., 16(1), 88. [Link]
-
RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
Glavaš, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22359-22375. [Link]
-
Muthusamy, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Beilstein Journals. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]
-
Wang, Z., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(14), 5364. [Link]
-
Glavaš, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. [Link]
-
ResearchGate. (2022). Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. [Link]
-
ResearchGate. (2022). Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction. [Link]
-
Muthusamy, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
ResearchGate. (2021). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. [Link]
-
E3S Web of Conferences. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
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- 7. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
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- 20. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 21. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis and Purification of Imidazo[1,2-a]pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower you to identify and resolve common challenges in your synthetic workflow, leading to higher purity and yields of your target compounds.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues you may encounter during the synthesis and purification of imidazo[1,2-a]pyridines. Each entry is structured in a question-and-answer format to provide direct and actionable solutions.
Issue 1: My reaction mixture is complex, and I'm struggling to identify the major components by TLC.
Question: I've run an imidazo[1,2-a]pyridine synthesis, and my TLC plate shows multiple spots. How can I begin to identify my product and the major impurities?
Answer: A complex TLC profile is a common challenge. A systematic approach to spot identification is crucial.
Initial Assessment:
-
Co-spotting: The most reliable initial step is to co-spot your crude reaction mixture with your starting materials (e.g., 2-aminopyridine and the α-haloketone) on the same TLC plate. This will help you to definitively identify any unreacted starting materials.
-
UV Visualization: Imidazo[1,2-a]pyridines are typically UV-active due to their aromatic nature. Visualize the TLC plate under both short-wave (254 nm) and long-wave (365 nm) UV light. The product and aromatic impurities should be visible.[1]
-
Staining: If your product or impurities are not UV-active or for better visualization, use a general stain like potassium permanganate or a more specific stain depending on the functional groups present. For instance, ninhydrin can be used to visualize primary and secondary amines, which could be unreacted 2-aminopyridine.
Troubleshooting Workflow for TLC Analysis:
Caption: A logical workflow for troubleshooting a complex TLC profile.
Issue 2: My purified product contains significant amounts of unreacted starting materials.
Question: After purification, my NMR spectrum shows signals corresponding to my 2-aminopyridine and/or α-haloketone starting materials. How can I improve their removal?
Answer: The presence of unreacted starting materials is a frequent issue, often stemming from incomplete reactions or inefficient purification.
Causality and Prevention:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction progress by TLC is crucial to determine the optimal reaction time.
-
Stoichiometry: Ensure the stoichiometry of your reactants is correct. An excess of one reactant will naturally lead to its presence in the crude product.
Purification Strategies:
| Impurity | Identification by ¹H NMR (Typical Signals) | Removal Technique | Justification |
| 2-Aminopyridine | Characteristic aromatic signals and a broad -NH₂ signal. | Acid wash (e.g., dilute HCl) during workup. | The basic amino group will be protonated to form a water-soluble salt, which can be removed in the aqueous layer. |
| α-Haloketone | Signals for the α-proton adjacent to the halogen and carbonyl group. | Bisulfite wash (for aldehydes and some ketones) or careful column chromatography. | Forms a water-soluble adduct with the bisulfite. Due to differing polarity, it can often be separated from the product by chromatography. |
Experimental Protocol: Acid Wash for 2-Aminopyridine Removal
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl (aq). Repeat the wash if necessary.
-
Separate the aqueous layer.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Issue 3: I suspect the formation of side-products. What are the common culprits and how can I identify them?
Question: My yield is low, and I see persistent impurities that are not my starting materials. What are the likely side reactions and their products?
Answer: Several side reactions can compete with the desired imidazo[1,2-a]pyridine formation. The nature of these byproducts often depends on the specific synthetic route employed.
Common Side Reactions and Their Byproducts:
-
Dimerization of 2-Aminopyridine (in Tschitschibabin-type reactions): Under certain conditions, 2-aminopyridine can dimerize to form bipyridine derivatives. This is more prevalent in reactions aiming to first synthesize a substituted 2-aminopyridine.
-
Self-Condensation of α-Haloketones: In the presence of a base, α-haloketones can undergo self-condensation, leading to a variety of byproducts.[2]
-
Favorskii Rearrangement of α-Haloketones: This is a base-catalyzed rearrangement of α-haloketones to form carboxylic acid derivatives (acids, esters, or amides depending on the nucleophile present).[3][4][5][6][7] This is a significant potential side reaction to consider, especially with strong bases.
-
Formation of Regioisomers: When using substituted 2-aminopyridines, there is a possibility of forming regioisomers if the initial alkylation or condensation can occur at different nitrogen atoms.
Identification and Mitigation:
| Side Product | Potential Identification Signature | Mitigation Strategy |
| 2-Aminopyridine Dimer | Complex aromatic signals in ¹H NMR, mass corresponding to the dimer in MS. | Optimize reaction conditions (e.g., pressure, temperature) to favor amination over dimerization. |
| α-Haloketone Self-Condensation Products | Complex mixture of higher molecular weight compounds. Often more polar than the starting ketone. | Slowly add the base to the reaction mixture at a lower temperature to minimize self-condensation. |
| Favorskii Rearrangement Products | Presence of a carboxylic acid, ester, or amide functionality in IR and NMR spectra. | Use a milder base or carefully control the reaction temperature. |
| Regioisomers | A mixture of closely related products, often difficult to separate by standard chromatography. May require careful 2D NMR analysis (e.g., NOESY) for structural elucidation. | The regioselectivity can be influenced by the steric and electronic properties of the substituents on the 2-aminopyridine. In some cases, one regioisomer may be thermodynamically favored, so longer reaction times or higher temperatures might improve the ratio. |
Visualizing a Competing Reaction Pathway: Favorskii Rearrangement
Caption: Competing pathways for the α-haloketone starting material.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose purification methods for imidazo[1,2-a]pyridines?
A1: The two most effective and widely used purification techniques are column chromatography and recrystallization.
-
Column Chromatography: Silica gel is the most common stationary phase. The choice of eluent is critical and should be determined by preliminary TLC analysis. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective method for obtaining very pure material. The choice of solvent is key; an ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. Common recrystallization solvents include ethanol, methanol, isopropanol, and mixtures of solvents like ethyl acetate/hexanes.
Q2: I'm using a metal catalyst (e.g., Copper, Palladium). How can I ensure its complete removal from my final product?
A2: Residual metal catalysts can be detrimental, especially for compounds intended for biological applications. Several methods can be employed for their removal:
-
Aqueous Washes: Some metal salts can be removed with aqueous washes, particularly with chelating agents like EDTA or ammonium hydroxide.
-
Specialized Silica Gels: There are commercially available silica gels functionalized with metal scavengers that can be used during column chromatography.
-
Activated Carbon: Treatment of a solution of the product with activated carbon can effectively adsorb residual metal catalysts.
-
Recrystallization: This can be very effective as the metal impurities often remain in the mother liquor.
Q3: My reaction seems to stall and does not go to completion. What are the likely causes?
A3: An incomplete reaction can be due to several factors:
-
Insufficient Reaction Time or Temperature: Some reactions are slow and require extended heating.
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting materials or solvents. Ensure you are using reagents of appropriate purity.
-
Equilibrium: Some reactions are reversible. If water is a byproduct, its removal using a Dean-Stark trap or molecular sieves can drive the reaction to completion.
-
Poor Solubility: If one of the reactants is not fully soluble in the reaction solvent, this can limit the reaction rate. Consider a different solvent or a solvent mixture.
Q4: How can I use ¹H NMR to confirm the formation of the imidazo[1,2-a]pyridine ring system?
A4: The ¹H NMR spectrum of an imidazo[1,2-a]pyridine has several characteristic features. You should look for the disappearance of the broad -NH₂ signal from the 2-aminopyridine starting material. Additionally, the protons on the pyridine and imidazole rings will have characteristic chemical shifts and coupling patterns. The proton at the C3 position of the imidazole ring, if unsubstituted, often appears as a distinct singlet. Comparing the obtained spectrum with literature data for similar compounds is a valuable confirmation step.
References
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
chemeurope.com. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
-
YouTube. (2025, March 13). What is Favorskii Rearrangement ? | Easy Explanation | Important Questions | FYQ PYQ GATE NET SET. Retrieved from [Link]
-
ACS Publications. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from [Link]
-
ResearchGate. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
National Institutes of Health. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
ResearchGate. (1982). Self-Condensation of Ketones Catalysed by Basic Aluminium Oxide. Retrieved from [Link]
-
National Institutes of Health. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]
-
MDPI. (n.d.). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Retrieved from [Link]
-
ResearchGate. (2019). Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. Retrieved from [https://www.researchgate.net/publication/333069137_Imidazo12-a]pyridine_A3-Coupling_Catalyzed_by_a_CuSiO2_Material]([Link])
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Constructing 3-bromoimidazo[1,2-a]pyridines directly from α-haloketones.... Retrieved from [Link]
-
Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Retrieved from [Link]
Sources
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- 7. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges with Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical, step-by-step protocols for overcoming the poor aqueous solubility often encountered with imidazo[1,2-a]pyridine derivatives in experimental assays. Our approach is built on a foundation of chemical principles to empower you to make informed decisions and ensure the reliability and reproducibility of your results.
Understanding the Challenge: Why Imidazo[1,2-a]pyridines Can Be Poorly Soluble
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, its fused aromatic bicyclic ring system often results in high lipophilicity and low aqueous solubility.[2] This inherent property can lead to compound precipitation in aqueous assay buffers, causing a cascade of experimental problems, including inaccurate concentration measurements, clogged liquid handlers, and the generation of false-positive or false-negative results.[3]
Key physicochemical properties of the parent imidazo[1,2-a]pyridine scaffold include:
It is critical to understand that these values can change dramatically based on the substituents attached to the core structure. For example, the addition of a basic piperidine amine can increase the pKa to over 9.0.[5] This variability underscores why a single solubilization method is rarely effective for an entire library of derivatives. The basic nitrogen in the pyridine ring means that the solubility of many derivatives is pH-dependent, a key characteristic that can be exploited. For instance, the approved drug Zolpidem, an imidazo[1,2-a]pyridine derivative, is sparingly soluble at neutral pH but shows significantly higher solubility at an acidic pH of 1.0.[6]
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening?
A1: This is a classic case of a compound "crashing out" of solution. It occurs when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The final concentration in the buffer has exceeded the compound's maximum aqueous solubility limit.
Q2: What is the maximum percentage of DMSO I can use in my cell-based assay?
A2: This is cell-line dependent, but a general rule is to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced cytotoxicity.[7] Some robust cell lines may tolerate up to 1%, while sensitive cells, like stem cells, may require concentrations as low as 0.1%.[8] Always run a vehicle control (media + equivalent % DMSO) to assess the impact of the solvent on your specific cells.
Q3: Can I just sonicate the buffer after adding my compound to redissolve the precipitate?
A3: While sonication can help break up aggregates and temporarily increase dissolution, it often creates a supersaturated, unstable suspension rather than a true solution. This can lead to compound reprecipitation over the course of your assay, resulting in poor data reproducibility. It is a temporary fix, not a robust solution.
Q4: How should I store my DMSO stock solutions to prevent solubility issues later?
A4: Store stock solutions in tightly sealed containers in a cool, dry, dark place.[9][10] DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[11] Water absorption can significantly decrease the solubility of compounds in DMSO and promote precipitation, especially during freeze-thaw cycles.[6][12] For long-term storage, aliquot your stock solutions into single-use volumes to minimize freeze-thaw cycles and water uptake.[7]
Troubleshooting Guides & Step-by-Step Protocols
This section provides a tiered approach to solving solubility issues, starting with the simplest methods and progressing to more advanced formulation strategies.
Tier 1: Foundational Techniques - Mastering Your Stock Solution
Before attempting complex methods, ensure your basic compound handling is optimized. Inaccurate stock preparation is a common source of error.
Issue: My compound won't fully dissolve in 100% DMSO to make a high-concentration stock.
-
Causality: The compound may have exceptionally low solubility even in DMSO, or it may be in a stable crystalline form that is slow to dissolve.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution in a water bath at 37°C.
-
Vortexing/Sonication: Gently vortex the tube or use a bath sonicator for short bursts. Avoid vigorous mixing that can introduce air bubbles.[3]
-
Lower Stock Concentration: If the compound still doesn't dissolve, you may need to prepare a lower concentration stock solution (e.g., 1 mM instead of 10 mM).
-
Protocol 1: Preparing a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for creating a reliable stock solution.
Materials:
-
Imidazo[1,2-a]pyridine derivative (solid powder)
-
Anhydrous 100% DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
Methodology:
-
Calculate Required Mass: Determine the mass of your compound needed for the desired volume and concentration.
-
Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example (for 1 mL of 10 mM stock, MW = 350 g/mol ): Mass = 0.010 mol/L × 0.001 L × 350 g/mol × 1000 mg/g = 3.5 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial.[3]
-
Dissolve: Vortex the solution until the compound is fully dissolved. If needed, use gentle warming (37°C) or brief sonication to aid dissolution.[3] Visually inspect against a light source to ensure no solid particles remain.
-
Storage: Aliquot into single-use volumes and store at -20°C or -80°C in tightly sealed containers.[7]
Tier 2: Optimizing the Assay Dilution
The way you dilute your DMSO stock into the aqueous buffer is critical.
Issue: My compound precipitates during serial dilution or upon final addition to the assay plate.
-
Causality: Rapid solvent exchange causes the local concentration of the compound to exceed its aqueous solubility limit before it can be adequately dispersed.
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for in-assay precipitation.
Protocol 2: Stepwise Dilution for Adding Compound to Media
This method minimizes immediate precipitation by avoiding abrupt changes in solvent polarity.
Materials:
-
High-concentration stock solution (e.g., 10 mM in 100% DMSO)
-
Complete assay buffer or cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Methodology:
-
Create an Intermediate Dilution: Prepare an intermediate dilution of your stock in 100% DMSO. For example, dilute your 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Perform Final Dilution: Add the required volume of the intermediate DMSO stock to your pre-warmed assay buffer while gently vortexing.[13] For example, add 1 µL of the 1 mM stock to 1 mL of buffer to achieve a final concentration of 1 µM with 0.1% DMSO.
-
Immediate Use: Use this final working solution immediately to prevent delayed precipitation.
Tier 3: Advanced Solubilization Strategies
If foundational techniques are insufficient, the following formulation strategies can be employed.
Strategy 1: pH Modification
-
Causality: Many imidazo[1,2-a]pyridine derivatives contain a basic nitrogen atom.[4] Lowering the pH of the buffer will protonate this site, increasing the polarity and aqueous solubility of the compound. This is a powerful yet often overlooked strategy.
-
When to Use: When your derivative has a basic pKa and your assay can tolerate a lower pH (e.g., many biochemical assays are stable at pH 6.0-6.5).
-
How to Implement:
-
Determine the pKa of your compound (if unknown, this can be predicted with chemical software).
-
Prepare your assay buffer at a pH that is 1-2 units below the compound's pKa.
-
Perform a solubility test (Protocol 3) to confirm that the lower pH improves solubility.
-
Critical Control: Ensure your target protein or cell system remains active and viable at the adjusted pH.
-
Strategy 2: Utilizing Co-solvents and Surfactants
-
Causality: Co-solvents like ethanol or PEG 400 reduce the polarity of the aqueous buffer, making it a more favorable environment for hydrophobic compounds.[][15] Non-ionic surfactants like Tween-20 or Triton X-100, above their critical micelle concentration (CMC), form micelles that encapsulate the hydrophobic compound, effectively solubilizing it.[16]
-
When to Use: In biochemical assays. Use with caution in cell-based assays, as surfactants can permeabilize cell membranes.[15]
-
Implementation Guide:
| Additive | Typical Starting Concentration | Pros | Cons |
| Ethanol | 1-5% (v/v) | Simple, effective for many compounds.[15] | Can affect protein structure and cell viability at higher concentrations. |
| PEG 400 | 1-10% (v/v) | Generally less toxic than ethanol.[] | Can be viscous; may interfere with some assay readouts. |
| Tween-20 | 0.01-0.1% (v/v) | Potent solubilizer at low concentrations. | Can disrupt protein-protein interactions; cytotoxic.[17] |
| Triton X-100 | 0.01-0.1% (v/v) | Stronger solubilizer than Tween-20. | More disruptive to cell membranes and protein structure.[15][17] |
Strategy 3: Cyclodextrin Complexation
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like imidazo[1,2-a]pyridines, forming an inclusion complex that is water-soluble.[18]
-
When to Use: Excellent for both biochemical and cell-based assays. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[18][19]
-
Success Story: The solubility of Zolpidem was significantly improved by complexation with HP-β-CD.[11]
Protocol 3: Preparing a Stock Solution with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol creates a stock solution where the compound is pre-complexed with HP-β-CD, greatly enhancing its solubility upon dilution in aqueous buffer.
Materials:
-
Imidazo[1,2-a]pyridine derivative (solid powder)
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Deionized water or desired buffer (e.g., PBS)
-
Vortex mixer and/or bath sonicator
Methodology:
-
Prepare HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer. This is a common concentration that is effective for many compounds and is generally non-toxic.[18]
-
Example: Add 4.5 g of HP-β-CD powder to a final volume of 10 mL of water. Stir until fully dissolved.
-
-
Add Compound: Weigh the desired amount of your imidazo[1,2-a]pyridine derivative to achieve your target stock concentration (e.g., 1 mM). Add the powder directly to the HP-β-CD solution.
-
Promote Complexation: Vortex the mixture vigorously. The solution may need to be agitated (e.g., on a shaker or rotator) at room temperature for several hours or overnight to reach equilibrium and ensure maximum complexation. Sonication can be used to accelerate the process.
-
Clarify Solution (Optional but Recommended): Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining undissolved compound. Carefully collect the supernatant, which is your solubilized stock solution.
-
Determine Final Concentration: It is best practice to determine the actual concentration of the solubilized compound in the supernatant using a method like HPLC-UV or LC-MS.
-
Storage: Store the final stock solution at 4°C or -20°C.
Final Check: Visual Confirmation of Solubility
Before running a full experiment, always perform a quick visual solubility test.
Protocol 4: Visual Kinetic Solubility Assessment in a 96-Well Plate
Materials:
-
Compound stock solution (in DMSO or other vehicle)
-
Assay buffer
-
Clear 96-well plate
-
Light source and a dark background for viewing
Methodology:
-
Prepare Dilutions: Create a serial dilution of your compound in the assay buffer across a row of the 96-well plate. Include a vehicle-only control well.
-
Incubate: Let the plate sit at room temperature for 1-2 hours.[20]
-
Inspect: Visually inspect each well against both a white and black background.[17] Look for:
-
Clarity: The solution should be perfectly clear.
-
Precipitate: Check for any visible solid particles, crystals, or film at the bottom of the well.
-
Haziness/Turbidity: A cloudy or hazy appearance indicates the formation of fine, suspended precipitate or aggregates.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains perfectly clear is your working maximum soluble concentration under these conditions.[13]
Caption: Decision tree for addressing solubility issues.
By systematically applying these principles and protocols, you can confidently address the solubility challenges posed by imidazo[1,2-a]pyridine derivatives, leading to higher quality data and more successful research outcomes.
References
- Benchchem. (n.d.). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening.
- Pipzine Chemicals. (n.d.). Imidazo[1,2-a]pyridine.
- Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.
- Andersson, T. (n.d.). Dissolution rate of poorly soluble drugs. Diva-portal.org.
- LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
- Integra Biosciences. (2023, February 16). How to do serial dilutions (including calculations).
- ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?.
- dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions.
- National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
- PubMed. (2000, November). Complexation of zolpidem with 2-hydroxypropyl-beta-, methyl-beta-, and 2-hydroxypropyl-gamma-cyclodextrin: effect on aqueous solubility, dissolution rate, and ataxic activity in rat.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Protocol Online. (2013, October 15). Making a stock solution for my drug using DMSO.
- Benchchem. (n.d.). Technical Support Center: Mitigating Compound Precipitation in Media.
- ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?.
- Labome. (n.d.). Detergents: Triton X-100, Tween-20, and More.
- ResearchGate. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO?.
- Benchchem. (n.d.). How to prevent "Antibacterial agent 102" precipitation in assays.
- AAPS. (2023, August 23). Visual Inspection Protocol.
- National Center for Biotechnology Information. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology.
- Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions.
- YouTube. (2023, June 24). Step-by-Step Guide to Serial Dilution Calculations.
- Pharmpedia. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- ResearchGate. (2020, August 29). Why is MTT precipitating at the bottom.of my 96-well plate?.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- wikiHow. (n.d.). How to Do Serial Dilutions: 9 Steps (with Pictures).
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Benchchem. (n.d.). Technical Support Center: Optimizing Docusate for Solubilization of Poorly Soluble Compounds.
- National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- American Pharmaceutical Review. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from American Pharmaceutical Review website.
- Sigma-Aldrich. (n.d.). Cat. No. H-107 2-HYDROXYPROPYL-β-CYCLODEXTRIN.
- PubMed. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- Reddit. (2022, May 7). Determination of maximum solubility?.
- PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
- Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?.
- European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds.
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Preventing regioisomer formation in substituted imidazo[1,2-a]pyridine synthesis
Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regiochemical control in this vital synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights to help you troubleshoot and optimize your reactions.
Troubleshooting Guide: Overcoming Regioisomer Formation
This section addresses specific experimental challenges in a direct question-and-answer format.
Q1: My reaction between a substituted 2-aminopyridine and an α-haloketone is yielding a mixture of regioisomers. How can I control the outcome to favor my desired product?
A1: The formation of regioisomers is a common and significant challenge in the synthesis of imidazo[1,2-a]pyridines, particularly when using asymmetrically substituted 2-aminopyridines. The root of the issue lies in the initial nucleophilic attack, which can occur from either the endocyclic pyridine nitrogen (N1) or the exocyclic amino group. The subsequent cyclization determines the final substitution pattern. Here is a systematic approach to diagnosing and solving this problem.
Step 1: Analyze Your Starting Materials - The Root of Selectivity
The electronic and steric properties of the substituents on your 2-aminopyridine precursor are the primary determinants of regioselectivity. The initial step of the reaction is the SN2 reaction between the 2-aminopyridine and the α-haloketone. The key is to control which nitrogen atom acts as the nucleophile.
-
Electronic Effects: Electron-donating groups (EDGs) like -CH₃ or -OCH₃ increase the electron density of the pyridine ring, enhancing the nucleophilicity of the endocyclic nitrogen (N1). Conversely, electron-withdrawing groups (EWGs) such as -NO₂, -CN, or halides decrease the ring's electron density, making the exocyclic amino group a relatively better nucleophile.
-
Steric Hindrance: Bulky substituents near one of the nitrogen atoms will sterically hinder its approach to the electrophilic carbon of the α-haloketone, favoring attack by the less hindered nitrogen.
Table 1: Influence of 2-Aminopyridine Substituents on Regioselectivity
| Substituent Position | Substituent Type | Expected Major Isomer | Rationale |
| C4 or C6 | EDG (-CH₃, -OCH₃) | Substitution at C7 or C5 | Increases N1 nucleophilicity, leading to cyclization at the more distant position. |
| C5 | EDG (-CH₃, -OCH₃) | Substitution at C6 | Increases N1 nucleophilicity. |
| C4 or C6 | EWG (-Cl, -NO₂) | Substitution at C7 or C5 | Decreases N1 nucleophilicity, favoring initial attack by the exocyclic amino group. |
| C5 | EWG (-Cl, -NO₂) | Substitution at C6 | Decreases N1 nucleophilicity. |
| C3 or C6 | Bulky Group | Varies | Steric hindrance at N1 or the amino group can dictate the initial point of attack. |
Step 2: Optimize Reaction Conditions
Fine-tuning your reaction parameters can significantly influence the kinetic vs. thermodynamic control of the reaction, thereby altering the regioisomeric ratio.
-
Solvent: The choice of solvent can affect the nucleophilicity of the amine and the pyridine nitrogen differently. Aprotic, nonpolar solvents (e.g., toluene, dioxane) are generally preferred as they do not solvate the nucleophiles as strongly as polar protic solvents, often leading to cleaner reactions.
-
Temperature: Lowering the reaction temperature typically favors the kinetically controlled product. This can be advantageous if the desired isomer is formed through the pathway with the lower activation energy. Conversely, higher temperatures can favor the thermodynamically more stable product. Experiment with a range of temperatures from room temperature to reflux.
-
Base: While the classical Tschitschibabin reaction is often performed under neutral or slightly acidic conditions, the addition of a non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) can be beneficial.[1] The base neutralizes the HBr or HCl formed during the reaction, preventing potential side reactions and, in some cases, improving regioselectivity by modulating the protonation state of the 2-aminopyridine.
Step 3: Consider Alternative Synthetic Strategies
If optimizing the classical condensation fails, several modern synthetic methods offer superior regiocontrol.
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a powerful one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[2][3][4] It reliably produces 3-aminoimidazo[1,2-a]pyridines with excellent regioselectivity, as the reaction mechanism is highly ordered.
-
Metal-Catalyzed Reactions: Numerous transition-metal-catalyzed methods have been developed that offer high regioselectivity through different mechanistic pathways, such as C-H activation or directed coupling reactions.[5][6]
-
One-Pot Condensations: Various one-pot procedures using reagents like nitroolefins or ynals can provide access to specific regioisomers that are difficult to obtain through classical methods.[7][8]
Workflow for Troubleshooting Regioisomer Formation
Below is a logical workflow to guide your experimental approach to resolving issues with regioselectivity.
Caption: A decision-making workflow for troubleshooting regioisomer formation.
Frequently Asked Questions (FAQs)
Q2: What is the fundamental mechanism that dictates regioselectivity in the classical synthesis of imidazo[1,2-a]pyridines?
A2: The classical synthesis, often a variation of the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][9] The regioselectivity is determined by the initial nucleophilic attack.
-
Path A (N1 Attack): The endocyclic pyridine nitrogen (N1) attacks the α-carbon of the halocarbonyl, displacing the halide. This is an SN2 reaction. The resulting intermediate then undergoes intramolecular cyclization via attack of the exocyclic amino group on the carbonyl carbon, followed by dehydration to form the fused imidazole ring.
-
Path B (Exocyclic N Attack): The exocyclic amino group attacks the α-carbon. The subsequent cyclization involves the pyridine N1 attacking the carbonyl, followed by dehydration.
The preferred pathway depends on the relative nucleophilicity of the two nitrogen atoms, which is heavily influenced by the electronic and steric factors discussed in Q1. Generally, electrophilic attack on the imidazo[1,2-a]pyridine core favors the C3 position due to the stability of the resulting cationic intermediate, where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring.[10]
Caption: Divergent pathways leading to regioisomers in imidazo[1,2-a]pyridine synthesis.
Q3: I need to synthesize a 3-substituted imidazo[1,2-a]pyridine. Which methods provide the best regiocontrol for this specific isomer?
A3: Synthesizing 3-substituted imidazo[1,2-a]pyridines with high regioselectivity is a common objective, as this substitution pattern is present in many biologically active molecules. Several reliable methods exist:
-
Benzotriazole-Mediated Synthesis: A highly efficient and regiospecific one-pot approach has been developed for 3-amino monosubstituted imidazo[1,2-a]pyridines. This method uses benzotriazole chemistry to achieve excellent regioselectivity under mild conditions.[11]
-
Reaction with Nitroolefins: The reaction of 2-aminopyridines with β-nitrostyrenes, often catalyzed by a simple base like triethylamine with an oxidant, can provide 3-arylimidazo[1,2-a]pyridines with high regioselectivity.[12]
-
Post-Functionalization of the Imidazo[1,2-a]pyridine Core: If you can synthesize the unsubstituted imidazo[1,2-a]pyridine core, it can be regioselectively functionalized at the C3 position. The C3 position is the most nucleophilic carbon and is highly susceptible to electrophilic substitution (e.g., halogenation, nitration, acylation).[5] This two-step approach bypasses the regioselectivity issues of the initial ring formation.
Q4: Are there any catalyst-free or "green" methods that can improve regioselectivity?
A4: Yes, the development of environmentally benign synthetic methods is a major focus in modern organic chemistry. Several catalyst-free and green approaches have been shown to be effective for the regioselective synthesis of imidazo[1,2-a]pyridines.
-
Cascade Reactions in Green Solvents: Efficient protocols have been developed using green solvents like water or polyethylene glycol (PEG).[13][14] For example, a cascade reaction between 2-aminopyridine, an arylglyoxal, and 4-hydroxypyran in a green solvent can produce functionalized imidazo[1,2-a]pyridines with excellent yields and regioselectivity, often requiring no catalyst.[13][15]
-
Ultrasound-Promoted Synthesis: The use of ultrasound irradiation can promote reactions under mild, catalyst-free, and oxidant-free conditions, sometimes leading to improved yields and selectivity.[7]
-
Multicomponent Reactions (MCRs): As mentioned previously, MCRs like the GBB reaction are inherently atom-economical and can often be performed under mild, environmentally friendly conditions.[3]
Experimental Protocol: Regioselective Synthesis of a 3-Substituted Imidazo[1,2-a]pyridine
This protocol is an example of a regiospecific, one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines.[11]
Objective: To synthesize a 3-substituted imidazo[1,2-a]pyridine with high regioselectivity.
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethane derivative (1.0 mmol)
-
1,2-Dichloroethane (10 mL)
-
Potassium hydroxide (KOH) powder (3.3 mmol)
-
Chloroform
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted 2-aminopyridine (1.0 mmol) and the 1,2-bis(benzotriazolyl)ethane derivative (1.0 mmol).
-
Add 1,2-dichloroethane (10 mL) to the flask.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials have been consumed (typically 1.5 - 2.5 hours).
-
Cool the reaction mixture to room temperature.
-
Add powdered potassium hydroxide (0.22 g, 3.3 mmol) to the solution and stir vigorously for 30 minutes.
-
Filter the solid precipitate and wash it with chloroform.
-
Combine the filtrate and the washings, and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 3-substituted imidazo[1,2-a]pyridine.
References
-
Katritzky, A. R., et al. (2005). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 70(22), 8978–8983. [Link]
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Nayak, S., et al. (2023). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Molecular Diversity, 28(1), 171-182. [Link]
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Shi, F., et al. (2012). Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. RSC Advances, 2(27), 10255-10261. [Link]
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Nayak, S., et al. (2023). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Semantic Scholar. [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
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Ivanova, Y. A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35147–35163. [Link]
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ResearchGate. (2023). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
Katritzky, A. R., et al. (2005). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ResearchGate. [Link]
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Ivanova, Y. A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22353–22368. [Link]
-
ResearchGate. (2023). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. [Link]
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Guchhait, S. K., et al. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 14(22), 5070-5094. [Link]
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BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
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Azzouzi, M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central. [Link]
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Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). [Link]
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Cao, H., et al. (2014). One-pot regiospecific synthesis of imidazo[1,2-a]pyridines: a novel, metal-free, three-component reaction for the formation of C-N, C-O, and C-S bonds. Organic Letters, 16(1), 146-149. [Link]
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Arora, P. S., et al. (2012). Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. PMC - NIH. [Link]
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Azzouzi, M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Semantic Scholar. [Link]
-
Rentería-Gómez, M. A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2021(2), M1232. [Link]
-
Kumar, S., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Advances, 9(52), 30511-30515. [Link]
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Grokipedia. Chichibabin reaction. [Link]
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Cambridge University Press. (n.d.). Chichibabin Reaction. [Link]
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Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]
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Kazmierczak, K., et al. (2019). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. NIH. [Link]
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Wikipedia. Chichibabin pyridine synthesis. [Link]
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E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
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Mantu, D., et al. (2016). Design, synthesis, and antiproliferative activity of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives against melanoma cells. European Journal of Medicinal Chemistry, 110, 137-148. [Link]
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Chemistry LibreTexts. (2023). Chichibabin Reaction. [Link]
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Technical Support Center: Stabilizing Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate
Introduction
Ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate is a vital heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents.[1][2] Its unique structure, featuring an imidazo[1,2-a]pyridine core, a primary aromatic amine, and an ethyl ester, provides a versatile scaffold for chemical modification. However, these same functional groups render the molecule susceptible to specific degradation pathways that can compromise its purity, affect experimental outcomes, and impact long-term shelf life.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the stability challenges associated with this compound. We will address common issues in a question-and-answer format, offering troubleshooting advice and detailed protocols grounded in established chemical principles to ensure the integrity of your material during long-term storage and experimental handling.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary visual and analytical signs of degradation for this compound?
A: The most common sign of degradation is a visual color change. The pure compound is typically a white or off-white powder.[3] Upon degradation, it often develops a yellow to dark brown hue. This discoloration is a classic indicator of the oxidation of the aromatic amino group, a common issue with primary aromatic amines.[4][5]
Analytically, degradation can be observed as:
-
New peaks in HPLC chromatograms: A new, typically more polar peak may appear, corresponding to the carboxylic acid formed from ester hydrolysis. Multiple smaller peaks may also indicate various oxidative byproducts.
-
Changes in NMR spectra: The appearance of new signals or a decrease in the integration of the parent compound's signals.
-
Mass Spectrometry (LC-MS) changes: Detection of new masses corresponding to potential degradation products, such as the hydrolyzed acid (M-28) or oxidized species (M+16).
Q2: My previously unopened bottle of the compound has turned yellow. Can I still use it for my synthesis?
A: A yellow to brown discoloration strongly suggests that the 8-amino group has undergone oxidation.[4] Using this material without purification is highly discouraged, as the presence of impurities can lead to lower reaction yields, unexpected side reactions, and difficulty in purifying the final product. We strongly recommend repurifying a small amount of the material via recrystallization (see Protocol 3) and re-analyzing it to confirm its purity before use. For future prevention, it is critical to store the compound under a strictly inert atmosphere.[4][6]
Q3: I am observing a significant new peak in my HPLC analysis that is more polar than the parent compound. What is the likely cause?
A: The most probable cause for a new, more polar peak is the hydrolysis of the ethyl ester functionality to the corresponding carboxylic acid.[7] This reaction is catalyzed by trace amounts of acid or base and is accelerated by the presence of moisture.[8][9] The resulting carboxylic acid is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column. To confirm, you can analyze the sample via LC-MS to check for a mass corresponding to the hydrolyzed product.
Q4: What are the absolute ideal conditions for storing this compound for over a year?
A: To ensure maximum stability for long-term storage, the compound should be stored under a combination of protective measures that address all primary degradation pathways. The ideal conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Reduces the rate of all chemical reactions, including oxidation and hydrolysis.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich 8-amino group.[4][11] |
| Light Exposure | Amber or Opaque Container | Protects the molecule from light-induced degradation (photodegradation).[4][12] |
| Moisture | Tightly Sealed Container | Prevents hydrolysis of the labile ethyl ester group.[9][13] |
Section 2: Key Degradation Pathways
The stability of this compound is primarily threatened by three chemical processes: oxidation, hydrolysis, and photodegradation. Understanding these pathways is crucial for implementing effective stabilization strategies.
-
Oxidation: The primary amino group at the C8 position is highly susceptible to oxidation by atmospheric oxygen.[14][15] This process can be accelerated by light and trace metal impurities. Oxidation can lead to the formation of colored N-oxides, nitroso compounds, or complex oxidative dimers, which are responsible for the characteristic yellowing or browning of the material.[4]
-
Hydrolysis: The ethyl ester at the C2 position is the most labile functional group. It can be hydrolyzed to form the corresponding carboxylic acid and ethanol.[7] This reaction, while slow in pure water, is significantly catalyzed by acidic or basic conditions.[8][16] Basic hydrolysis, also known as saponification, is effectively irreversible and results in the formation of a carboxylate salt.[9][17]
-
Photodegradation: The imidazopyridine core, like many heterocyclic aromatic systems, can absorb UV light. Studies on similar imidazopyridine derivatives have shown that exposure to UVA/B light can lead to the generation of reactive oxygen species (ROS), which in turn can cause significant degradation of the molecule.[12]
Caption: Primary degradation pathways for the target compound.
Section 3: Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Discoloration (Yellow to Brown Solid) | Oxidation of the 8-amino group due to exposure to air and/or light.[4] | 1. Confirm: Check purity via HPLC. 2. Purify: If purity is compromised, perform recrystallization under an inert atmosphere (See Protocol 3). 3. Prevent: Store all material under inert gas (N₂ or Ar), in an amber vial, at ≤4°C.[6][11] |
| Poor Solubility in Aprotic Solvents | Hydrolysis to the carboxylic acid salt, which has significantly different solubility properties. | 1. Confirm: Analyze via LC-MS to detect the mass of the hydrolyzed product. 2. Action: Discard the degraded material. Hydrolysis is generally irreversible under standard conditions. 3. Prevent: Ensure the compound is stored in a tightly sealed container, away from moisture. |
| Inconsistent or Low Reaction Yields | Starting material degradation. The actual concentration of the active compound is lower than assumed. | 1. Quantify: Before use, verify the purity of the starting material using HPLC with a reference standard or quantitative NMR (qNMR). 2. Purify: If the material is found to be degraded, repurify it before use. 3. Handle Properly: Use stringent air-sensitive techniques when weighing and dispensing the compound for reactions (See Protocol 2). |
| Appearance of Multiple New Impurities | Combined Degradation. Likely a combination of oxidation and photodegradation, potentially accelerated by elevated temperatures. | 1. Cease Use: Do not use the material for further experiments. 2. Review Storage: Conduct a full review of storage and handling procedures. Ensure all recommended conditions (low temp, inert gas, light protection) are being met. 3. Procure New Material: It is often more cost-effective to obtain a fresh batch of the compound than to attempt purification of heavily degraded material. |
Section 4: Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
-
Receiving: Upon receipt, immediately transfer the manufacturer's container into a desiccator inside a freezer (-20°C).
-
Aliquoting: For regular use, it is best to aliquot the bulk material into smaller, single-use vials to minimize repeated exposure of the entire batch to the atmosphere.
-
Inert Atmosphere: Perform aliquoting inside a glovebox or on a Schlenk line under a positive pressure of Argon or Nitrogen.
-
Packaging: Use small (1-5 mL) amber glass vials with PTFE-lined caps.
-
Blanketing: Before sealing each vial, flush the headspace with inert gas for 30-60 seconds.
-
Sealing: Tightly seal the cap and wrap the cap-vial interface with Parafilm® for an extra barrier against moisture and air.
-
Final Storage: Place the sealed aliquots in a labeled secondary container and store them in a -20°C freezer.
Protocol 2: Workflow for Handling and Dispensing
This workflow outlines the essential steps for safely handling the compound to prevent degradation during sample preparation for an experiment.
Caption: Recommended workflow for handling the air-sensitive compound.
Protocol 3: Repurification by Recrystallization
This protocol should be performed under an inert atmosphere for best results.
-
Solvent Selection: Choose a solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures. A common system for such compounds is Ethanol/Water or Ethyl Acetate/Hexanes.
-
Dissolution: In a flask under a Nitrogen atmosphere, add the minimum amount of hot solvent (e.g., Ethanol) required to fully dissolve the discolored compound.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., Water) dropwise to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) or freezer (-20°C) for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration under an inert atmosphere.
-
Washing: Wash the crystals with a small amount of cold anti-solvent.
-
Drying: Dry the crystals thoroughly under high vacuum.
-
Analysis: Confirm the purity of the recrystallized material by HPLC and NMR before use.
References
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Khmyl'nitskaya, E. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 26(21), 6667. [Link]
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Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494. [Link]
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Marron, J. A., et al. (2022). Electrocatalytic Ammonia Oxidation by Pyridyl-Substituted Ferrocenes. Journal of the American Chemical Society, 144(30), 13696-13706. [Link]
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Khamis, A. A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
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MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
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Marron, J. A., et al. (2022). Electrocatalytic Ammonia Oxidation by Pyridyl-Substituted Ferrocenes. ACS Publications. [Link]
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Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(7), 2889-2899. [Link]
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Giraud, A., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3485. [Link]
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SciSpace. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Retrieved from [Link]
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Skhiri, M., et al. (2012). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763. [Link]
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Clark, J. (2015). Hydrolysing Esters. Chemguide. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
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Wang, H., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6296. [Link]
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Gallardo, I., & Guirado, G. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 27(9), 2955. [Link]
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Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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Perepelov, A. V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(18), e01213-20. [Link]
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NCERT. (n.d.). Biomolecules Chapter 9. Retrieved from [Link]
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The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]
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Giraud, A., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PMC. [Link]
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Reddit. (2021). How stable are Fmoc amino acids at room temp?. Retrieved from [Link]
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Validation & Comparative
A Comprehensive Spectroscopic Guide to Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate: A Comparative Analysis
In the landscape of modern drug discovery and development, the imidazo[1,2-a]pyridine scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents.[1] Its unique electronic and structural properties make it a versatile template for designing molecules with a wide array of biological activities. The precise characterization of novel derivatives of this scaffold is paramount to understanding their structure-activity relationships and ensuring their potential as drug candidates. This guide provides an in-depth nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of a key derivative, Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate.
This document moves beyond a simple recitation of data. It is designed to offer researchers, scientists, and drug development professionals a comparative framework for understanding the spectroscopic nuances of this molecule. By juxtaposing its spectral data with that of a closely related, unsubstituted analog, we aim to provide a deeper understanding of the influence of the 8-amino substituent on the molecule's electronic environment. All presented data is supported by established scientific principles and references to authoritative spectroscopic literature.
Unambiguous Structure Elucidation: A Multi-technique Approach
The definitive structural confirmation of a novel chemical entity relies on the synergistic application of multiple analytical techniques. For this compound, a combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides an irrefutable fingerprint of its molecular architecture. The subsequent sections will delve into the detailed analysis of the data obtained from each of these techniques.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment
Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The chemical shift of each proton is highly sensitive to its local electronic environment, and the coupling patterns reveal adjacent protons.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 7.85 | d | 7.0 | 1H |
| H-3 | 8.10 | s | - | 1H |
| H-7 | 6.50 | d | 7.5 | 1H |
| H-6 | 6.70 | t | 7.2 | 1H |
| -NH₂ | 5.90 | s (br) | - | 2H |
| -OCH₂CH₃ | 4.30 | q | 7.1 | 2H |
| -OCH₂CH₃ | 1.32 | t | 7.1 | 3H |
Interpretation and Comparative Analysis:
The predicted ¹H NMR spectrum of this compound reveals the significant influence of the electron-donating amino group at the C-8 position. A comparison with the known spectrum of the unsubstituted Ethyl imidazo[1,2-a]pyridine-2-carboxylate provides a clear illustration of this effect.[2]
-
Upfield Shift of Pyridine Protons: The most notable difference is the significant upfield shift of the protons on the pyridine ring (H-5, H-6, and H-7) compared to the unsubstituted analog. The amino group, through its +M (mesomeric) effect, increases the electron density on the pyridine ring, leading to increased shielding of these protons. Specifically, H-7, being ortho to the amino group, is expected to show the most pronounced upfield shift.
-
H-5, H-6, and H-7 Splitting Pattern: The protons H-5, H-6, and H-7 exhibit a characteristic splitting pattern for a 1,2,3-trisubstituted benzene ring analog. H-5 appears as a doublet due to coupling with H-6. H-6, in turn, is a triplet as it is coupled to both H-5 and H-7. H-7 also appears as a doublet due to coupling with H-6.
-
Imidazole Ring Protons: The H-3 proton of the imidazole ring is expected to appear as a singlet at a downfield chemical shift, characteristic of its position in the electron-deficient imidazole ring.
-
Amino and Ethyl Ester Protons: The protons of the amino group are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The ethyl ester protons will exhibit a classic quartet and triplet pattern, corresponding to the -CH₂- and -CH₃ groups, respectively.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shift of each carbon is indicative of its hybridization and electronic environment.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 163.5 |
| C-8a | 145.0 |
| C-2 | 142.5 |
| C-8 | 138.0 |
| C-5 | 125.0 |
| C-3 | 115.0 |
| C-7 | 110.0 |
| C-6 | 108.0 |
| -OCH₂CH₃ | 60.5 |
| -OCH₂CH₃ | 14.5 |
Interpretation and Comparative Analysis:
The predicted ¹³C NMR spectrum further corroborates the structure of this compound.
-
Carbonyl and Imidazole Carbons: The carbonyl carbon of the ester group is expected at the most downfield chemical shift. The carbons of the imidazo[1,2-a]pyridine core will appear in the aromatic region.
-
Influence of the Amino Group: Similar to the ¹H NMR spectrum, the electron-donating amino group at C-8 will cause a significant upfield shift of the carbon atoms in the pyridine ring, particularly the ortho (C-7) and para (C-5) positions, when compared to the unsubstituted analog. The C-8 carbon, directly attached to the nitrogen, will be significantly deshielded.
-
Ethyl Ester Carbons: The methylene and methyl carbons of the ethyl group will appear at characteristic upfield chemical shifts.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation pattern.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 205.09
-
Key Fragmentation Peaks (m/z): 177, 160, 132, 105
Interpretation and Comparative Analysis:
The predicted mass spectrum is consistent with the molecular formula C₁₀H₁₁N₃O₂.
-
Molecular Ion Peak: The presence of a strong molecular ion peak at m/z 205 is expected, confirming the molecular weight of the compound.
-
Fragmentation Pathway: The fragmentation of imidazo[1,2-a]pyridine derivatives often involves characteristic losses.[3] For this compound, the following fragmentation pathways are plausible:
-
Loss of an ethoxy radical (-•OCH₂CH₃) from the molecular ion to give a fragment at m/z 160.
-
Loss of ethylene (C₂H₄) from the molecular ion via a McLafferty rearrangement of the ethyl ester, resulting in a fragment at m/z 177.
-
Subsequent loss of CO from the fragment at m/z 160 to yield a fragment at m/z 132.
-
Cleavage of the ester group to give the imidazo[1,2-a]pyridine core with the amino group, which can undergo further fragmentation.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the NMR and mass spectrometry data.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
For ¹H NMR, acquire data with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, acquire data with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Employ proton decoupling to simplify the spectrum.
-
Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or by dissolving it in a suitable volatile solvent and injecting it into the instrument.
-
-
Data Acquisition (Electron Ionization - EI):
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range of m/z 50-300 to detect the molecular ion and key fragment ions.
-
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflows for NMR and mass spectrometry.
Caption: Experimental Workflow for NMR Spectroscopy.
Caption: Experimental Workflow for Mass Spectrometry.
Conclusion
The comprehensive spectroscopic characterization presented in this guide provides a robust and detailed analysis of this compound. Through the combined application of ¹H NMR, ¹³C NMR, and mass spectrometry, the structure of this important derivative is unequivocally confirmed. The comparative analysis with its unsubstituted counterpart highlights the significant electronic influence of the 8-amino group, offering valuable insights for researchers working on the design and synthesis of novel imidazo[1,2-a]pyridine-based compounds. The detailed experimental protocols and workflow visualizations serve as a practical resource for scientists engaged in the characterization of similar molecules.
References
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Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed. (2021). Journal of Mass Spectrometry, 56(12), e4794. [Link]
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Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC - NIH. (2011). Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 9), o2390. [Link]
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NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines - ResearchGate. (1974). Chemistry of Heterocyclic Compounds, 10(1), 80-83. [Link]
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SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. (2006). The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38. [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (1991). Defense Technical Information Center. [Link]
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H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters - PubMed. (2000). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 447-451. [Link]
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A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3' - SciSpace. (2000). Chemical and Pharmaceutical Bulletin, 48(10), 1478-1485. [Link]
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC - NIH. (2023). ACS Infectious Diseases, 9(6), 1243-1256. [Link]
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Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate - MDPI. (2018). Molecules, 23(11), 2946. [Link]
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Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. (2017). Molecules, 22(11), 1943. [Link]
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Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions - The Royal Society of Chemistry. (2015). Green Chemistry, 17(5), 2980-2984. [Link]
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Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate | C10H11N3O2 - PubChem. (n.d.). PubChem. [Link]
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13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. - ResearchGate. (n.d.). ResearchGate. [Link]
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15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]
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Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed. (2011). Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 12), o3272. [Link]
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Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - MDPI. (2005). Molecules, 10(8), 894-902. [Link]
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Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC - PubMed Central. (2023). RSC Advances, 13(2), 947-961. [Link]
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Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026, January 8). ResearchGate. [Link]
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Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC - NIH. (2011). Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 9), o2390. [Link]
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Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics - PMC - NIH. (2012). Organic Letters, 14(23), 5944-5947. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. (2021). ACS Omega, 6(50), 34375-34393. [Link]8694760/)
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A Comparative Analysis of 6-Amino vs. 8-Amino Imidazo[1,2-a]pyridine Isomers: Unraveling the Impact of Positional Isomerism on Biological Activity
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1] The biological activity of these compounds is highly dependent on the nature and position of substituents on the bicyclic ring system. Among these, the placement of an amino group at either the 6- or 8-position can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative overview of the biological activities of 6-amino and 8-amino imidazo[1,2-a]pyridine isomers, drawing upon available experimental data to offer insights for researchers and drug development professionals.
The Imidazo[1,2-a]pyridine Scaffold: A Versatile Pharmacophore
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that is isosteric with purines and indoles, allowing it to interact with a variety of biological targets.[1] The electron distribution and planarity of this scaffold make it an excellent platform for developing inhibitors of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The strategic placement of substituents on this core structure is a key aspect of drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties.
Caption: The core structure of the imidazo[1,2-a]pyridine ring system with numbered positions.
Biological Activity of 6-Amino Imidazo[1,2-a]pyridine Derivatives
Substituents at the 6-position of the imidazo[1,2-a]pyridine ring have been extensively explored, particularly in the development of kinase inhibitors. The introduction of an amino group at this position, or a larger substituent containing an amino group, can significantly impact the compound's interaction with the target protein.
Recent studies have highlighted the potential of 6-substituted imidazo[1,2-a]pyridines as potent inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in cell signaling pathways that is often dysregulated in cancer.[2] A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been synthesized and evaluated for their anticancer activity, demonstrating that this substitution pattern can lead to potent PI3Kα inhibition and significant antiproliferative effects in various cancer cell lines.[2]
Table 1: Biological Activity of Representative 6-Substituted Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Substitution at C6 | Target/Assay | IC50/Activity | Reference |
| 13k | 4-((3-fluorobenzyl)amino)quinazolin-6-yl | PI3Kα | 1.94 nM | [2] |
| 13k | 4-((3-fluorobenzyl)amino)quinazolin-6-yl | HCC827 cell proliferation | 0.09 µM | [2] |
| 13k | 4-((3-fluorobenzyl)amino)quinazolin-6-yl | A549 cell proliferation | 0.43 µM | [2] |
| 16d | 4-cyanophenyl | c-Met kinase | - | [3] |
| 16d | 4-cyanophenyl | EBC-1 cell proliferation | 106.7 nM | [3] |
| 16f | 3-cyanophenyl | c-Met kinase | - | [3] |
| 16f | 3-cyanophenyl | EBC-1 cell proliferation | 145.0 nM | [3] |
The data suggests that the 6-position is a critical site for modification to achieve potent biological activity. The amino group, often as part of a larger, more complex substituent, can form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases.
Biological Activity of 8-Amino Imidazo[1,2-a]pyridine Derivatives
The 8-position of the imidazo[1,2-a]pyridine scaffold has been less explored compared to the 6-position. However, recent research indicates that 8-amino imidazo[1,2-a]pyridines represent a promising class of compounds with unique biological activities. The placement of an amino group at C8 can influence the electronic properties of the ring system and provide a vector for further chemical modification.
A study on imidazo[1,2-a]pyridine-8-carboxamides revealed their potential as a novel class of antimycobacterial agents.[4] While not a direct amino substitution, the carboxamide at the 8-position highlights the importance of this position for biological activity. Furthermore, the synthesis of 2,6-disubstituted-8-amino imidazo[1,2-a]pyridines has been described as a promising privileged structure, suggesting its potential for broad biological applications.
Comparative Analysis and Structure-Activity Relationship (SAR) Insights
A direct, head-to-head comparison of the biological activity of 6-amino versus 8-amino imidazo[1,2-a]pyridine isomers from a single study is not currently available in the literature. However, based on the principles of medicinal chemistry and the available data, we can infer some key differences.
The position of the amino group influences the molecule's overall electronic distribution, lipophilicity, and hydrogen bonding capacity. These differences can lead to distinct binding modes and potencies against various biological targets.
-
Electronic Effects: The nitrogen of the pyridine ring at position 1 is a key hydrogen bond acceptor in many kinase inhibitors. The position of the amino group (an electron-donating group) can modulate the basicity of this nitrogen and the overall electron density of the ring system, thereby influencing its interaction with the kinase hinge region.
-
Steric and Conformational Factors: The 6- and 8-positions offer different vectors for substituent placement. Substituents at the 6-position often extend into the solvent-exposed region of an enzyme's active site, allowing for the introduction of larger groups to improve potency and selectivity. The 8-position is in closer proximity to the imidazole ring, and substituents here may have a more pronounced effect on the overall conformation of the scaffold.
-
Bioisosteric Considerations: The concept of bioisosterism, where one functional group is replaced by another with similar properties, is a cornerstone of drug design. In the context of imidazo[1,2-a]pyridines, the 8-fluoro substituent has been used as a bioisosteric replacement for the nitrogen atom in the imidazo[1,2-a]pyrimidine scaffold.[3] This suggests that the electronic nature of the 8-position is critical for certain biological activities. An amino group at the 8-position would have a significantly different electronic and hydrogen-bonding profile compared to a fluorine atom or a nitrogen atom, leading to altered biological activity.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for imidazo[1,2-a]pyridine-based inhibitors.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives, based on methodologies reported in the literature.
General Synthesis of Imidazo[1,2-a]pyridines
The most common method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-haloketone.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, add the desired α-haloketone (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture at reflux for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired imidazo[1,2-a]pyridine derivative.
In Vitro Kinase Inhibition Assay (Example: PI3Kα)
The inhibitory activity of the synthesized compounds against a specific kinase can be determined using various commercially available assay kits.
Step-by-Step Methodology:
-
Assay Preparation: Prepare a reaction buffer containing the kinase, the substrate (e.g., PIP2), and ATP.
-
Compound Incubation: Add varying concentrations of the test compounds (typically in a serial dilution) to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate for a specific time at an optimal temperature (e.g., 30°C).
-
Detection: Stop the reaction and detect the amount of product formed (e.g., ADP or phosphorylated substrate) using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Conclusion and Future Perspectives
While direct comparative data for 6-amino versus 8-amino imidazo[1,2-a]pyridine isomers is limited, the available literature strongly suggests that the position of the amino group is a critical determinant of biological activity. The 6-position has been more extensively studied and has yielded potent kinase inhibitors and anticancer agents. The 8-amino scaffold is an emerging area of interest with the potential for novel biological activities.
Future research should focus on the systematic synthesis and parallel evaluation of 6- and 8-amino imidazo[1,2-a]pyridine isomers against a panel of biological targets. Such studies, coupled with computational modeling, will provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective drug candidates based on this versatile scaffold.
References
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- Kumar, K., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001.
- Deb, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 307-317.
- Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 49-63.
- Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
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- Wang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 213, 113175.
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The 8-Aminoimidazo[1,2-a]pyridine-2-carboxamide Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibitor Design
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic and structural features have led to the development of numerous therapeutic agents. This guide focuses on a specific, yet highly promising, subset: 8-aminoimidazo[1,2-a]pyridine-2-carboxamides. We will provide an in-depth analysis of their structure-activity relationships (SAR), particularly in the context of kinase inhibition, offering a comparative look at how modifications to this scaffold influence biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical architecture for the discovery of novel therapeutics.
The Allure of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic structure that offers a unique combination of rigidity and opportunities for diverse functionalization. This scaffold has been successfully incorporated into drugs targeting a range of biological pathways, from anti-tubercular agents to kinase inhibitors.[2][3] The strategic placement of an amino group at the C8-position and a carboxamide moiety at the C2-position creates a molecule with distinct hydrogen bonding capabilities and vectors for exploring chemical space, making it a particularly attractive starting point for the design of selective kinase inhibitors.
Deconstructing the SAR: A Positional Analysis
The biological activity of 8-aminoimidazo[1,2-a]pyridine-2-carboxamides is highly dependent on the nature and position of various substituents. Understanding the impact of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The C8-Amino Group: A Key Interaction Point
The amino group at the C8-position serves as a critical anchor for interactions with target proteins, often forming key hydrogen bonds within the ATP-binding site of kinases. The nature of the substituent on this amino group can significantly modulate the compound's activity.
-
Primary vs. Substituted Amines: While a primary amino group can act as a hydrogen bond donor, its substitution allows for the exploration of additional binding pockets and the fine-tuning of physicochemical properties. For instance, in related imidazo[1,2-a]pyridine series, the incorporation of an exocyclic amine at the C8-position has been shown to enhance affinity for adenosine receptors.[1] This suggests that even subtle changes to the C8-amino substituent can have a profound impact on target engagement.
-
Influence of Substituent Size and Nature: The introduction of alkyl, aryl, or heteroaryl groups on the C8-nitrogen can lead to enhanced potency and selectivity. The optimal substituent is highly target-dependent. For example, in a series of 2,6,8-substituted imidazo[1,2-a]pyridines designed as PI3Kα inhibitors, modifications at the C8-position were explored to improve solubility and provide essential hydrogen bonding interactions.[2][4]
The C2-Carboxamide Moiety: A Vector for Potency and Selectivity
The C2-carboxamide group is another key functional handle for modulating the pharmacological profile of this scaffold. The amide nitrogen and carbonyl oxygen can participate in hydrogen bonding, while the substituent on the amide nitrogen (R' in the general structure) can be varied to probe different regions of the target's binding site.
-
Amide Substituent (R'): The choice of the R' group is critical for achieving high potency and selectivity. In the context of PI3Kα inhibition, a variety of amines have been coupled to the C2-carboxylic acid of the imidazo[1,2-a]pyridine core to generate a library of carboxamides with varying activities.[2][4] The SAR at this position is often complex, with small changes in the size, lipophilicity, and hydrogen bonding potential of the R' group leading to significant differences in inhibitory activity. For instance, the conversion of a C2-ester to a carboxamide has been shown to be a viable strategy in the synthesis of related compounds.[4]
Substitution on the Imidazo[1,2-a]pyridine Core
Modifications to the core bicyclic system, particularly at the C6-position, can further refine the activity profile of these compounds.
-
C6-Substitution: The C6-position is often solvent-exposed in kinase binding pockets, making it an ideal point for introducing substituents that can improve solubility and other pharmacokinetic properties without negatively impacting potency. In the development of PI3Kα inhibitors based on the imidazo[1,2-a]pyridine scaffold, various substituents at the C6-position were investigated to optimize the overall profile of the lead compounds.[2][4]
Comparative Analysis of Biological Activity
To illustrate the practical implications of the SAR discussed above, the following table summarizes hypothetical data for a series of 8-aminoimidazo[1,2-a]pyridine-2-carboxamides evaluated against a panel of kinases. This data is representative of what a drug discovery campaign might generate and highlights the key SAR trends.
| Compound | C8-Substituent (R) | C2-Carboxamide Substituent (R') | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| 1 | -H | -CH3 | 500 | >10000 | 2500 |
| 2 | -CH3 | -CH3 | 250 | 8000 | 1500 |
| 3 | -Phenyl | -CH3 | 100 | 5000 | 800 |
| 4 | -Phenyl | -Cyclopropyl | 50 | 2000 | 400 |
| 5 | -Phenyl | -(4-fluorophenyl) | 10 | 1500 | 50 |
| 6 | -(4-methoxyphenyl) | -(4-fluorophenyl) | 15 | 1200 | 60 |
Key Insights from the Comparative Data:
-
Impact of C8-Substitution: Moving from a primary amine (Compound 1) to a methyl-substituted amine (Compound 2) and then to a phenyl-substituted amine (Compound 3) leads to a progressive increase in potency against Kinase A. This highlights the importance of the C8-substituent in occupying a hydrophobic pocket in the target enzyme.
-
Role of the C2-Carboxamide: The data for Compounds 3, 4, and 5 demonstrates that modifications to the C2-carboxamide substituent can significantly enhance potency. The introduction of a cyclopropyl group (Compound 4) and a 4-fluorophenyl group (Compound 5) results in a notable improvement in inhibitory activity against Kinase A and C.
-
Synergistic Effects: Compound 5, which combines the optimal C8-phenyl and C2-(4-fluorophenyl) substituents, exhibits the highest potency against Kinase A and C, illustrating the synergistic effect of optimizing multiple positions on the scaffold.
-
Selectivity: While potency against the primary target (Kinase A) is important, selectivity against off-target kinases (like Kinase B) is crucial for minimizing side effects. The data shows that while potency is improved, selectivity over Kinase B is maintained across the series.
Experimental Protocols
To facilitate the exploration of the 8-aminoimidazo[1,2-a]pyridine-2-carboxamide scaffold, we provide the following representative experimental protocols.
Synthesis of a Representative 8-Aminoimidazo[1,2-a]pyridine-2-carboxamide
The synthesis of the target scaffold can be achieved through a multi-step sequence, leveraging palladium-catalyzed cross-coupling reactions.
Caption: Synthetic scheme for 8-aminoimidazo[1,2-a]pyridine-2-carboxamides.
Step 1: Synthesis of Ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate. To a solution of 2-amino-3-bromopyridine in a suitable solvent (e.g., DMF), add ethyl 3-bromopyruvate. Heat the reaction mixture at an elevated temperature (e.g., 100 °C) for several hours until the reaction is complete (monitored by TLC). After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.[4]
Step 2: Hydrolysis to 8-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid. Dissolve the ethyl ester from Step 1 in a mixture of a suitable solvent (e.g., THF/water) and add a base (e.g., NaOH). Stir the reaction at room temperature until the hydrolysis is complete. Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then filtered, washed with water, and dried.[4]
Step 3: Amidation to form 8-Bromo-imidazo[1,2-a]pyridine-2-carboxamide. To a solution of the carboxylic acid from Step 2 in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HBTU) and a base (e.g., DIPEA). After a few minutes, add the desired amine (R-NH2). Stir the reaction at room temperature until completion. The product is then isolated by extraction and purified by chromatography.[4]
Step 4: Palladium-Catalyzed Amination to yield 8-Amino-imidazo[1,2-a]pyridine-2-carboxamide. In a reaction vessel, combine the 8-bromo-imidazo[1,2-a]pyridine-2-carboxamide from Step 3, the desired amine (R'-NH2), a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent (e.g., dioxane). Heat the mixture under an inert atmosphere until the starting material is consumed. The product is then isolated and purified.[1]
In Vitro Kinase Inhibition Assay
The following protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
1. Reagents and Materials:
-
Kinase enzyme of interest
-
Substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Microplate (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
Plate reader
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase and substrate in the assay buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
The signal is measured using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Conclusion and Future Directions
The 8-aminoimidazo[1,2-a]pyridine-2-carboxamide scaffold represents a highly versatile and promising platform for the design of novel kinase inhibitors. The strategic placement of the C8-amino and C2-carboxamide groups provides key interaction points with kinase targets, and the scaffold is amenable to diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The SAR insights and experimental protocols provided in this guide offer a solid foundation for researchers to explore this chemical space further. Future efforts in this area should focus on the synthesis of diverse libraries of these compounds and their evaluation against a broad panel of kinases to uncover new therapeutic opportunities.
References
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Agouridas, L., et al. (2018). Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. Bioorganic & Medicinal Chemistry, 26(12), 3333-3343. [Link]
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Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]
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Fan, H., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638. [Link]
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Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
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Kollár, L., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(21), 5048. [Link]
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Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. [Link]
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Wang, L., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 304. [Link]
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A Comparative In Vitro Efficacy Analysis of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate Against Known PI3K/Akt Pathway Inhibitors
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1] Notably, this heterocyclic system has garnered significant attention for its potential as a potent inhibitor of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[2] Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade that governs cell growth, proliferation, and survival.[1][3][4][5] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6][7]
This guide presents a comparative in vitro efficacy analysis of a novel investigational compound, Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate, against established inhibitors of the PI3K/Akt pathway. For the purpose of this technical guide, we will compare its performance with Pictilisib (GDC-0941), a potent pan-PI3K inhibitor, and Ipatasertib, a selective Akt inhibitor. This objective comparison, supported by detailed experimental protocols and hypothetical data, is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating novel compounds targeting this critical oncogenic pathway.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that translates extracellular signals into cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, including mTOR, which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.
Protocol:
-
Reagent Preparation:
-
Prepare a 3X serial dilution of the test compounds (this compound, Pictilisib, Ipatasertib) in the kinase assay buffer.
-
Prepare a 3X mixture of the target kinase (recombinant human PI3Kα or Akt1) and a europium-labeled anti-tag antibody in the kinase assay buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer in the kinase assay buffer.
-
-
Assay Procedure:
-
To the wells of a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.
-
-
Data Analysis:
-
The emission ratios are plotted against the logarithm of the inhibitor concentration.
-
The IC50 values are determined by fitting the data to a four-parameter logistic equation using appropriate software.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Culture and Seeding:
-
Culture human breast adenocarcinoma cells (MCF-7) and human glioblastoma cells (U-87 MG) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
-
MTT Assay:
-
After 72 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Discussion and Conclusion
The hypothetical data presented in this guide suggest that this compound is a potent inhibitor of PI3Kα with moderate activity against Akt1 in a biochemical assay. This profile is distinct from the highly selective pan-PI3K inhibitor Pictilisib and the potent Akt inhibitor Ipatasertib. The cell-based cytotoxicity data indicates that the investigational compound exhibits promising anti-proliferative activity in cancer cell lines with a dysregulated PI3K/Akt pathway, with IC50 values in the sub-micromolar range.
The experimental protocols provided offer a standardized framework for the in vitro evaluation of novel kinase inhibitors. The causality behind these experimental choices lies in the need for a multi-faceted approach to inhibitor characterization. The biochemical assay provides a direct measure of the compound's interaction with its purified target, while the cell-based assay offers insights into its efficacy in a more complex biological context, accounting for factors such as cell permeability and off-target effects.
This comparative guide serves as a foundational template for the objective assessment of novel therapeutic candidates. The combination of direct target engagement data and cellular efficacy provides a robust initial evaluation of a compound's potential. Further studies, including broader kinase profiling, investigation of downstream signaling effects, and in vivo efficacy studies, would be necessary to fully characterize the therapeutic potential of this compound.
References
- Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837.
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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A Comparative Computational Docking Guide: Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate and its Potential as a Kinase Inhibitor
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] A particularly promising area of investigation is their role as protein kinase inhibitors, which are crucial regulators of cellular processes and prominent targets in oncology.[4][5][6][7] This guide presents a comparative computational docking study of a specific derivative, Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate, to evaluate its potential as a kinase inhibitor against key oncological targets.
This analysis is designed for researchers, scientists, and drug development professionals, providing a framework for in silico evaluation and offering insights into the structural basis of potential inhibitory activity. We will explore the rationale for target selection, detail a rigorous docking methodology, and compare the binding potential of our lead compound with established kinase inhibitors.
Rationale for Target Selection: Interrogating Key Cancer-Associated Kinases
The selection of appropriate protein targets is a critical first step in any drug discovery pipeline. Given that various imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against several protein kinases, we have chosen three well-validated cancer targets for this comparative study:
-
Protein Kinase B (Akt1): A serine/threonine kinase that is a central node in cell signaling pathways controlling cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many human cancers.[4]
-
Phosphoinositide 3-kinase (PI3Kα): A lipid kinase that plays a critical role in the PI3K/Akt/mTOR pathway, one of the most frequently mutated pathways in cancer.[7][8]
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A receptor tyrosine kinase whose dysregulation is implicated in the development and progression of various solid tumors.[9]
The choice of these targets is supported by literature demonstrating that the imidazo[1,2-a]pyridine scaffold can effectively bind to the ATP-binding site of these and similar kinases.[4][5][6][7]
Comparator Compounds: Benchmarking Against Known Inhibitors
To contextualize the docking results of this compound, it is essential to include reference compounds with known activity against the selected targets. For this study, we have selected the following comparators:
-
GDC-0068 (Ipatasertib): A potent and selective Akt inhibitor.
-
A66: A selective PI3Kα inhibitor.
-
Gefitinib: An established EGFR tyrosine kinase inhibitor.
These compounds will serve as positive controls, providing a benchmark for the predicted binding affinities and interaction patterns of our investigational molecule.
Experimental Workflow: A Validated Computational Docking Protocol
The following section details a step-by-step protocol for performing the computational docking studies. This workflow is designed to be a self-validating system, incorporating best practices for protein and ligand preparation, docking, and result analysis.
Software and Force Fields
-
Docking Software: AutoDock Vina, a widely used and validated open-source docking program known for its accuracy and speed.[10]
-
Visualization and Preparation: UCSF Chimera or PyMOL for protein and ligand visualization and preparation.
-
Force Field: The docking calculations will utilize the AMBER force field for protein parameterization and the Gasteiger charge calculation method for the ligands.
Protein Preparation
-
Crystal Structure Retrieval: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB):
-
Akt1 (PDB ID: 3O96)
-
PI3Kα (PDB ID: 4JPS)
-
EGFR (PDB ID: 2ITY)
-
-
Protein Cleanup: Remove all non-essential molecules from the PDB files, including water molecules, co-crystallized ligands, and any other heteroatoms.
-
Protonation and Repair: Add polar hydrogens to the protein structures and repair any missing side chains or atoms using the protein preparation wizard in UCSF Chimera or a similar tool.
-
Energy Minimization: Perform a brief energy minimization of the protein structures to relieve any steric clashes.
Ligand Preparation
-
3D Structure Generation: Generate the 3D structures of this compound and the comparator compounds using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Charge Calculation and Torsion Angle Definition: Assign Gasteiger charges and define rotatable bonds for each ligand using AutoDock Tools.
Docking Simulation
-
Grid Box Generation: Define the docking grid box around the ATP-binding site of each kinase. The grid box should be large enough to allow for conformational sampling of the ligand while being centered on the active site.
-
Docking Execution: Perform the docking simulations using AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a sufficiently high value (e.g., 20) to ensure a comprehensive exploration of the binding poses.
-
Pose Clustering and Selection: The docking results will yield multiple binding poses for each ligand. These poses should be clustered based on their root-mean-square deviation (RMSD), and the pose with the lowest binding energy from the most populated cluster should be selected for further analysis.
Visualization of the Docking Workflow
The following diagram illustrates the key steps in the computational docking workflow.
Sources
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A Comparative Guide to the Synthesis of Functionalized Imidazo[1,2-a]pyridines: Strategies and Applications
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, anti-inflammatory, and anxiolytic properties.[1][2][3][4] The continuous interest in this privileged heterocyclic system has spurred the development of a diverse range of synthetic methodologies. This guide provides a comparative analysis of the most prominent synthetic routes to functionalized imidazo[1,2-a]pyridines, offering insights into their mechanisms, scope, and practical applications to assist researchers in drug discovery and development.
Classical Condensation Strategies: The Tschitschibabin Reaction and its Modern Variants
The traditional synthesis of imidazo[1,2-a]pyridines often relies on the condensation of 2-aminopyridines with α-halocarbonyl compounds, a method first reported by Tschitschibabin in 1925.[5] This approach involves the initial alkylation of the endocyclic nitrogen of 2-aminopyridine, followed by an intramolecular condensation to form the imidazole ring.
While effective, the classical Tschitschibabin reaction often requires harsh conditions, such as high temperatures.[5] Modern iterations have focused on milder and more efficient protocols. For instance, the use of bases like potassium carbonate in solvents such as DMF can facilitate the reaction at room temperature.[6] Catalyst-free versions under eco-friendly conditions have also been developed, for example, by simply refluxing the reactants.[6]
Key Advantages:
-
Readily available starting materials.
-
Straightforward and well-established procedure.
Key Disadvantages:
-
Can require high temperatures and harsh conditions in its classical form.
-
Limited functional group tolerance in some cases.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.[2][4][7] For the synthesis of imidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions are particularly prominent.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[6][8] This reaction is highly efficient for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[2][7] The GBB reaction proceeds through the formation of an imine from the 2-aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide.
Recent advancements have focused on developing greener protocols, such as using water as a solvent and employing ultrasound assistance to accelerate the reaction.[2] The GBB reaction has also been utilized in tandem with other MCRs, like the Ugi reaction, to create complex peptidomimetics containing the imidazo[1,2-a]pyridine core.[1][9]
Experimental Protocol: Ultrasound-Assisted GBB Reaction in Water [2]
-
To a mixture of 2-aminopyridine (1 mmol) and an aldehyde (1 mmol) in water (5 mL), add the isocyanide (1 mmol).
-
The reaction mixture is then subjected to ultrasound irradiation at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product is typically isolated by filtration or extraction with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
The Ugi Reaction
The Ugi reaction is a four-component reaction that can also be adapted for the synthesis of imidazo[1,2-a]pyridine derivatives. While the GBB reaction is a variant of the Ugi reaction, specific Ugi-based strategies have been developed. For instance, a combination of N-hydroxysuccinimide and p-toluenesulfonic acid has been shown to be an efficient catalytic system for the three-component condensation of aromatic isocyanides, aldehydes, and 2-aminopyridine to yield various imidazo[1,2-a]pyridine derivatives.[10]
Modern C-H Functionalization Strategies
Direct C-H functionalization has become a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including imidazo[1,2-a]pyridines.[11][12][13] This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. The C3 position of the imidazo[1,2-a]pyridine ring is particularly nucleophilic and susceptible to electrophilic substitution, making it a prime target for C-H functionalization.[3]
Recent years have seen significant progress in this area, with the development of various methods, including:
-
Visible Light-Induced C-H Functionalization: This strategy utilizes photocatalysts to promote the formation of radical intermediates under mild conditions. It has been successfully applied for C3-aminoalkylation, C3-perfluoroalkylation, and even the less common C5-alkylation of imidazo[1,2-a]pyridines.[11]
-
Transition Metal-Catalyzed C-H Functionalization: Transition metals like copper and palladium are effective catalysts for a range of C-H functionalization reactions, including arylation, sulfonylation, and amination.[13][14] For example, an iodine/copper iodide-mediated direct C-H functionalization has been established for the synthesis of diverse imidazo[1,2-a]pyridine derivatives from N-aryl enamines.[15]
-
Metal-Free Radical Reactions: In addition to photocatalysis, metal-free oxidative methods can also be employed to generate radicals for the functionalization of imidazo[1,2-a]pyridines.[16]
Causality Behind Experimental Choices: The choice of a specific C-H functionalization method depends on the desired functional group to be introduced and the substitution pattern of the starting imidazo[1,2-a]pyridine. For instance, visible-light photoredox catalysis is often preferred for its mild reaction conditions and high functional group tolerance, making it suitable for complex molecule synthesis.
Experimental Protocol: Visible Light-Promoted C3-Aminoalkylation [11]
-
A mixture of the imidazo[1,2-a]pyridine (0.5 mmol), N-phenyltetrahydroisoquinoline (0.6 mmol), and a photocatalyst such as Rose Bengal (1 mol%) in a suitable solvent (e.g., acetonitrile) is placed in a reaction vessel.
-
The mixture is degassed and then irradiated with visible light (e.g., a compact fluorescent lamp) at room temperature.
-
The reaction is stirred until completion, as monitored by TLC.
-
After the reaction is complete, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired C3-aminoalkylated product.
Comparative Analysis of Synthetic Routes
| Synthetic Method | Typical Reagents & Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Tschitschibabin Reaction | 2-Aminopyridine, α-halocarbonyl; often requires heat or a base.[5][6] | 40-96%[17] | Readily available starting materials, one-pot options.[17] | Can require high temperatures, moderate to good yields.[17] |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminopyridine, aldehyde, isocyanide; Lewis or Brønsted acid catalyst.[6][8] | 28-85%[1][18] | High atom economy, rapid access to diversity, mild conditions.[2][4] | Limited to 3-amino derivatives, availability of isocyanides can be a concern. |
| C-H Functionalization | Imidazo[1,2-a]pyridine, functionalizing agent; often requires a catalyst (photocatalyst or transition metal) and an oxidant.[11][13] | Moderate to excellent | High atom and step economy, late-stage functionalization is possible.[11][13] | Regioselectivity can be a challenge, may require expensive catalysts.[11] |
Visualizing the Synthetic Pathways
Groebke-Blackburn-Bienaymé Reaction Mechanism
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
General Workflow for C-H Functionalization
Caption: A generalized workflow for C-H functionalization reactions.
Conclusion
The synthesis of functionalized imidazo[1,2-a]pyridines has evolved significantly from classical condensation reactions to highly efficient multicomponent and C-H functionalization strategies. The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. For rapid library synthesis and the generation of 3-amino derivatives, multicomponent reactions like the GBB are often the methods of choice. For late-stage functionalization and the introduction of a wide range of substituents with high atom economy, C-H functionalization strategies offer unparalleled advantages. A thorough understanding of the strengths and limitations of each method is crucial for researchers to efficiently access novel imidazo[1,2-a]pyridine derivatives for drug discovery and other applications.
References
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Tschitschibabin, A. E. (1925). Über die Synthese von Imidazo[1,2-a]pyridinen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 58(8), 1704-1706. [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules, 27(11), 3439. [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(50), 34263–34274. [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journal of Organic Chemistry, 19, 727–735. [Link]
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Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(3). [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2021). Molbank, 2021(4), M1296. [Link]
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2018). Organic & Biomolecular Chemistry, 16(34), 6185-6207. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
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Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. (2018). Request PDF. [Link]
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Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2019). NIH. [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014). Chemical Communications, 50(79), 11631-11644. [Link]
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Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (2015). RSC Advances, 5(99), 81608-81637. [Link]
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Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. (2025). Bentham Science Publisher. [Link]
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Iodine/Copper Iodide-Mediated C–H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines. (2016). The Journal of Organic Chemistry, 81(19), 9034–9042. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Molecules, 27(11), 3439. [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journal of Organic Chemistry, 19, 727–735. [Link]
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Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (2017). Organic Chemistry Portal. [Link]
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Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). New Journal of Chemistry, 45(34), 15339-15354. [Link]
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Comparison Table of Various Methods for the Synthesis of Imidazo[1,2-a]pyridines. (2017). ResearchGate. [Link]
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New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. (2025). Request PDF. [Link]
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Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). ChemProc, 16(1), 88. [Link]
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One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016). Beilstein Journal of Organic Chemistry, 12, 1455–1461. [Link]
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Synthesis of imidazo[1,2-a]pyridines. (2024). Organic Chemistry Portal. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 37305-37313. [Link]
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A Researcher's Guide to Assessing the Cytotoxicity of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-cancer properties.[1][2] This guide provides a comprehensive framework for the cytotoxic assessment of a specific analogue, Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate. While direct cytotoxic data for this particular molecule is not yet prevalent in published literature, this document will leverage established knowledge of the imidazo[1,2-a]pyridine class to propose a rigorous, multi-faceted experimental plan. We will detail the requisite protocols, outline comparative analyses against relevant alternatives, and explain the scientific rationale underpinning each methodological choice.
The Promise of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is a nitrogen-rich heterocyclic system that has garnered significant attention for its diverse pharmacological activities.[1][2] Various in-vitro studies have demonstrated that compounds based on this scaffold can exert potent therapeutic effects against a range of cancer cell lines, including those of the breast, liver, colon, cervix, and lung.[1] The anticancer effects of these compounds are often attributed to their ability to interfere with critical molecular pathways involved in cell division and proliferation, such as the PI3K/Akt signaling cascade, or through the induction of apoptosis.[1][3][4]
Given the established anticancer potential of this chemical family, this compound represents a compound of interest for cytotoxic evaluation. This guide will provide the experimental blueprint to thoroughly characterize its potential as an anticancer agent.
Comparative Cytotoxicity Assessment: A Proposed Experimental Framework
To comprehensively evaluate the cytotoxic potential of this compound, a comparative approach is essential. We propose a direct comparison with a well-characterized imidazo[1,2-a]pyridine derivative with known anti-cancer activity and a standard-of-care chemotherapeutic agent, such as Cisplatin. This allows for a clear contextualization of the test compound's potency and selectivity.
Proposed Comparator Compounds:
-
Compound 6 (from Aliwaini et al., 2019): A potent imidazo[1,2-a]pyridine derivative with demonstrated cytotoxicity against melanoma and cervical cancer cell lines, with IC50 values ranging from 9.7 to 44.6 µM.[3][4] This compound serves as a relevant benchmark within the same chemical class.
-
Cisplatin: A widely used chemotherapeutic drug, providing a benchmark against a clinically relevant standard. Several studies on imidazo[1,2-a]pyridines use Cisplatin as a comparator.[5][6]
Selected Cell Lines for Initial Screening:
A panel of human cancer cell lines is recommended to assess the breadth and selectivity of the compound's cytotoxic activity.
-
MCF-7 (Breast Adenocarcinoma): A commonly used cell line in cancer research.
-
A549 (Lung Carcinoma): To explore activity against lung cancer.[5]
-
HT-29 (Colon Adenocarcinoma): To assess efficacy against colorectal cancer.
-
HepG2 (Hepatocellular Carcinoma): To investigate effects on liver cancer.[5]
-
HeLa (Cervical Cancer): A well-characterized cell line for which comparative data on other imidazo[1,2-a]pyridines is available.[3]
Experimental Workflow for Cytotoxicity Profiling
A multi-assay approach is crucial for a thorough understanding of a compound's cytotoxic and cytostatic effects. We recommend a tiered approach, starting with a general cell viability assay, followed by assays to elucidate the mechanism of cell death.
Detailed Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS. [7]3. Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and propidium iodide to the cell suspension. [8]4. Incubation: Incubate the cells in the dark at room temperature for 15 minutes. [9]5. Flow Cytometry: Analyze the stained cells by flow cytometry as soon as possible. [7]
Interpreting the Mechanistic Data
-
High LDH release and a significant PI-positive population would suggest a primarily necrotic mode of cell death.
-
Low LDH release and a significant Annexin V-positive/PI-negative population would strongly indicate that this compound induces apoptosis. This is a desirable characteristic for an anti-cancer agent, as it minimizes inflammation associated with necrosis.
Conclusion and Future Directions
This guide provides a robust, evidence-based framework for the initial cytotoxic evaluation of this compound. By employing a multi-assay, comparative approach, researchers can obtain a comprehensive understanding of the compound's potency, selectivity, and mechanism of action. Positive results from this initial screening, particularly the induction of apoptosis at low micromolar concentrations, would provide a strong rationale for more advanced preclinical studies. These could include cell cycle analysis, investigation of specific molecular targets within apoptotic pathways (e.g., caspase activation, Bcl-2 family protein expression), and ultimately, in vivo efficacy studies in animal models. The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel anti-cancer agents, and a systematic evaluation as outlined here is the critical first step in determining the therapeutic potential of new derivatives like this compound.
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Springer Nature. Retrieved from [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," lauded for its versatile therapeutic potential.[1][2] This bicyclic heterocyclic system is the cornerstone of numerous marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem, and its derivatives have shown a remarkable breadth of biological activities, from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[2][3][4][5][6] Our focus here is on a specific derivative, Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate, a compound of interest for which a comprehensive public cross-reactivity profile remains to be fully elucidated.
This guide serves as a technical manual for researchers, scientists, and drug development professionals, outlining a systematic approach to characterizing the selectivity of this compound. We will provide a comparative framework against other well-characterized molecules sharing the imidazo[1,2-a]pyridine core, detail the requisite experimental protocols for robust cross-reactivity screening, and present a clear methodology for data interpretation. The causality behind our experimental choices is emphasized, ensuring a scientifically rigorous and self-validating approach to understanding the compound's interaction with the broader biological landscape.
The Imperative of Selectivity Profiling
A potent bioactive compound is of little therapeutic value if it indiscriminately interacts with a multitude of biological targets. Such promiscuity can lead to unforeseen side effects and a narrow therapeutic window. Therefore, early and comprehensive selectivity profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design.[7] For derivatives of the imidazo[1,2-a]pyridine scaffold, which have been associated with a range of targets including kinases and G-protein coupled receptors (GPCRs), this is of paramount importance.[3][8][9]
Comparative Framework: Structurally Related Imidazo[1,2-a]pyridines
To contextualize the potential cross-reactivity of this compound, we will compare its hypothetical profile with known activities of other derivatives. This comparative approach allows us to anticipate potential off-target interactions based on shared structural motifs.
| Compound/Series | Primary Activity/Target | Known Off-Targets/Cross-Reactivity | Reference |
| Zolpidem | GABA-A Receptor Agonist (α1 subunit selective) | Lower affinity for α2 and α3 subunits; minimal affinity for benzodiazepine receptors. | [3] |
| PI3Kα Inhibitors | Potent and selective inhibitors of PI3Kα. | Selectivity against other PI3K isoforms (β, δ, γ) and a panel of other kinases is a key optimization parameter. | [9][10] |
| Telacebec (Q203) | Antitubercular agent targeting the QcrB subunit of the cytochrome bc1 complex. | High selectivity for the mycobacterial target is crucial for its safety profile. | [11][12] |
| This compound | (To be determined) | (To be determined) | N/A |
Experimental Workflows for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of a compound's selectivity. We will focus on two of the most prominent target classes for small molecules: protein kinases and G-protein coupled receptors.
Kinome-Wide Selectivity Profiling
Given that numerous imidazo[1,2-a]pyridine derivatives have been identified as kinase inhibitors, a broad kinase panel screen is a logical first step.[8][9]
Caption: Workflow for Kinome-Wide Selectivity Profiling.
This protocol is adapted from commercially available kinase profiling systems and provides a robust method for assessing kinase inhibition.[13][14]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of dilutions to be used for the assay.
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of a solution containing the kinase of interest in reaction buffer.
-
Add 0.1 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 5 µL of a solution containing the kinase-specific substrate and ATP (at a concentration approximating the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors).
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each kinase at a given compound concentration relative to a DMSO control.
-
For kinases showing significant inhibition (e.g., >50% at 1 µM), perform dose-response experiments to determine the IC50 value.
-
The results of a kinome-wide screen are often visualized as a "kinome tree" or summarized in a table.
| Kinase | Percent Inhibition at 1 µM | IC50 (nM) |
| PI3Kα | 95% | 15 |
| mTOR | 88% | 45 |
| CDK2 | 62% | 250 |
| VEGFR2 | 15% | >10,000 |
| EGFR | 8% | >10,000 |
| ... (and so on for the entire panel) |
This hypothetical data suggests that the compound is a potent inhibitor of PI3Kα and mTOR, with weaker activity against CDK2 and high selectivity against VEGFR2 and EGFR.
GPCR Cross-Reactivity Screening
GPCRs represent the largest family of cell surface receptors and are common targets for a wide array of therapeutics.[15] Therefore, screening for unintended GPCR activity is a critical step.
Caption: Workflow for GPCR Cross-Reactivity Screening.
This is a common method for assessing the activity of GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.[16][17]
-
Cell Preparation: Plate a cell line engineered to express the GPCR of interest in a 384-well, black-walled, clear-bottom plate. Allow the cells to adhere overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for 1 hour at 37°C to allow the dye to enter the cells.
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR® instrument).
-
Measure the baseline fluorescence.
-
Add the test compound at various concentrations to assess for agonist activity.
-
To assess for antagonist activity, pre-incubate the cells with the test compound for a defined period before adding a known agonist at its EC80 concentration.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is recorded.
-
For agonists, calculate the increase in signal over baseline and determine the EC50 from a dose-response curve.
-
For antagonists, calculate the percent inhibition of the agonist response and determine the IC50.
-
Similar assays exist for other GPCR signaling pathways, such as cAMP assays for Gs- and Gi-coupled receptors.[17]
In Vitro Cytotoxicity Assessment
To ensure that any observed activity is not due to general cytotoxicity, a counter-screen using a standard cell viability assay is essential.[18][19][20] This helps to calculate an in vitro selectivity index.
-
Cell Plating: Seed a variety of cell lines (both cancerous and non-cancerous) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[19]
-
Analysis: Determine the GI50 (concentration causing 50% growth inhibition).
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold is a rich source of therapeutic innovation.[1][5] A thorough and early understanding of the cross-reactivity profile of new derivatives like this compound is critical for successful drug development. The experimental workflows detailed in this guide provide a robust framework for such an investigation. By systematically evaluating the compound's activity against a broad kinome panel, a representative set of GPCRs, and in cytotoxicity assays, researchers can build a comprehensive selectivity profile. This data is invaluable for identifying potential on- and off-target effects, guiding lead optimization efforts to enhance selectivity, and ultimately, developing safer and more effective medicines. The logical application of these self-validating protocols will illuminate the therapeutic potential and liabilities of this promising compound, paving the way for its further development.
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Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). Molecules. [Link]
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Zhu, F., & Wang, W. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(1), 11-20. [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2020). Mini-Reviews in Medicinal Chemistry. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]
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GPCR Screening Services. (n.d.). Creative Bioarray. [Link]
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Aristotelous, T., Ahn, S., & Shukla, A. K. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Chemical Biology, 6(1), 18-23. [Link]
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Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 38(10), 862-875. [Link]
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An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. (1993). Acta Tropica. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
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Tools for GPCR drug discovery. (2011). Trends in Pharmacological Sciences, 32(10), 579-586. [Link]
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Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
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Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
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Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2022). Promega Connections. [Link]
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Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1390. [Link]
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scanELECT® Kinase Selectivity & Profiling Assay Panel. (n.d.). Eurofins Discovery. [Link]
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In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual. [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. [Link]
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Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2022). Molecules, 27(15), 4991. [Link]
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Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2011). Journal of Medicinal Chemistry, 54(8), 2657–2667. [Link]
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Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (2023). RSC Medicinal Chemistry. [Link]
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Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. (2021). Journal of Biomolecular Structure & Dynamics, 40(19), 8685–8711. [Link]
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Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. (2021). ResearchGate. [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry. [Link]
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Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). Journal of Medicinal Chemistry. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]
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Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carb-oxy-late. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate
For Immediate Release
As a cornerstone of modern drug discovery and chemical synthesis, the responsible handling and disposal of specialized reagents is paramount to ensuring a safe and compliant laboratory environment. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the proper disposal of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 129912-07-8). By moving beyond mere procedural lists, this document aims to instill a deep understanding of the principles of chemical waste management, reinforcing our commitment to safety and environmental stewardship.
Hazard Assessment and Waste Identification: A Prudent Approach
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, all waste materials containing this compound, including residual amounts in containers, contaminated personal protective equipment (PPE), and spill cleanup materials, must be treated as hazardous waste.
Due to its chemical structure as a pyridine derivative, it is crucial to handle this compound and its waste with the appropriate precautions. Pyridine and its derivatives are recognized as hazardous waste by the U.S. Environmental Protection Agency (EPA).
Quantitative Data Summary
For safe and compliant laboratory operations, it is essential to be aware of the following key parameters. While specific occupational exposure limits for this compound have not been established, adherence to the general principles of minimizing exposure to hazardous chemicals is mandatory.[1]
| Parameter | Value/Information | Source |
| CAS Number | 129912-07-8 | AK Scientific, Inc.[1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | AK Scientific, Inc.[1] |
| Incompatible Materials | Strong oxidizing agents. | AK Scientific, Inc. |
| EPA Hazardous Waste Code | Likely D038 (Pyridine), F005 (spent non-halogenated solvents if used in a solution) | U.S. EPA |
| Occupational Exposure Limits (PEL, TLV) | Not available. | AK Scientific, Inc.[1] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be sent to an approved hazardous waste disposal plant.[1] The following steps provide a clear workflow for laboratory personnel.
Step 1: Waste Segregation and Collection
Proper segregation is the most critical step in preventing dangerous chemical reactions.
-
Solid Waste:
-
Collect un-used or contaminated solid this compound, along with contaminated items such as weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.
-
This container should be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, leak-proof lid.
-
-
Liquid Waste:
-
If the compound is in a solution, collect the waste in a designated, leak-proof hazardous waste container.
-
Crucially, do not mix this waste stream with incompatible chemicals, particularly strong oxidizing agents. [1] It is also best practice to segregate halogenated and non-halogenated solvent waste.
-
-
Contaminated PPE:
-
Dispose of all contaminated PPE, including gloves, disposable lab coats, and safety glasses, in a designated hazardous waste bag or container.
-
Step 2: Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Label all waste containers with the words "Hazardous Waste."
-
Clearly identify the contents, writing out the full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date when the waste was first added to the container.
-
Ensure the appropriate hazard pictograms (e.g., exclamation mark for irritant) are visible.
Step 3: Storage
Proper storage of hazardous waste is crucial to prevent spills, leaks, and exposure.
-
Store all sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) .
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated.
-
Secondary containment, such as a larger, chemically resistant tub or bin, should be used to capture any potential leaks from the primary container.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Once a waste container is full, or if you are no longer generating that waste stream, contact your EHS office to schedule a pickup.
-
Do not attempt to transport hazardous waste off-site yourself. Only trained personnel with the proper certifications are authorized to transport hazardous materials.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber or PVA are recommended for pyridine-like compounds; nitrile gloves may not be suitable).[2]
-
Containment and Absorption: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain and absorb the material.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination:
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Reporting: Report the spill to your supervisor and your institution's EHS office, following all internal reporting procedures.
For large spills, immediately evacuate the area and contact your institution's emergency response team or local emergency services.
Locating an Approved Waste Disposal Facility
Your institution's EHS office will have established procedures and contracts with licensed hazardous waste disposal companies. For those in need of identifying such a facility, the U.S. Environmental Protection Agency (EPA) provides the RCRAInfo database , which is a national system that tracks hazardous waste handlers.[3] You can search this database to find information on registered transporters and permitted treatment, storage, and disposal facilities (TSDFs) in your area.[3] Additionally, your state's environmental protection agency website is a valuable resource for finding licensed facilities and understanding state-specific regulations.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
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U.S. Environmental Protection Agency. Hazardous Waste. Available at: [Link]
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U.S. Environmental Protection Agency. How Do I Find Hazardous Waste Management Facilities in My Area?. Available at: [Link]
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U.S. Occupational Safety and Health Administration. Hazard Communication. Available at: [Link]
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Personal protective equipment for handling Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate
Operational Safety Guide: Handling Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate
This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling this compound (CAS No: 129912-07-8). As a member of the imidazo[1,2-a]pyridine class, this compound is part of a family of heterocyclic structures recognized for their broad pharmacological potential, including applications as kinase inhibitors and antiviral agents.[1][2] Adherence to these procedures is critical for mitigating risks and ensuring a safe laboratory environment.
Hazard Assessment and Risk Profile
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[3][4] The primary risks are associated with direct contact and inhalation. The causality behind the stringent PPE requirements stems directly from this GHS classification, which identifies the compound as an irritant to the skin, eyes, and respiratory system.[3][5][6]
Table 1: GHS Hazard Summary
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[3][4][5] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[3][4][5] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[3][4][5] |
While not officially classified for the title compound, similar imidazopyridine derivatives can be harmful if swallowed (Acute Toxicity, Oral, Category 4), warranting caution against ingestion.[5]
The Hierarchy of Controls: A Multi-Layered Defense Strategy
The most effective safety protocols implement a multi-layered approach known as the hierarchy of controls. Personal Protective Equipment (PPE), while essential, is the final line of defense.
-
Engineering Controls (First Line of Defense): These are physical installations that remove the hazard at the source.
-
Chemical Fume Hood: All handling of the solid compound or volatile solutions must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of aerosolized dust, which may cause respiratory irritation.[3][5]
-
Ventilation: The laboratory must be equipped with adequate general ventilation.[5]
-
Safety Stations: A fully functional eyewash station and safety shower must be readily accessible and located near the workstation.[6]
-
-
Administrative Controls (Procedural Safeguards):
-
Restricted Access: Clearly designate and label the area where the compound is stored and handled.
-
Safe Work Practices: Avoid the formation of dust during handling.[5][7] Wash hands thoroughly after handling the material, even if gloves were worn.[3]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3][6] The container should be stored locked up (P405) and away from incompatible materials such as strong oxidizing agents.[3][6]
-
Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly dictated by the compound's hazard profile. The following PPE is mandatory for all procedures involving this compound.
-
Primary Barrier (Body and Skin Protection):
-
Hand Protection:
-
Gloves: Wear chemically resistant, impermeable gloves, such as nitrile gloves.[7][9] Always inspect gloves for tears or punctures before use. For prolonged contact or handling larger quantities, consider double-gloving or using a thicker glove material.
-
Technique: Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated hazardous waste container.
-
-
Eye and Face Protection:
-
Chemical Splash Goggles: At a minimum, wear ANSI Z87.1-compliant (or equivalent) chemical splash goggles.[8] Standard safety glasses do not provide an adequate seal against dust or splashes.
-
Face Shield: When there is a significant risk of splashes, such as when handling larger volumes of a solution or during vigorous reactions, a face shield must be worn in addition to chemical splash goggles.[8] A face shield alone is insufficient.
-
-
Respiratory Protection:
-
Under Normal Conditions: If all work is conducted within a certified fume hood, a respirator is typically not required.[3][5]
-
Required Use: In the event of a ventilation failure or a large spill outside of a fume hood, a respirator is necessary. Use a NIOSH (or equivalent) approved respirator with the appropriate cartridges. For dust exposure, a P95 or P1 particle respirator is a minimum; for higher-level protection, OV/AG/P99 or ABEK-P2 cartridges are recommended.[5][10]
-
Step-by-Step Operational Procedures
This section provides a direct workflow for safely handling the compound from receipt to disposal.
A. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Don appropriate PPE (lab coat, gloves, goggles) before handling the container.
-
Store the compound in a designated, locked, cool, and well-ventilated area away from incompatible substances.[3]
B. Weighing and Handling the Solid Compound (Inside a Fume Hood):
-
Preparation: Ensure the fume hood sash is at the appropriate height. Decontaminate the work surface.
-
Don PPE: Wear a lab coat, chemical splash goggles, and chemically resistant gloves.
-
Handling: Place the analytical balance and all necessary equipment (spatulas, weigh boats) inside the fume hood.
-
Dispensing: Open the container and carefully transfer the desired amount of solid, avoiding any actions that could create dust. Do not crush or grind the material outside of a contained system.
-
Closure: Tightly seal the primary container immediately after dispensing.
-
Cleanup: Carefully wipe down the spatula and work surface with a damp cloth to collect any residual dust. Dispose of the cloth and any contaminated weigh boats as solid hazardous waste.
C. Post-Handling and Decontamination:
-
Wipe down the external surfaces of all equipment used.
-
Remove PPE in the correct order (gloves first), avoiding self-contamination.
-
Wash hands and forearms thoroughly with soap and water.[3]
Emergency Response and Disposal Plan
A. Spills and Accidental Release:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Containment: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Collection: Sweep up the absorbed material without creating dust and place it into a suitable, labeled, and closed container for disposal.[5]
B. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical advice.[3][5]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][5] If eye irritation persists, seek immediate medical attention from a specialist.[3][5]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[9]
C. Waste Disposal:
-
Regulatory Compliance: This material and its container must be disposed of as hazardous waste.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[5][7]
-
Environmental Protection: Do not allow the product to enter drains, waterways, or soil.[3][5]
-
Waste Segregation:
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and absorbent materials should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.
-
Contaminated Packaging: Dispose of the original container as unused product.[5]
-
Workflow Visualization
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
- Aaronchem (2024). Safety Data Sheet.
- Echemi (n.d.). ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate Safety Data Sheets.
- Dahmani, S., et al. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States).
- Fisher Scientific (2023). Safety Data Sheet: Imidazo[1,2-a]pyridine-3-carboxylic acid.
- Thermo Fisher Scientific (2025). Safety Data Sheet.
- Sigma-Aldrich (2024). Safety Data Sheet: pyridine-2-carboxylic acid.
- ResearchGate (2025). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Request PDF.
- Echemi (n.d.). ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Safety Data Sheets.
- ChemicalBook (n.d.). IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis.
- National Center for Biotechnology Information (n.d.).
- Dartmouth Environmental Health and Safety (n.d.). Personal Protective Equipment in Chemistry.
- Wikipedia (n.d.). Imidazopyridine.
- ChemicalBook (2025). Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate - Safety Data Sheet.
- Capot Chemical Co., Ltd. (n.d.).
- Sanapalli, B. K., et al. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- Smolecule (n.d.). Buy Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
- National Center for Biotechnology Information (n.d.).
Sources
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. capotchem.cn [capotchem.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
